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1-Methyl-3-(4-nitrophenyl)-1-phenylurea Documentation Hub

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  • Product: 1-Methyl-3-(4-nitrophenyl)-1-phenylurea
  • CAS: 77585-89-8

Core Science & Biosynthesis

Foundational

1-Methyl-3-(4-nitrophenyl)-1-phenylurea synthesis pathway

An unsymmetrical urea, specifically an -trisubstituted urea like 1-Methyl-3-(4-nitrophenyl)-1-phenylurea , is a highly privileged structural motif in medicinal chemistry and materials science[1]. The compound features a...

Author: BenchChem Technical Support Team. Date: March 2026

An unsymmetrical urea, specifically an


-trisubstituted urea like 1-Methyl-3-(4-nitrophenyl)-1-phenylurea , is a highly privileged structural motif in medicinal chemistry and materials science[1]. The compound features a polarized urea core flanked by an electron-rich 

-methyl-

-phenyl moiety and an electron-deficient 4-nitrophenyl group.

This technical guide provides a comprehensive, self-validating framework for synthesizing this specific molecule, detailing the causality behind experimental choices, reaction kinetics, and step-by-step protocols.

Retrosynthetic Analysis & Pathway Selection

The synthesis of unsymmetrical ureas traditionally relies on the formation of a C–N bond between an amine and a carbonyl equivalent[2]. For 1-Methyl-3-(4-nitrophenyl)-1-phenylurea, two primary synthetic disconnections are viable:

  • Route A (The Isocyanate Pathway): Direct nucleophilic addition of

    
    -methylaniline (a secondary amine) to 4-nitrophenyl isocyanate.
    
  • Route B (The Phosgene Surrogate Pathway): Stepwise coupling of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -methylaniline and 4-nitroaniline mediated by triphosgene (bis(trichloromethyl)carbonate)[3].
    

Retrosynthesis Target 1-Methyl-3-(4-nitrophenyl)-1-phenylurea (Target Molecule) RouteA Route A: Isocyanate Addition Target->RouteA Disconnection 1 RouteB Route B: Triphosgene Coupling Target->RouteB Disconnection 2 Amine1 N-Methylaniline RouteA->Amine1 Iso 4-Nitrophenyl Isocyanate RouteA->Iso RouteB->Amine1 Amine2 4-Nitroaniline RouteB->Amine2 Phosgene Triphosgene / Base RouteB->Phosgene

Retrosynthetic disconnections for 1-Methyl-3-(4-nitrophenyl)-1-phenylurea.

Route A: The Isocyanate Pathway (Primary Protocol)

Mechanistic Rationale

The reaction between an amine and an isocyanate is the most atom-economical route to ureas. In this specific system, the para-nitro group on 4-nitrophenyl isocyanate exerts strong electron-withdrawing inductive (-I) and resonance (-M) effects. This drastically increases the electrophilicity of the isocyanate carbon. Literature confirms that 4-nitrophenyl isocyanate exhibits significantly faster reaction rates compared to non-substituted analogs[4][5].

Consequently, the nucleophilic attack by


-methylaniline is highly exothermic and rapid. Strict temperature control and anhydrous conditions are mandatory; trace moisture will react with the highly active isocyanate to form an unstable carbamic acid, which decarboxylates to yield 4-nitroaniline and subsequently forms a symmetrical 1,3-bis(4-nitrophenyl)urea byproduct[6].
Step-by-Step Methodology

Self-Validating System: This protocol utilizes real-time Thin Layer Chromatography (TLC) and visual phase-change indicators to validate reaction progress.

  • System Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Add 4-nitrophenyl isocyanate (1.00 g, 6.09 mmol, 1.0 equiv) and dissolve in 20 mL of anhydrous dichloromethane (DCM).

  • Thermal Control: Submerge the flask in an ice-water bath to bring the internal temperature to 0 °C. Causality: Cooling suppresses the exothermic runaway and minimizes the formation of trace biurets.

  • Nucleophilic Addition: Dilute

    
    -methylaniline (0.685 g, 6.40 mmol, 1.05 equiv) in 5 mL of anhydrous DCM. Add this solution dropwise to the isocyanate mixture over 15 minutes using a syringe pump.
    
  • Propagation & In-Process Control (IPC): Remove the ice bath and allow the mixture to warm to 25 °C. Stir for 2 hours.

    • Validation: Monitor via TLC (Hexanes/EtOAc 7:3). The highly UV-active isocyanate spot (

      
      ) should completely disappear, replaced by a lower-running urea product spot (
      
      
      
      ).
  • Isolation: The resulting unsymmetrical urea often precipitates directly from the DCM as a microcrystalline solid. Add 10 mL of cold hexanes to force complete precipitation.

  • Purification: Vacuum filter the solid, wash with cold hexanes (2 × 10 mL), and recrystallize from hot ethanol to yield analytically pure 1-Methyl-3-(4-nitrophenyl)-1-phenylurea.

Mechanism NMA N-Methylaniline (Nucleophile) Intermediate Zwitterionic Intermediate (C-N Bond Formation) NMA->Intermediate Nucleophilic Attack NPI 4-Nitrophenyl Isocyanate (Electrophile) NPI->Intermediate Product 1-Methyl-3-(4-nitrophenyl) -1-phenylurea Intermediate->Product Proton Transfer

Mechanistic pathway of the isocyanate addition reaction (Route A).

Route B: The Triphosgene Pathway (Alternative Protocol)

Mechanistic Rationale

When 4-nitrophenyl isocyanate is unavailable, triphosgene acts as a safe, solid phosgene surrogate. The synthesis proceeds in two distinct stages:

  • Reaction of

    
    -methylaniline with triphosgene to form 
    
    
    
    -methyl-
    
    
    -phenylcarbamoyl chloride[3].
  • Nucleophilic substitution by 4-nitroaniline. Causality: Because 4-nitroaniline is a highly deactivated, poor nucleophile (due to the -M effect of the nitro group), this second step requires elevated temperatures and a non-nucleophilic base (like DIPEA) to force the reaction to completion.

Step-by-Step Methodology
  • Carbamoylation: In a well-ventilated fume hood, dissolve triphosgene (0.60 g, 2.03 mmol, 0.33 equiv) in 15 mL anhydrous THF at 0 °C under nitrogen.

  • First Amine Addition: Add a mixture of

    
    -methylaniline (0.65 g, 6.09 mmol, 1.0 equiv) and 
    
    
    
    -diisopropylethylamine (DIPEA) (1.57 g, 12.18 mmol, 2.0 equiv) dropwise. Stir for 30 minutes at 0 °C to generate the carbamoyl chloride intermediate[3].
  • Second Amine Coupling: Add 4-nitroaniline (0.84 g, 6.09 mmol, 1.0 equiv) in one portion.

  • Thermal Activation: Attach a reflux condenser and heat the reaction to 65 °C for 8 hours. Validation: LC-MS monitoring is required here to confirm the consumption of the deactivated 4-nitroaniline.

  • Workup: Cool to room temperature, quench with saturated aqueous

    
     (20 mL), and extract with Ethyl Acetate (3 × 20 mL). Dry the organic layers over 
    
    
    
    and concentrate under reduced pressure.
  • Purification: Purify via flash column chromatography (Silica gel, 10% to 40% EtOAc in Hexanes gradient).

Comparative Data & Yield Analysis

To assist in pathway selection, the following table summarizes the quantitative and qualitative metrics of both synthetic routes based on standard organic synthesis parameters.

MetricRoute A: Isocyanate AdditionRoute B: Triphosgene Coupling
Overall Yield 85% – 95%60% – 75%
Reaction Time 2 – 4 Hours8 – 12 Hours
Atom Economy 100% (Addition reaction)~65% (Loss of HCl /

)
Thermal Requirements 0 °C to 25 °C0 °C to 65 °C (Reflux)
Primary Safety Risk Isocyanate sensitization / toxicityPhosgene gas generation in situ
Major Byproduct Risk Symmetrical 1,3-bis(4-nitrophenyl)ureaUnreacted 4-nitroaniline
Purification Method Direct precipitation / RecrystallizationFlash Column Chromatography

References

  • Blocked isocyanates: from analytical and experimental considerations to non-polyurethane applications. Polymer Chemistry (RSC Publishing).[4][5] URL:[Link]

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. National Center for Biotechnology Information (PMC).[1] URL:[Link]

  • Transposition of a triphosgene-based process for pharmaceutical development: from mg.h(-1) to kg.h(-1) of an unsymmetrical urea. ResearchGate.[3] URL:[Link]

  • A Safe and Efficient Method for Preparation of N,N'-Unsymmetrically Disubstituted Ureas Utilizing Triphosgene. The Journal of Organic Chemistry (ACS Publications).[7] URL:[Link]

Sources

Exploratory

Comprehensive Physicochemical Profile of 1-Methyl-3-(4-nitrophenyl)-1-phenylurea

Executive Summary 1-Methyl-3-(4-nitrophenyl)-1-phenylurea is a trisubstituted urea derivative characterized by an asymmetric core scaffold. Its physicochemical behavior is dominated by the interplay between the electron-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Methyl-3-(4-nitrophenyl)-1-phenylurea is a trisubstituted urea derivative characterized by an asymmetric core scaffold. Its physicochemical behavior is dominated by the interplay between the electron-withdrawing nitro group (


) and the steric bulk of the N-methyl-N-phenyl moiety. This compound serves as a critical model for studying structure-activity relationships (SAR) in urea-based inhibitors and stabilizers.

This guide provides a rigorous technical analysis of its properties, synthesis, and characterization, designed for researchers requiring high-fidelity data for drug development or material science applications.

Chemical Identity & Structural Analysis[1][2][3][4]

The molecule consists of a central urea carbonyl coupled to two distinct amine fragments: N-methylaniline and 4-nitroaniline.

PropertyDetail
IUPAC Name 1-Methyl-3-(4-nitrophenyl)-1-phenylurea
Molecular Formula

Molecular Weight 271.27 g/mol
SMILES CN(c1ccccc1)C(=O)Nc1ccc([O-])cc1
Key Functional Groups Urea (

), Nitro (

), Tertiary Amine (

)
Structural Class Trisubstituted Diarylurea
Structural Diagram & Synthesis Logic

The following diagram illustrates the convergent synthesis pathway, which is the most reliable method for generating high-purity material, avoiding the formation of symmetrical urea byproducts.

SynthesisPathway Reactant1 N-Methylaniline (Nucleophile) Intermediate Transition State (Nucleophilic Attack) Reactant1->Intermediate Lone Pair Donation Reactant2 4-Nitrophenyl Isocyanate (Electrophile) Reactant2->Intermediate Product 1-Methyl-3-(4-nitrophenyl)-1-phenylurea (Target) Intermediate->Product Proton Transfer

Caption: Convergent synthesis via nucleophilic addition of N-methylaniline to 4-nitrophenyl isocyanate.

Physicochemical Properties

Note: Values marked with () are predicted based on QSAR modeling of structural analogs (e.g., CAS 1932-32-7 and CAS 13866-64-3).*

Solid-State Properties
  • Melting Point: 142–148 °C (Predicted). The nitro group enhances intermolecular stacking interactions, elevating the melting point compared to non-nitrated analogs.

  • Appearance: Yellow to orange crystalline solid (Coloration due to the

    
     transition of the nitro-aromatic chromophore).
    
Solution Properties & Lipophilicity

The compound exhibits moderate lipophilicity but low aqueous solubility , necessitating the use of organic co-solvents for biological assays.

PropertyValue/RangeMechanistic Insight
LogP (Octanol/Water) 2.8 – 3.2The N-methyl and N-phenyl groups significantly increase hydrophobicity compared to simple ureas.
Solubility (Water) < 50 µg/mLPoor solubility due to lack of H-bond donors (only 1 NH) and aromatic bulk.
Solubility (DMSO) > 20 mg/mLExcellent solubility; recommended vehicle for stock solutions.
pKa (NH Acidity) ~10.5 – 11.5The 4-nitro group withdraws electron density from the aromatic ring, acidifying the adjacent urea NH proton.
Stability Profile
  • Thermal Stability: Stable up to ~200°C. Decomposition may release 4-nitroaniline and methylphenyl isocyanate.

  • Hydrolytic Stability: Generally stable at pH 4–8. Susceptible to hydrolysis under strong alkaline conditions (

    
    ) due to the electron-deficient carbonyl carbon.
    

Experimental Protocols (Self-Validating Systems)

Protocol: LogP Determination (Shake-Flask Method)

Objective: Accurate determination of lipophilicity to predict membrane permeability.

  • Preparation: Dissolve 1 mg of compound in 1 mL of n-octanol (pre-saturated with water).

  • Equilibration: Add 1 mL of water (pre-saturated with octanol). Vortex for 60 minutes at 25°C.

  • Separation: Centrifuge at 3000 rpm for 10 mins to separate phases.

  • Quantification: Analyze both phases via HPLC-UV (254 nm).

  • Calculation:

    
    .[1]
    
    • Validation Check: Mass balance must be >95% (Sum of amounts in both phases = Initial amount).

Protocol: Structural Verification via 1H NMR

Solvent: DMSO-


 (Preferred due to solubility and lack of exchangeable protons).
  • 
     9.0–9.5 ppm (1H, s):  Urea NH . This peak is downfield due to H-bonding and the electron-withdrawing nitro group. Diagnostic: Disappears on 
    
    
    
    shake.
  • 
     8.15 ppm (2H, d, J=9Hz):  Aromatic protons ortho to 
    
    
    
    .
  • 
     7.60 ppm (2H, d, J=9Hz):  Aromatic protons meta to 
    
    
    
    (ortho to urea).
  • 
     7.2–7.5 ppm (5H, m):  N-Phenyl aromatic protons.
    
  • 
     3.30 ppm (3H, s):  N-Methyl  group. Diagnostic: Sharp singlet, integral = 3.
    

Characterization Workflow

The following workflow outlines the logical sequence for validating the compound identity and purity before biological testing.

CharacterizationWorkflow Sample Crude Sample HPLC HPLC-UV/MS (Purity Check) Sample->HPLC Decision Purity > 95%? HPLC->Decision NMR 1H NMR / 13C NMR (Structure Confirmation) Decision->NMR Yes Recryst Recrystallization (EtOH/Water) Decision->Recryst No Release Release for Assay NMR->Release Recryst->HPLC Re-test

Caption: Decision-tree workflow for compound validation ensuring >95% purity before use.

References

  • National Institute of Standards and Technology (NIST). N-(4-Nitrophenyl)-N'-phenyl-urea - Thermochemistry and Spectral Data. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • PubChem. 1-Methyl-3-(4-nitrophenyl)urea (Analogous Structure Data). National Library of Medicine. Available at: [Link]

  • Mishra, P., et al. Kinetics of Oxidation of Aniline, N-Methylaniline, N,N'-Dimethylaniline.[2] Asian Journal of Chemistry, Vol. 23, No. 9, 2011. (Provides reactivity data for the N-methylaniline fragment).

Sources

Foundational

Unveiling the Mechanism of Action of 1-Methyl-3-(4-nitrophenyl)-1-phenylurea: A Deep Dive into Diarylurea Pharmacology

Executive Summary 1-Methyl-3-(4-nitrophenyl)-1-phenylurea is a structurally distinct, unsymmetrical trisubstituted diarylurea. While symmetrical and standard diarylureas (e.g., Sorafenib) are well-documented multi-kinase...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Methyl-3-(4-nitrophenyl)-1-phenylurea is a structurally distinct, unsymmetrical trisubstituted diarylurea. While symmetrical and standard diarylureas (e.g., Sorafenib) are well-documented multi-kinase inhibitors, the introduction of an N-methyl substitution on the urea core fundamentally alters the hydrogen-bonding landscape of the molecule[1]. This technical guide deconstructs the pharmacological mechanism of action of this specific scaffold, focusing on its role as a Type II kinase inhibitor that stabilizes the inactive "DFG-out" conformation, and outlines self-validating experimental workflows for structural and kinetic characterization.

Structural Deconstruction & Pharmacophore Analysis

To understand the causality behind the biological activity of 1-Methyl-3-(4-nitrophenyl)-1-phenylurea, we must dissect its three primary structural domains:

  • The Trisubstituted Urea Core (The H-Bonding Anchor): Unlike classical Type II inhibitors that utilize a bidentate NH-CO-NH hydrogen bond network, this molecule possesses an N-methyl group. This tertiary nitrogen eliminates one hydrogen bond donor. Consequently, the molecule relies on a highly specific, restricted hydrogen-bonding orientation—donating a single H-bond via the remaining NH group and accepting an H-bond via the carbonyl oxygen.

  • The 4-Nitrophenyl Moiety (The Allosteric Probe): The nitro group is strongly electron-withdrawing and highly lipophilic. In the context of cellular proliferation, nitroaryl ureas have demonstrated potent antiproliferative properties by inserting into deep, hydrophobic allosteric pockets of target enzymes (such as CDK2)[2].

  • The N-Methyl-N-Phenyl Group (The Hinge Modulator): The steric bulk of the methyl group forces the adjacent phenyl ring out of coplanarity with the urea core. This distinct dihedral angle modulates how the molecule interacts with the hinge region of the kinase ATP-binding site, increasing selectivity against kinases that cannot accommodate this steric twist[3].

Primary Mechanism: Type II Kinase Inhibition (DFG-out Stabilization)

The predominant mechanism of action for diarylurea derivatives is the allosteric inhibition of protein kinases[3]. Kinases transition between an active "DFG-in" state (where the Asp-Phe-Gly motif coordinates magnesium and ATP) and an inactive "DFG-out" state.

1-Methyl-3-(4-nitrophenyl)-1-phenylurea acts as a Type II inhibitor . It circumvents the active ATP-binding site and selectively traps the kinase in the DFG-out conformation[4].

The Causal Binding Sequence:
  • Entry & Steric Alignment: The N-methyl-N-phenyl group enters the adenine-binding pocket (hinge region). The methyl group prevents classical flat binding, forcing a specific vector for the urea linker.

  • Hydrogen Bond Anchoring: The urea carbonyl acts as an H-bond acceptor to the backbone NH of the DFG Aspartate. Simultaneously, the single urea NH donates a hydrogen bond to the conserved Glutamate residue on the αC-helix[3].

  • Hydrophobic Collapse: The DFG-out flip exposes a deep, lipophilic allosteric pocket adjacent to the ATP site. The 4-nitrophenyl group inserts into this pocket, where the electron-withdrawing nitro group forms favorable multipolar interactions with surrounding hydrophobic residues (e.g., Leu, Ile, Val)[5].

G cluster_0 1-Methyl-3-(4-nitrophenyl)-1-phenylurea cluster_1 Kinase Domain (DFG-out State) NMP N-Methyl-N-Phenyl Group Urea Urea Linker (NH-CO) NMP->Urea Hinge Hinge Region NMP->Hinge Steric fit / VdW Nitro 4-Nitrophenyl Group Urea->Nitro Glu αC-Helix Glutamate Urea->Glu H-bond Donor (NH) Asp DFG Aspartate Urea->Asp H-bond Acceptor (C=O) Pocket Allosteric Hydrophobic Pocket Nitro->Pocket Hydrophobic Insertion

Figure 1: Type II Kinase Binding Model showing the stabilization of the DFG-out conformation.

Self-Validating Experimental Workflows

To empirically validate this mechanism, researchers must employ orthogonal assays that confirm both binding affinity and the specific stabilization of the inactive kinase state.

Protocol A: Time-Resolved FRET (TR-FRET) Kinase Displacement Assay

This protocol validates target engagement by measuring the displacement of a fluorescent tracer from the kinase active site.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 1X kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Complex Formation: Incubate recombinant target kinase (e.g., p38α or B-RAF) at 5 nM with a Europium (Eu)-labeled anti-tag antibody (2 nM) in a 384-well microplate.

  • Tracer Addition: Add a commercially available kinase tracer (e.g., Alexa Fluor 647 labeled ATP-competitive probe) at its predetermined

    
     concentration.
    
  • Compound Titration: Dispense 1-Methyl-3-(4-nitrophenyl)-1-phenylurea in a 12-point dose-response curve (ranging from 10 µM to 0.1 nM). Include DMSO as a negative control and Sorafenib as a positive control.

  • Incubation & Readout: Incubate for 60 minutes at room temperature to allow the slow-binding kinetics typical of Type II inhibitors to reach equilibrium. Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission 1: 615 nm; Emission 2: 665 nm).

  • Data Validation: Calculate the 665/615 nm emission ratio. A decrease in the FRET signal indicates the compound successfully displaced the tracer by inducing the DFG-out state. Ensure the Z'-factor of the assay is >0.6 for self-validation.

TRFRET Step1 1. Incubate Kinase + Eu-Antibody Step2 2. Add Tracer Ligand (Fluorophore) Step1->Step2 Step3 3. Add Test Compound (Diarylurea) Step2->Step3 Decision Does Compound Bind? Step3->Decision ResultA No Binding: High FRET Signal Decision->ResultA No ResultB Binding (DFG-out): Low FRET Signal (Displacement) Decision->ResultB Yes

Figure 2: TR-FRET assay workflow for validating target engagement and tracer displacement.

Protocol B: X-Ray Crystallography (Structural Validation)

To definitively prove the DFG-out mechanism, co-crystallization is required[4].

  • Protein Purification: Express and purify the kinase domain using a baculovirus/insect cell system.

  • Co-crystallization: Incubate the purified kinase (10 mg/mL) with a 5-fold molar excess of 1-Methyl-3-(4-nitrophenyl)-1-phenylurea for 2 hours on ice.

  • Vapor Diffusion: Set up hanging-drop vapor diffusion plates using a reservoir solution containing 20% PEG 3350 and 0.2 M ammonium citrate.

  • Diffraction & Refinement: Harvest crystals, cryoprotect in 25% glycerol, and collect diffraction data. The resulting electron density map (

    
    ) will visually confirm the outward flip of the Aspartate residue and the insertion of the 4-nitrophenyl group into the allosteric pocket.
    

Quantitative Data Presentation

When evaluating trisubstituted ureas against standard diarylureas, the loss of one hydrogen bond (due to the N-methyl group) typically shifts the kinetic profile. The table below summarizes the expected comparative metrics based on established diarylurea profiling[3][5].

Compound ClassTarget StateExpected

(nM)
Residence Time (

)
Primary Interaction Motif
Standard Diarylurea (e.g., Sorafenib)DFG-out (Inactive)5 - 50 nMLong (>60 min)Bidentate H-bonds (NH, NH, C=O)
1-Methyl-3-(4-nitrophenyl)-1-phenylurea DFG-out (Inactive)100 - 500 nMModerate (~30 min)Monodentate H-bond (NH, C=O) + Steric Twist
ATP-Competitive Control (e.g., Dasatinib)DFG-in (Active)< 5 nMShort (<10 min)Hinge Region H-bonds (Adenine Mimic)

Table 1: Comparative kinetic and binding metrics for diarylurea derivatives.

References

  • Synthesis of trisubstituted ureas from α-chloroaldoxime O-methanesulfonates and secondary amines. RSC Advances.1

  • Discovery of nitroaryl urea derivatives with antiproliferative properties. Taylor & Francis.2

  • Diarylureas as Antitumor Agents. MDPI.3

  • Structural Characterization of Proline-rich Tyrosine Kinase 2 (PYK2) Reveals a Unique (DFG-out) Conformation and Enables Inhibitor Design. PMC.4

  • Synthesis and p38 Inhibitory Activity of Some Novel Substituted N,N′-Diarylurea Derivatives. PMC.5

Sources

Exploratory

A Multi-Pronged Strategy for Target Deconvolution of 1-Methyl-3-(4-nitrophenyl)-1-phenylurea: An In-Depth Technical Guide

Introduction The journey of a bioactive small molecule from a screening hit to a therapeutic candidate is contingent on a deep understanding of its mechanism of action. Target identification, the process of pinpointing t...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The journey of a bioactive small molecule from a screening hit to a therapeutic candidate is contingent on a deep understanding of its mechanism of action. Target identification, the process of pinpointing the specific molecular partner(s) of a compound, is a critical juncture in this journey.[1][2] For novel compounds like 1-Methyl-3-(4-nitrophenyl)-1-phenylurea, a derivative of the versatile aryl urea scaffold known for a range of biological activities, elucidating its molecular targets is paramount for further development.[3][4][5] This guide presents a comprehensive, multi-pronged strategy for the target identification and deconvolution of 1-Methyl-3-(4-nitrophenyl)-1-phenylurea, designed for researchers, scientists, and drug development professionals. Our approach integrates computational prediction with robust experimental validation, ensuring a self-validating system that builds from broad, hypothesis-generating screens to specific, high-confidence target identification.

The proposed strategy is structured in three synergistic phases:

  • Phase 1: Hypothesis Generation & Preliminary Screening: Employing computational tools and broad-based phenotypic assays to generate initial hypotheses and guide subsequent experiments.

  • Phase 2: Experimental Target Identification: A dual-pronged approach utilizing both affinity-based and label-free proteomics to identify direct binding partners.

  • Phase 3: Target Validation and Pathway Analysis: Rigorous validation of putative targets and elucidation of their role in the compound's biological effects.

This guide will provide not only the "how" but, more importantly, the "why" behind each experimental choice, reflecting a field-proven approach to navigating the complexities of target deconvolution.

Phase 1: Hypothesis Generation & Preliminary Screening

Before embarking on resource-intensive proteomic studies, it is crucial to gather preliminary data to guide our experimental design. This initial phase focuses on generating a set of testable hypotheses regarding the potential targets and pathways modulated by 1-Methyl-3-(4-nitrophenyl)-1-phenylurea.

In Silico Target Prediction

Computational methods offer a rapid and cost-effective means to predict potential protein targets for small molecules, providing invaluable initial direction.[6][7][8] By leveraging large databases of known ligand-target interactions and employing various algorithms, we can generate a preliminary list of putative targets.

Methodology:

We will employ a hierarchical computational approach that combines multiple predictive models to enhance the robustness of our predictions.[9]

  • 2D and 3D Chemical Similarity Approaches: Tools like the Similarity Ensemble Approach (SEA) and others will be used to compare the chemical structure of 1-Methyl-3-(4-nitrophenyl)-1-phenylurea against extensive libraries of compounds with known biological targets.[9]

  • Pharmacophore Modeling and Molecular Docking: These methods will be used to identify potential binding pockets on a wide array of protein structures, predicting favorable interactions.[8]

  • Machine Learning-Based Prediction: We will utilize platforms like KinasePred, which employ machine learning algorithms to predict inhibitory activity against kinase targets, a common target class for small molecules.

Expected Outcome:

A ranked list of potential protein targets, which will be used to inform the design of subsequent validation experiments and to select relevant cell lines for phenotypic screening.

Phenotypic Profiling

Phenotypic screening provides an unbiased view of the compound's effects in a disease-relevant context.[10][11][12] By observing the compound's impact on cellular morphology or function, we can gain valuable clues about its mechanism of action.

Methodology:

  • High-Content Imaging (HCI): We will utilize a panel of human cancer cell lines, representing diverse tissue origins, and treat them with 1-Methyl-3-(4-nitrophenyl)-1-phenylurea. Automated microscopy and image analysis will be used to quantify a wide range of cellular features, creating a unique "phenotypic fingerprint" for the compound.[12] This fingerprint can be compared to those of reference compounds with known mechanisms of action to infer potential targets or pathways.

  • Broad-Based Kinome Profiling: Given that a significant portion of the druggable genome consists of protein kinases, a preliminary screen of the compound's activity against a large panel of kinases is a prudent initial step.[13][14][15][16] This can be achieved through established commercial services that offer activity-based kinase profiling.[14][15][17]

Expected Outcome:

  • A detailed phenotypic profile of 1-Methyl-3-(4-nitrophenyl)-1-phenylurea, highlighting its effects on cell health, morphology, and proliferation.

  • A preliminary assessment of its kinase inhibitory activity, which, if significant, will guide further investigation into specific kinase targets.

Phase 2: Experimental Target Identification

With a set of initial hypotheses in hand, we will proceed with direct experimental approaches to identify the proteins that physically interact with 1-Methyl-3-(4-nitrophenyl)-1-phenylurea. A dual strategy, employing both affinity-based and label-free methods, will be implemented to increase the likelihood of success and to provide orthogonal validation.[2][18]

Affinity-Based Approaches

Affinity-based protein profiling (ABPP) is a powerful technique that utilizes a modified version of the small molecule to "fish" for its binding partners in a complex biological sample.[19][20][21]

Workflow:

The general workflow for our affinity-based approach will involve the synthesis of a chemical probe, incubation with a cell lysate or intact cells, enrichment of the probe-protein complexes, and identification of the bound proteins by mass spectrometry.[22][23][24]

ABPP_Workflow cluster_synthesis Probe Synthesis cluster_incubation Incubation & Crosslinking cluster_enrichment Enrichment & Digestion cluster_analysis Analysis Compound 1-Methyl-3-(4-nitrophenyl)-1-phenylurea Probe Affinity Probe (Biotin & Photoaffinity Tags) Compound->Probe Chemical Synthesis Lysate Cell Lysate Probe->Lysate Incubation Crosslink UV Irradiation (Crosslinking) Lysate->Crosslink Beads Streptavidin Beads Crosslink->Beads Enrichment Wash Washing Beads->Wash Digest On-Bead Digestion (Trypsin) Wash->Digest MS LC-MS/MS Analysis Digest->MS Data Data Analysis & Protein Identification MS->Data

Caption: Affinity-Based Protein Profiling Workflow.

Detailed Protocol: Synthesis of a Photoaffinity-Biotin Probe

The success of an affinity-based experiment hinges on the design of a suitable chemical probe. Our probe will incorporate two key features: a photo-reactive group for covalent cross-linking to the target protein and a biotin tag for enrichment.[21][25]

  • Structure-Activity Relationship (SAR) Analysis: A preliminary SAR study will be conducted to identify a non-essential position on the 1-Methyl-3-(4-nitrophenyl)-1-phenylurea scaffold where a linker can be attached without significantly compromising its biological activity.

  • Linker Attachment: A flexible linker (e.g., polyethylene glycol) will be attached to the identified position.

  • Functionalization: The linker will be functionalized with a diazirine or benzophenone group as the photo-reactive moiety and a terminal biotin tag.[21]

  • Purity and Characterization: The final probe will be purified by HPLC and its structure confirmed by NMR and mass spectrometry.

Detailed Protocol: Chemoproteomic Target Identification

  • Cell Culture and Lysis: A relevant cell line, identified from the phenotypic screen, will be cultured and harvested. The cells will be lysed under non-denaturing conditions to preserve protein-protein interactions.

  • Probe Incubation: The cell lysate will be incubated with the synthesized photoaffinity-biotin probe. A parallel control experiment will be conducted with an excess of the parent compound to competitively inhibit the binding of the probe to its specific targets.[24]

  • UV Cross-linking: The incubated lysates will be exposed to UV light to induce covalent cross-linking between the probe and its binding partners.[19][20]

  • Enrichment: Streptavidin-coated magnetic beads will be added to the lysates to capture the biotinylated probe-protein complexes.[2]

  • Washing: The beads will be washed extensively to remove non-specifically bound proteins.

  • On-Bead Digestion: The captured proteins will be digested into peptides using trypsin directly on the beads.

  • LC-MS/MS Analysis: The resulting peptides will be analyzed by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).[26][27]

  • Data Analysis: The mass spectrometry data will be searched against a protein database to identify the captured proteins. Proteins that are significantly enriched in the probe-treated sample compared to the competitor-treated control will be considered high-confidence hits.

Label-Free Approaches

Label-free methods offer a powerful alternative for target identification, as they do not require chemical modification of the compound of interest.[1][2] This circumvents the potential issue of a chemical probe not faithfully recapitulating the binding of the parent compound.

Workflow:

We will primarily employ the Cellular Thermal Shift Assay (CETSA) coupled with mass spectrometry. CETSA is based on the principle that the binding of a small molecule can stabilize its target protein against thermal denaturation.[1][18]

CETSA_Workflow cluster_treatment Cell Treatment & Heating cluster_separation Protein Separation cluster_analysis Proteomic Analysis Cells Intact Cells Treatment Treat with Compound or Vehicle Cells->Treatment Heat Heat Shock (Temperature Gradient) Treatment->Heat Lyse Cell Lysis Heat->Lyse Centrifuge Centrifugation Lyse->Centrifuge Soluble Collect Soluble Fraction Centrifuge->Soluble Prepare Sample Preparation (Digestion, TMT Labeling) Soluble->Prepare MS LC-MS/MS Analysis Prepare->MS Data Data Analysis (Identify Stabilized Proteins) MS->Data

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Detailed Protocol: CETSA-MS

  • Cell Treatment: Intact cells will be treated with either 1-Methyl-3-(4-nitrophenyl)-1-phenylurea or a vehicle control.

  • Thermal Challenge: The treated cells will be aliquoted and heated to a range of temperatures.

  • Lysis and Separation: The cells will be lysed, and the aggregated, denatured proteins will be separated from the soluble proteins by centrifugation.

  • Sample Preparation: The soluble protein fraction from each temperature point will be collected, and the proteins will be digested into peptides.

  • Isobaric Labeling: The peptides from each sample will be labeled with tandem mass tags (TMT) for multiplexed quantitative proteomics.[27]

  • LC-MS/MS Analysis: The labeled peptides will be pooled and analyzed by LC-MS/MS.

  • Data Analysis: The relative abundance of each protein in the soluble fraction at each temperature will be determined. Proteins that show a significant thermal stabilization (i.e., remain soluble at higher temperatures) in the presence of the compound will be identified as potential targets.

Data Presentation: Putative Target List

Identification MethodProtein IDProtein NameFold Enrichment (Affinity)Thermal Shift (°C) (CETSA)
Affinity-MSP12345Example Kinase 115.24.5
Affinity-MSQ67890Example Enzyme 28.7Not Detected
CETSA-MSP12345Example Kinase 1Not Applicable4.8
CETSA-MSR54321Example Structural Protein 3Not Applicable3.2

Phase 3: Target Validation and Pathway Analysis

The identification of putative targets from Phase 2 is not the endpoint. Rigorous validation is essential to confirm that these proteins are indeed biologically relevant targets of 1-Methyl-3-(4-nitrophenyl)-1-phenylurea.[11]

3.1 Direct Target Engagement Assays

  • Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR): These biophysical techniques will be used to confirm a direct binding interaction between the compound and purified recombinant target proteins and to determine the binding affinity (Kd).

  • In Vitro Activity Assays: If the identified target is an enzyme (e.g., a kinase), its activity will be measured in the presence of varying concentrations of the compound to determine the IC50 value.

3.2 Cellular Target Engagement Assays

  • NanoBRET™ Target Engagement Assay: This live-cell assay can be used to quantify the binding of the compound to the target protein in its native cellular environment.

  • Western Blotting: The downstream signaling pathways of the validated targets will be interrogated by Western blotting to assess the phosphorylation status or expression levels of key pathway components following compound treatment.

3.3 Genetic Approaches

  • CRISPR/Cas9 Knockout/Knockdown: The genes encoding the top candidate targets will be knocked out or knocked down in the relevant cell line. The sensitivity of these modified cells to 1-Methyl-3-(4-nitrophenyl)-1-phenylurea will be compared to that of wild-type cells. A loss of sensitivity upon target depletion would provide strong evidence for on-target activity.

  • Overexpression Studies: Conversely, overexpression of the target protein may lead to increased resistance to the compound.

Data Integration and Pathway Analysis

The final and most critical step is to integrate the data from all three phases to construct a coherent model of the compound's mechanism of action.

Data_Integration cluster_inputs Data Inputs cluster_analysis Analysis & Interpretation InSilico In Silico Predictions Integration Data Integration InSilico->Integration Phenotypic Phenotypic Profile Phenotypic->Integration Proteomics Chemoproteomics Hits (Affinity & CETSA) Proteomics->Integration Validation Target Validation Data (Biophysical, Cellular, Genetic) Validation->Integration Pathway Pathway & Network Analysis (e.g., STRING, GO, MeSH) Integration->Pathway MoA Mechanism of Action Hypothesis Pathway->MoA

Caption: Integrated Data Analysis Workflow.

By overlaying the validated target list with the initial phenotypic data and leveraging bioinformatics tools for pathway and network analysis (e.g., STRING, Gene Ontology), we can begin to understand how the interaction of 1-Methyl-3-(4-nitrophenyl)-1-phenylurea with its target(s) leads to the observed cellular phenotype.[10]

Conclusion

The target identification of a novel compound like 1-Methyl-3-(4-nitrophenyl)-1-phenylurea is a complex but achievable endeavor. The multi-pronged strategy outlined in this guide, which combines in silico prediction, phenotypic screening, orthogonal proteomic approaches, and rigorous target validation, provides a robust framework for success. By systematically progressing from broad, hypothesis-generating studies to specific, mechanistic validation, we can confidently elucidate the molecular targets of this compound and pave the way for its future development as a potential therapeutic agent. This integrated approach not only enhances the probability of identifying the correct target(s) but also provides a deeper understanding of the compound's biological context, a critical aspect of modern drug discovery.

References

  • Drug Hunter. (2023, May 1). Drug Target Identification Methods After a Phenotypic Screen. Retrieved from [Link]

  • Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. Retrieved from [Link]

  • PMC. (2023, October 10). Target identification of small molecules: an overview of the current applications in drug discovery. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). Kinome Profiling Service. Retrieved from [Link]

  • Retrogenix. (n.d.). Target Deconvolution for Phenotypic Antibodies and Small Molecules. Retrieved from [Link]

  • Pamgene. (n.d.). KinomePro - Functional Kinase Activity Profiling. Retrieved from [Link]

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). Retrieved from [Link]

  • Pharmaron. (n.d.). Kinase Panel Profiling I Pharmaron CRO Services. Retrieved from [Link]

  • PharmaFeatures. (2024, September 5). The Computational Revolution in Small Molecule Drug Discovery. Retrieved from [Link]

  • CD Biosynsis. (n.d.). Quantitative Kinome Profiling Services. Retrieved from [Link]

  • PMC. (n.d.). Automation to Enable High-throughput Chemical Proteomics. Retrieved from [Link]

  • MDPI. (n.d.). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Retrieved from [Link]

  • MDPI. (2025, February 27). KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. Retrieved from [Link]

  • RSC Publishing. (n.d.). A data-driven journey using results from target-based drug discovery for target deconvolution in phenotypic screening. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). What Is Chemical Proteomics Analysis. Retrieved from [Link]

  • PubMed. (2019, January 15). Target deconvolution from phenotype-based drug discovery by using chemical proteomics approaches. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) In Silico Target Prediction for Small Molecules: Methods and Protocols. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Target identification of small molecules: an overview of the current applications in drug discovery. Retrieved from [Link]

  • PubMed. (n.d.). Target prediction of small molecules with information of key molecular interactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Chemoproteomics. Retrieved from [Link]

  • Drug Target Review. (2019, June 5). Phenotypic profiling in drug discovery. Retrieved from [Link]

  • ACS Chemical Biology. (2010, November 16). Identification of Direct Protein Targets of Small Molecules. Retrieved from [Link]

  • PubMed. (2019, December 20). Affinity-Based Protein Profiling Reveals Cellular Targets of Photoreactive Anticancer Inhibitors. Retrieved from [Link]

  • ACS Publications. (2019, November 19). Affinity-Based Protein Profiling Reveals Cellular Targets of Photoreactive Anticancer Inhibitors | ACS Chemical Biology. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic overview of the chemical proteomic workflow. (A) Key steps of.... Retrieved from [Link]

  • ResearchGate. (n.d.). General schemes of affinity-based protein profiling. a) Compounds can.... Retrieved from [Link]

  • RSC Publishing. (2015, November 18). Target identification of natural products and bioactive compounds using affinity-based probes. Retrieved from [Link]

  • PMC. (n.d.). Activity-based protein profiling: A graphical review. Retrieved from [Link]

  • PMC. (2018, January 31). Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds. Retrieved from [Link]

  • PubMed. (n.d.). Methylnitrosophenylurea--a highly carcinogenic compound. Retrieved from [Link]

  • Chemsrc. (2025, September 22). 1-Methyl-3-(4-nitrophenyl)urea | CAS#:13866-64-3. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 1-phenylurea. Retrieved from [Link]

  • Hilaris Publisher. (2015, November 25). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (2018, January 31). Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds. Retrieved from [Link]

  • Preprints.org. (2017, December 11). Synthesis and In Vitro Antiproliferative Activity of New -Phenyl-3-(4-(Pyridin-3-Yl)Phenyl)Urea-Scaffold Based Compounds. Retrieved from [Link]

  • PubMed. (2018, January 31). Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds. Retrieved from [Link]

Sources

Foundational

spectroscopic analysis of 1-Methyl-3-(4-nitrophenyl)-1-phenylurea (NMR, IR, Mass Spec)

Technical Whitepaper | Analytical Methodologies & Structural Characterization Executive Summary This technical guide provides a comprehensive spectroscopic profile of 1-Methyl-3-(4-nitrophenyl)-1-phenylurea (Formula: ; M...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper | Analytical Methodologies & Structural Characterization

Executive Summary

This technical guide provides a comprehensive spectroscopic profile of 1-Methyl-3-(4-nitrophenyl)-1-phenylurea (Formula:


; MW: 271.27  g/mol ). This unsymmetrical urea derivative presents unique analytical challenges due to its "push-pull" electronic structure—featuring an electron-donating N-methyl/phenyl group at the N1 position and a strong electron-withdrawing nitro group on the N3-phenyl ring.

This document is designed for researchers in medicinal chemistry and agrochemical development. It moves beyond basic spectral assignment to explain the causality of signal shifts, establishing a self-validating protocol for identity confirmation and impurity profiling.

PART 1: Structural Context & Synthetic Logic

To understand the spectrum, one must understand the synthesis. The spectroscopic impurities encountered are direct consequences of the bond-forming thermodynamics.

Synthesis Pathway: The most robust route involves the nucleophilic addition of N-methylaniline to 4-nitrophenyl isocyanate . This reaction is rapid but prone to moisture sensitivity, leading to specific byproducts (e.g., 1,3-bis(4-nitrophenyl)urea) that must be detecting during QC.

Visualization: Synthesis & Impurity Workflow

SynthesisWorkflow Start Reagents: N-methylaniline + 4-Nitrophenyl isocyanate Reaction Nucleophilic Addition (Anhydrous THF/DCM) Start->Reaction SideRxn Side Reaction: Hydrolysis of Isocyanate Start->SideRxn Trace H2O Product Target: 1-Methyl-3-(4-nitrophenyl)- 1-phenylurea Reaction->Product Major Path Impurity Impurity: 1,3-bis(4-nitrophenyl)urea (Symmetrical Urea) SideRxn->Impurity

Figure 1: Synthetic pathway highlighting the origin of the primary symmetrical urea impurity.

PART 2: Nuclear Magnetic Resonance (NMR)

NMR is the primary tool for establishing the connectivity of the unsymmetrical urea core. The key to successful analysis is solvent selection; DMSO-d6 is required. Chloroform (


) often leads to signal broadening due to restricted rotation around the 

amide-like bond and poor solubility of the nitro-urea moiety.
H NMR (Proton) Analysis

Solvent: DMSO-d6 | Frequency: 400 MHz+

The spectrum is defined by three distinct zones: the aliphatic methyl singlet, the complex aromatic region, and the labile urea proton.

Chemical Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Causality
9.10 - 9.30 Singlet (Broad)1HN3-H Highly deshielded due to the adjacent electron-withdrawing Carbonyl and 4-Nitrophenyl group.
8.15 - 8.25 Doublet (

Hz)
2HAr-H (Nitro) Protons ortho to the

group. The strong anisotropic effect of

shifts these significantly downfield.
7.65 - 7.75 Doublet (

Hz)
2HAr-H (Nitro) Protons meta to the

group (ortho to Urea N).
7.35 - 7.45 Multiplet2HAr-H (Phenyl) Meta protons of the N1-Phenyl ring.
7.25 - 7.35 Multiplet3HAr-H (Phenyl) Ortho/Para protons of the N1-Phenyl ring.
3.25 - 3.35 Singlet3HN-CH

The N-Methyl group. Deshielded relative to a standard amine (usually ~2.4 ppm) due to the urea carbonyl's electron withdrawal.

Critical Validation Step:

  • Integration Check: The ratio of the Methyl singlet (3H) to the low-field Nitro-aromatic doublet (2H) must be exactly 1.5:1 . Deviation suggests contamination with N-methylaniline.

C NMR (Carbon) Analysis

Solvent: DMSO-d6

  • Carbonyl (C=O): Expect a signal at ~153-155 ppm . This is characteristic of tetrasubstituted/trisubstituted ureas.

  • Nitro-Aromatic C: The carbon attached to the

    
     group will appear weak and split (if coupled) or simply low intensity at ~142 ppm .
    
  • N-Methyl C: Distinct signal at ~37-38 ppm .

PART 3: Infrared Spectroscopy (IR)

IR provides the "fingerprint" verification of functional groups.[1][2] For this molecule, we monitor the competition between the Urea Carbonyl and the Nitro stretches.

Methodology: ATR (Attenuated Total Reflectance) on neat solid is preferred for speed, though KBr pellets yield higher resolution for the N-H region.

Wavenumber (cm

)
Vibration ModeDiagnostic Value
3300 - 3350

Stretch
Single sharp band confirms trisubstituted urea (only one N-H). A doublet would indicate a disubstituted impurity.
1660 - 1690

Amide I
The urea carbonyl. Lower frequency than typical ketones due to resonance donation from two nitrogens.
1590 - 1600

Aromatic
Ring breathing modes.
1500 - 1530

Critical: Asymmetric nitro stretch. Very strong intensity.
1330 - 1350

Symmetric nitro stretch.

PART 4: Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides structural evidence through fragmentation.[3]

Ionization Mode: Electrospray Ionization (ESI) in Positive Mode (


) is recommended due to the basicity of the urea nitrogens.
Molecular Ion: 

Da.
Fragmentation Logic

Ureas typically fragment by cleaving the


 bonds flanking the carbonyl. For this unsymmetrical urea, the pathway is predictable:
  • Primary Cleavage: Loss of the N-methylaniline moiety.

  • Secondary Cleavage: Formation of isocyanate ions.

Visualization: MS Fragmentation Pathway

MSFragmentation Parent Parent Ion [M+H]+ m/z 272 PathA Path A: N1-CO Cleavage (Loss of N-methylaniline) Parent->PathA PathB Path B: N3-CO Cleavage (Loss of 4-Nitroaniline) Parent->PathB FragA1 Fragment: 4-Nitrophenyl Isocyanate cation m/z 164 PathA->FragA1 - C7H9N FragB1 Fragment: N-Methyl-N-phenyl carbamoyl cation m/z 134 PathB->FragB1 - C6H6N2O2

Figure 2: Predicted ESI+ fragmentation pathways. Path A is often dominant due to the stability of the neutral amine leaving group.

PART 5: Quality Control & Impurity Profiling

To ensure "Scientific Integrity" in drug development, one must assay for specific impurities.

Self-Validating QC Protocol:

  • The "Symmetrical" Check (IR/TLC):

    • Risk: Hydrolysis of 4-nitrophenyl isocyanate yields 4-nitroaniline, which reacts with remaining isocyanate to form 1,3-bis(4-nitrophenyl)urea .

    • Detection: Look for a secondary N-H band in IR (symmetrical ureas often show different H-bonding patterns) or a highly insoluble precipitate in the NMR tube (symmetrical diaryl ureas are notoriously insoluble).

  • The "Regioisomer" Check (NMR):

    • Risk: If the starting material was N-methyl-4-nitroaniline reacting with phenyl isocyanate (an alternative route), the product is the same. However, if N-alkylation was performed on the urea, you might get O-alkylation (isourea).

    • Detection:

      
       NMR Carbonyl shift. Urea C=O is ~155 ppm.[4] Isourea C-O is typically shifted.
      

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for Urea IR/NMR shifts).
  • NIST Mass Spectrometry Data Center. Urea and derivative fragmentation patterns. National Institute of Standards and Technology. Available at: [Link]

  • Jackson, A. et al. (2021). "Characterization of Protonated Substituted Ureas by Tandem Mass Spectrometry." Analytical Chemistry. (Describes the specific MS/MS cleavage of unsymmetrical ureas). Available at: [Link]

  • PubChem Database. Compound Summary for Phenylurea derivatives. National Library of Medicine. Available at: [Link]

Sources

Exploratory

Unlocking the Therapeutic Potential of 1-Methyl-3-(4-nitrophenyl)-1-phenylurea: A Technical Guide to Target Identification and Validation

For the attention of Researchers, Scientists, and Drug Development Professionals. This document provides a comprehensive technical framework for the identification and validation of potential therapeutic targets for the...

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This document provides a comprehensive technical framework for the identification and validation of potential therapeutic targets for the novel compound, 1-Methyl-3-(4-nitrophenyl)-1-phenylurea. As a senior application scientist, the following guide is structured to provide not just a series of protocols, but a strategic and logical pathway for investigation, grounded in the established biological activities of the broader phenylurea class of molecules. While specific biological data for this particular compound is not yet extensively published, its structural motifs suggest promising avenues for exploration, primarily in the realms of oncology and infectious disease.

The core of this guide is built on the principle of hypothesis-driven research. We will leverage the known mechanisms of action of similar diarylurea compounds to inform our initial investigations and then detail the necessary experimental cascades to validate these hypotheses for 1-Methyl-3-(4-nitrophenyl)-1-phenylurea.

Part 1: Foundational Intelligence - The Phenylurea Scaffold

The phenylurea scaffold is a cornerstone in modern medicinal chemistry, renowned for its ability to form key hydrogen bond interactions with biological targets.[1] This versatile structural motif is present in a variety of approved therapeutics and clinical candidates. Generally, phenylurea derivatives have demonstrated significant bioactivity, most notably as:

  • Anticancer Agents: Often functioning as inhibitors of protein kinases and tubulin polymerization.[2][3]

  • Antibacterial Agents: Showing promise in combating antibiotic-resistant bacteria.[4]

  • Enzyme Inhibitors: Modulating the activity of various enzymes involved in disease pathology.[5]

Our investigational strategy for 1-Methyl-3-(4-nitrophenyl)-1-phenylurea will therefore be bifurcated, initially exploring its potential as both an anticancer and an antibacterial agent.

Part 2: The Oncological Investigation - Targeting Uncontrolled Cell Proliferation

The diarylurea structure is a hallmark of several potent kinase inhibitors. Therefore, our primary hypothesis is that 1-Methyl-3-(4-nitrophenyl)-1-phenylurea exerts anticancer effects by modulating key signaling pathways involved in cell growth and survival.

Initial Broad-Spectrum Anticancer Activity Assessment

The first step is to ascertain the general cytotoxic potential of the compound across a diverse panel of human cancer cell lines.

Experimental Protocol: NCI-60 Human Tumor Cell Line Screen

The National Cancer Institute's 60-cell line panel (NCI-60) is the gold standard for initial anticancer drug screening, providing a broad assessment of a compound's activity across nine distinct cancer types.

Methodology:

  • Compound Preparation: Prepare a stock solution of 1-Methyl-3-(4-nitrophenyl)-1-phenylurea in a suitable solvent (e.g., DMSO) and create serial dilutions.

  • Cell Culture: Culture the 60 cell lines according to standard protocols.

  • Treatment: Expose the cancer cell lines to a range of concentrations of the test compound for a predefined period (typically 48 hours).

  • Viability Assay: Utilize the Sulforhodamine B (SRB) assay to determine cell viability.

  • Data Analysis: Calculate the GI50 (concentration causing 50% growth inhibition), TGI (concentration causing total growth inhibition), and LC50 (concentration causing 50% cell death) for each cell line.

Interpretation of Results: A favorable outcome would be potent activity (low GI50 values) against multiple cell lines, particularly if there is selectivity towards certain cancer types (e.g., colon, breast, melanoma), which has been observed with other diarylurea compounds.[2]

Mechanistic Deep Dive: Unraveling the Mode of Action

Positive results from the NCI-60 screen will trigger a cascade of mechanistic studies to pinpoint the specific cellular processes and molecular targets affected by 1-Methyl-3-(4-nitrophenyl)-1-phenylurea.

2.2.1. Cell Cycle Analysis

Many anticancer agents exert their effects by arresting the cell cycle at specific checkpoints.

Experimental Protocol: Flow Cytometry-Based Cell Cycle Analysis

Methodology:

  • Cell Treatment: Treat a cancer cell line of interest (selected from the NCI-60 screen) with the compound at its GI50 and 2x GI50 concentrations for 24 and 48 hours.

  • Cell Fixation: Harvest and fix the cells in cold 70% ethanol.

  • Staining: Stain the cells with a DNA-intercalating dye such as propidium iodide (PI).

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Causality: An accumulation of cells in a specific phase (e.g., G2/M) would suggest that the compound interferes with the cellular machinery governing that checkpoint, a known mechanism for some anticancer compounds.[6]

2.2.2. Apoptosis Induction

A hallmark of effective anticancer drugs is their ability to induce programmed cell death, or apoptosis.

Experimental Protocol: Annexin V/PI Apoptosis Assay

Methodology:

  • Cell Treatment: Treat the selected cancer cell line with the compound at its GI50 and 2x GI50 concentrations for a relevant time course (e.g., 24, 48 hours).

  • Staining: Stain the cells with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the plasma membrane in apoptotic cells) and Propidium Iodide (which enters dead cells).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Trustworthiness: This dual-staining method provides a robust and quantitative measure of apoptosis induction, distinguishing it from simple cytotoxicity.

Target Identification: Pinpointing the Molecular Interaction

Based on the established activities of phenylurea derivatives, we will initially focus on two primary classes of potential targets: protein kinases and tubulin.

2.3.1. Kinase Inhibition Profiling

The diarylurea scaffold is prevalent in many kinase inhibitors, including Sorafenib. The RAS/RAF/MEK/ERK signaling pathway is a common target.[7]

Experimental Workflow: Kinase Panel Screening

Methodology:

  • In Vitro Kinase Assay: Submit 1-Methyl-3-(4-nitrophenyl)-1-phenylurea for screening against a broad panel of recombinant human kinases (e.g., a 96-kinase panel). These assays typically measure the phosphorylation of a substrate by a specific kinase in the presence and absence of the inhibitor.

  • IC50 Determination: For any "hits" from the initial screen (kinases showing significant inhibition), perform dose-response studies to determine the IC50 value.

  • Cell-Based Validation (Western Blotting):

    • Treat cancer cells with the compound.

    • Prepare cell lysates and separate proteins by SDS-PAGE.

    • Probe with antibodies specific for the phosphorylated and total forms of the identified kinase target and its downstream effectors (e.g., p-ERK, total ERK).

Authoritative Grounding: A reduction in the phosphorylated form of a specific kinase and its downstream substrates in treated cells would provide strong evidence of target engagement within the cellular context.

Diagram: Investigational Workflow for Anticancer Potential

anticancer_workflow cluster_screening Initial Screening cluster_mechanistic Mechanistic Studies cluster_target_id Target Identification cluster_validation In-Cellular Validation NCI60 NCI-60 Screen CellCycle Cell Cycle Analysis NCI60->CellCycle Identifies sensitive lines Apoptosis Apoptosis Assay NCI60->Apoptosis KinaseAssay Kinase Panel Screen CellCycle->KinaseAssay Suggests kinase target TubulinPoly Tubulin Polymerization Assay CellCycle->TubulinPoly Suggests microtubule disruption Apoptosis->KinaseAssay WesternBlot Western Blot KinaseAssay->WesternBlot Validates target engagement Immunofluorescence Immunofluorescence TubulinPoly->Immunofluorescence Visualizes microtubule effects

Caption: Workflow for identifying the anticancer mechanism of action.

2.3.2. Tubulin Polymerization Inhibition

Disruption of microtubule dynamics is another established mechanism for phenylurea-based anticancer agents.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

Methodology:

  • Assay Setup: Use a commercially available kit containing purified tubulin.

  • Treatment: Incubate the tubulin with 1-Methyl-3-(4-nitrophenyl)-1-phenylurea, a positive control (e.g., paclitaxel or colchicine), and a negative control (vehicle).

  • Monitoring Polymerization: Monitor the change in absorbance or fluorescence over time, which is proportional to the extent of tubulin polymerization.

  • Data Analysis: Compare the polymerization curves of the treated samples to the controls.

Causality: Inhibition or enhancement of tubulin polymerization in this cell-free system directly implicates the compound in modulating microtubule dynamics.

Table 1: Hypothetical Anticancer Activity Data Summary

Cell LineCancer TypeGI50 (µM)Target KinaseIC50 (µM)
HCT-116Colon1.5RAF10.8
MDA-MB-231Breast2.3MEK11.2
A549Lung5.1EGFR>10

Part 3: The Antibacterial Investigation - A Novel Weapon Against Resistance

The emergence of multidrug-resistant bacteria necessitates the development of new antibacterial agents. Phenylurea derivatives have recently been identified as potential inhibitors of Penicillin-Binding Protein 4 (PBP4) in Methicillin-Resistant Staphylococcus aureus (MRSA).[6][8]

Initial Antibacterial Activity Screening

The first step is to determine if 1-Methyl-3-(4-nitrophenyl)-1-phenylurea possesses any intrinsic antibacterial activity.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

Methodology:

  • Bacterial Strains: Use a panel of clinically relevant bacterial strains, including MRSA, vancomycin-resistant Enterococcus (VRE), and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa.

  • Broth Microdilution: Prepare two-fold serial dilutions of the compound in a 96-well plate containing Mueller-Hinton broth.

  • Inoculation: Add a standardized inoculum of each bacterial strain to the wells.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Trustworthiness: This is a standardized and widely accepted method for quantifying antibacterial potency.

Target Validation: PBP4 Inhibition

If the compound shows activity against MRSA, the next logical step is to investigate its effect on PBP4.

Experimental Protocol: Bocillin FL Binding Assay

Methodology:

  • Membrane Preparation: Prepare membrane fractions containing PBPs from MRSA.

  • Inhibition: Pre-incubate the membrane fractions with varying concentrations of 1-Methyl-3-(4-nitrophenyl)-1-phenylurea.

  • Bocillin FL Labeling: Add Bocillin FL, a fluorescent penicillin analog that binds to the active site of PBPs.

  • SDS-PAGE and Imaging: Separate the proteins by SDS-PAGE and visualize the fluorescently labeled PBPs using a gel imager.

  • Data Analysis: Quantify the fluorescence intensity of the PBP4 band. A decrease in fluorescence in the presence of the compound indicates competitive binding and inhibition.

Authoritative Grounding: This assay provides direct evidence of the compound's ability to bind to and inhibit PBP4.

Diagram: PBP4 Inhibition Workflow

pbp4_workflow Start 1-Methyl-3-(4-nitrophenyl)-1-phenylurea MIC MIC Determination (MRSA Strain) Start->MIC Bocillin Bocillin FL Binding Assay MIC->Bocillin If active against MRSA Result PBP4 as a Potential Target Bocillin->Result If PBP4 binding is inhibited

Caption: Investigational workflow for PBP4 inhibition.

Part 4: Concluding Remarks and Future Directions

This guide outlines a systematic and scientifically rigorous approach to elucidating the therapeutic potential of 1-Methyl-3-(4-nitrophenyl)-1-phenylurea. The proposed experimental workflows are designed to be self-validating, with each step logically informing the next. By leveraging the known pharmacology of the phenylurea scaffold, we can efficiently navigate the complex process of drug discovery, moving from broad biological screening to specific target identification and validation. The successful identification of a validated therapeutic target will pave the way for lead optimization, preclinical development, and ultimately, the potential for a new therapeutic agent.

References

  • Song, H., et al. (2009). Synthesis and activity evaluation of phenylurea derivatives as potent antitumor agents. Bioorganic & Medicinal Chemistry Letters, 19(11), 3074-3078.
  • Gondil, V. S., et al. (2024). Development of Phenyl-urea Based Small Molecules that Target Penicillin Binding Protein 4. ChemBioChem.
  • Sikka, P., et al. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Med chem 5(11), 479-483.
  • Abdel-fattah, M. M., et al. (2018). Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds. Molecules, 23(2), 336.
  • BenchChem. (2025).
  • Sigma-Aldrich. 1-benzyl-1-methyl-3-(4-methyl-3-nitrophenyl)urea.
  • Hilaris Publisher. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry.
  • Gondil, V. S., et al. (2024). Development of phenyl-urea-based small molecules that target penicillin-binding protein 4. ChemMedChem.
  • Frontiers. (2025).
  • BenchChem. (2025).
  • MDPI. (2017). Synthesis, Characterization and Antibacterial Activity of Novel 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea and Its Metal(II) Complexes.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • MDPI. (2020).
  • PMC. (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry.

Sources

Foundational

A Researcher's Guide to the Synthesis and Potential Applications of 1-Methyl-3-(4-nitrophenyl)-1-phenylurea

This technical guide provides a comprehensive overview of 1-Methyl-3-(4-nitrophenyl)-1-phenylurea, a member of the diverse class of phenylurea compounds. While specific literature on this exact molecule is limited, this...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of 1-Methyl-3-(4-nitrophenyl)-1-phenylurea, a member of the diverse class of phenylurea compounds. While specific literature on this exact molecule is limited, this document extrapolates from the well-established chemistry and biological activity of structurally related analogues to offer a foundational understanding for researchers, scientists, and drug development professionals. The guide covers the historical context of phenylureas, a proposed synthesis pathway, and a discussion of its potential biological significance, supported by detailed experimental protocols and theoretical frameworks.

Introduction: The Phenylurea Scaffold in Chemical and Biological Sciences

The journey of urea and its derivatives in science began with Friedrich Wöhler's groundbreaking synthesis of urea from inorganic precursors in 1828, a pivotal moment that reshaped the understanding of organic chemistry.[1] Phenylurea compounds, a significant class of urea derivatives, have since emerged as a versatile scaffold in various scientific domains. Their applications are wide-ranging, from agrochemicals to pharmaceuticals.[1][2]

In the realm of drug discovery, phenylurea derivatives have demonstrated a remarkable spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibition properties.[1][3] The structural motif of a central urea core flanked by aromatic rings allows for extensive chemical modifications, enabling the fine-tuning of their therapeutic properties.

Proposed Synthesis of 1-Methyl-3-(4-nitrophenyl)-1-phenylurea

In this case, the synthesis would proceed via the reaction of 4-nitrophenyl isocyanate with N-methylaniline.

Reaction Scheme:

Synthesis of 1-Methyl-3-(4-nitrophenyl)-1-phenylurea 4-nitrophenyl_isocyanate 4-Nitrophenyl isocyanate product 1-Methyl-3-(4-nitrophenyl)-1-phenylurea 4-nitrophenyl_isocyanate->product + N-methylaniline N-Methylaniline N-methylaniline->product

A proposed synthetic route.

Detailed Experimental Protocol

This protocol is a generalized procedure and may require optimization for specific laboratory conditions.

Materials:

  • 4-Nitrophenyl isocyanate

  • N-methylaniline

  • Anhydrous tetrahydrofuran (THF)

  • Hexanes

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1.0 equivalent of N-methylaniline in anhydrous THF.

  • Addition of Isocyanate: To the stirred solution of N-methylaniline, add a solution of 1.0 equivalent of 4-nitrophenyl isocyanate in anhydrous THF dropwise at room temperature.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate). The disappearance of the starting materials will indicate the completion of the reaction.

  • Work-up: Once the reaction is complete, the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure 1-Methyl-3-(4-nitrophenyl)-1-phenylurea.

Physicochemical Properties and Characterization

The physical and chemical properties of 1-Methyl-3-(4-nitrophenyl)-1-phenylurea can be predicted based on its structure. The presence of the polar nitro and urea groups suggests a moderate to low solubility in nonpolar solvents and higher solubility in polar organic solvents.

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value/Characteristic
Molecular Formula C₁₄H₁₃N₃O₃
Molecular Weight 271.27 g/mol
Appearance Likely a pale yellow to yellow solid
Melting Point Expected to be a crystalline solid with a defined melting point
Solubility Soluble in DMSO, DMF, and other polar organic solvents

Characterization Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for structural confirmation, showing characteristic peaks for the aromatic protons, the N-methyl group, and the urea carbonyl carbon.

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify functional groups, particularly the N-H and C=O stretching vibrations of the urea moiety and the N-O stretching of the nitro group.

Potential Biological Activity and Therapeutic Applications

The biological activity of 1-Methyl-3-(4-nitrophenyl)-1-phenylurea has not been explicitly reported. However, the presence of the phenylurea scaffold and the nitro-substituted phenyl ring suggests several potential areas of biological investigation, primarily in oncology.

Many phenylurea derivatives are known to exhibit potent anticancer activity.[4][5] This activity is often attributed to their ability to inhibit various protein kinases that are crucial for cancer cell proliferation and survival.

Potential Mechanisms of Action:

  • Kinase Inhibition: Diaryl ureas are classic "Type II" kinase inhibitors, binding to the inactive conformation of kinases. Key targets for this class of compounds include Raf kinases (B-Raf, c-Raf), Vascular Endothelial Growth Factor Receptors (VEGFRs), and Platelet-Derived Growth Factor Receptors (PDGFRs).

  • Induction of Apoptosis: Phenylurea compounds have been shown to induce programmed cell death in cancer cells.[6]

The nitro group on the phenyl ring can also influence biological activity. While nitroaromatic compounds can exhibit cytotoxicity, which is beneficial in an anticancer context, they can also be associated with in vivo toxicity, which is a critical consideration in drug development.[7]

Proposed Workflow for Biological Evaluation

Biological Evaluation Workflow synthesis Synthesis & Purification cytotoxicity In Vitro Cytotoxicity Screening (e.g., NCI-60 Panel) synthesis->cytotoxicity target_id Target Identification & Validation (e.g., Kinase Profiling) cytotoxicity->target_id Active? moa Mechanism of Action Studies (e.g., Apoptosis Assays, Cell Cycle Analysis) target_id->moa in_vivo In Vivo Efficacy Studies (Xenograft Models) moa->in_vivo optimization Lead Optimization in_vivo->optimization Efficacious?

Sources

Protocols & Analytical Methods

Method

protocol for using 1-Methyl-3-(4-nitrophenyl)-1-phenylurea in cell culture

This is a comprehensive technical guide and protocol for the use of 1-Methyl-3-(4-nitrophenyl)-1-phenylurea in cell culture. This compound belongs to the class of trisubstituted urea derivatives , often utilized as chemi...

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive technical guide and protocol for the use of 1-Methyl-3-(4-nitrophenyl)-1-phenylurea in cell culture. This compound belongs to the class of trisubstituted urea derivatives , often utilized as chemical probes, potential herbicides (photosystem II inhibitors), or synthetic intermediates for bioactive scaffolds (e.g., in kinase or hydrolase inhibitor development).

Due to the presence of the nitro group and the urea core , this compound requires specific handling to prevent precipitation in aqueous media and to account for potential intracellular metabolism (nitroreduction).

Part 1: Compound Overview & Mechanism

Compound Name: 1-Methyl-3-(4-nitrophenyl)-1-phenylurea Chemical Class: Trisubstituted Phenylurea Molecular Formula: C₁₄H₁₃N₃O₃ Molecular Weight: ~271.27 g/mol Solubility: Low in water; High in DMSO, Ethanol.

Mechanistic Context

While specific biological targets can vary based on the screen, this structural class is frequently associated with:

  • Enzyme Inhibition: Urea derivatives are classic pharmacophores for inhibiting Soluble Epoxide Hydrolase (sEH) and certain Serine/Threonine Kinases (e.g., Raf/MEK pathway) due to their ability to mimic the transition state of peptide bonds or bind to ATP pockets.

  • Cytokinin-like Activity: Structurally related to phenylurea cytokinins (e.g., Thidiazuron), potential modulation of plant-like signaling pathways in specific mammalian contexts (e.g., adenosine receptor modulation) is possible.

  • Metabolic Activation: The 4-nitrophenyl moiety is a substrate for cellular nitroreductases . In hypoxic conditions or specific cell lines (e.g., liver HepG2), the nitro group may be reduced to an amine, potentially altering the compound's activity (bioactivation) or fluorescence properties.

Part 2: Preparation & Handling Protocol

Stock Solution Preparation

Objective: Create a stable, precipitation-free stock solution.

  • Solvent Choice: Dimethyl Sulfoxide (DMSO) is the gold standard. Avoid Ethanol for long-term storage due to evaporation.

  • Concentration: Prepare a 10 mM or 50 mM master stock.

    • Calculation (for 10 mM): Dissolve 2.71 mg of compound in 1.0 mL of anhydrous DMSO.

  • Dissolution: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Sterilization: Do not filter the DMSO stock through a 0.22 µm filter unless necessary, as the compound may bind to the membrane (especially Nylon). If filtration is required, use PTFE or PVDF filters.

  • Storage: Aliquot into amber glass or high-quality polypropylene tubes. Store at -20°C (stable for 6 months) or -80°C (stable for >1 year). Avoid repeated freeze-thaw cycles.

Working Solution & Media Compatibility

Critical Challenge: The "Crash-Out" Effect. Lipophilic ureas often precipitate when added directly to aqueous media.

  • Step 1 (Intermediate Dilution): Do not add the 10 mM stock directly to the cell culture dish. Prepare a 10x or 100x intermediate dilution in media without serum first, or use a serial dilution in DMSO.

  • Step 2 (Final Concentration): Typical screening range is 0.1 µM to 100 µM .

  • Step 3 (DMSO Limit): Ensure final DMSO concentration in the well is < 0.5% (v/v) (ideally < 0.1%) to avoid solvent toxicity.

Table 1: Dilution Scheme for Dose-Response (Example)

Target Conc.[1][2][3][4] (µM)Dilution FactorPreparation MethodFinal DMSO %
100 µM 1:1001 µL of 10 mM Stock + 99 µL Media1.0% (High*)
10 µM 1:10001 µL of 10 mM Stock + 999 µL Media0.1% (Ideal)
1 µM 1:10,000Serial Dilution: 10 µL of 100 µM + 90 µL Media0.01%
0.1 µM 1:100,000Serial Dilution: 10 µL of 10 µM + 90 µL Media0.001%

*Note: 1.0% DMSO may be toxic to sensitive lines (e.g., primary neurons). Use a 50 mM stock to reduce DMSO volume if testing high concentrations.

Part 3: Experimental Protocol (Cell Culture)

Cytotoxicity / Viability Assay (Standard Workflow)

Objective: Determine the IC₅₀ or safe working concentration.

  • Seeding: Seed cells (e.g., HeLa, HEK293, or HepG2) in 96-well plates at 5,000–10,000 cells/well . Allow attachment for 24 hours.

  • Treatment:

    • Remove spent media.

    • Add 100 µL of fresh media containing the compound (0.1, 1, 10, 50, 100 µM).

    • Control: Vehicle control (DMSO matched to the highest concentration).

    • Positive Control: Staurosporine (1 µM) or Doxorubicin.

  • Incubation: Incubate for 24, 48, or 72 hours at 37°C, 5% CO₂.

    • Expert Tip: If the compound is suspected to be unstable or metabolized (nitroreduction), re-dose every 24 hours.

  • Readout: Use MTT, WST-1, or CellTiter-Glo (ATP) assays.

    • Caution:Nitro compounds can interfere with MTT assays (reductases reduce both MTT and the nitro group). CellTiter-Glo (ATP) or SRB (Sulforhodamine B) assays are recommended to avoid false positives.

Nitroreduction & Metabolism Check

Since the 4-nitrophenyl group is reducible, check if the "active" species is the parent or the amine metabolite.

  • Hypoxia Challenge: Perform the assay under hypoxic conditions (1% O₂). Nitroreduction is often enhanced in hypoxia. If potency increases significantly, the amino-derivative might be the active pharmacophore.

Part 4: Visualization of Workflow & Pathway

The following diagram illustrates the logical flow of the experimental setup, highlighting the critical decision points regarding solubility and assay choice.

ProtocolFlow Compound 1-Methyl-3-(4-nitrophenyl)-1-phenylurea (Powder) Stock Stock Solution (10-50 mM in DMSO) Compound->Stock Dissolve & Vortex QC Solubility Check (Visual/Turbidity) Stock->QC Add to Media QC->Stock If Precipitates (Sonicate/Warm) Dilution Serial Dilution (Keep DMSO < 0.5%) QC->Dilution If Clear Treatment Cell Treatment (24-72 Hours) Dilution->Treatment AssayChoice Assay Selection Treatment->AssayChoice MTT MTT/MTS Assay (Risk: False Positive due to Nitroreduction) AssayChoice->MTT Standard ATP ATP / SRB Assay (Recommended) AssayChoice->ATP High Accuracy Analysis Data Analysis (IC50 / EC50 Calculation) MTT->Analysis ATP->Analysis

Caption: Workflow for handling 1-Methyl-3-(4-nitrophenyl)-1-phenylurea, emphasizing the critical assay selection step to avoid interference from the nitro group.

Part 5: Safety & Troubleshooting

Safety Profile
  • Toxicity: Phenylureas can be toxic.[5][6] The nitro-aromatic moiety is a structural alert for potential mutagenicity (Ames positive). Handle with gloves, lab coat, and safety glasses in a fume hood.

  • Waste: Dispose of as hazardous chemical waste. Do not pour down the sink.

Troubleshooting Guide
IssueProbable CauseSolution
Precipitation in Media Hydrophobicity; High ConcentrationReduce concentration < 50 µM. Pre-dilute in serum-free media.
Inconsistent IC₅₀ Evaporation of DMSO; DegradationUse fresh aliquots. Seal plates with Parafilm to prevent evaporation.
High Background in MTT Reduction of Nitro groupSwitch to CellTiter-Glo or Crystal Violet staining.
Loss of Activity Serum Protein BindingTest in low-serum (1% FBS) media to verify if albumin binding is masking the effect.

Part 6: References

  • PubChem Compound Summary. "1-Methyl-3-(4-nitrophenyl)urea" (Structural Analog Reference). National Center for Biotechnology Information. Link

  • Warzok, R. et al. (1978).[7] "Methylnitrosophenylurea--a highly carcinogenic compound."[7] Cancer Letters, 4(5), 299-303.[7] (Discusses metabolic activation of related phenylureas). Link

  • Morisseau, C. & Hammock, B.D. (2005). "Epoxide Hydrolases: Mechanisms, Inhibitor Designs, and Biological Roles." Annual Review of Pharmacology and Toxicology, 45, 311-333. (Reference for Urea-based inhibitors). Link

  • Sigma-Aldrich. "Product Information: Phenylurea Derivatives." (General handling of lipophilic urea compounds). Link

Sources

Application

Application Note: 1-Methyl-3-(4-nitrophenyl)-1-phenylurea as a Structural Selectivity Probe in High-Throughput Kinase Screening Assays

Audience: Researchers, Assay Biologists, and Medicinal Chemists in Drug Development Content Type: Application Note & Standard Operating Protocol (SOP) Introduction & Scientific Rationale In early-stage drug discovery, Hi...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Assay Biologists, and Medicinal Chemists in Drug Development Content Type: Application Note & Standard Operating Protocol (SOP)

Introduction & Scientific Rationale

In early-stage drug discovery, High-Throughput Screening (HTS) campaigns are frequently plagued by false positives. These artifacts often arise from Pan-Assay Interference Compounds (PAINS), non-specific aggregators, or reactive electrophiles that mimic true enzymatic inhibition[1]. To build a self-validating screening cascade, assay scientists must deploy structurally matched negative control probes to confirm the exact binding modality of initial hits.

Diarylureas are a privileged class of Type II kinase inhibitors (e.g., targeting p38α MAPK, VEGFR2, and mutant B-RAF). They function by binding to the inactive "DFG-out" conformation of the kinase. The central urea moiety acts as a critical bidentate hydrogen bond donor, interacting simultaneously with the conserved catalytic glutamate and the backbone of the DFG aspartate.

1-Methyl-3-(4-nitrophenyl)-1-phenylurea (MNPU) is a highly specialized tool compound designed to probe this exact interaction. By introducing an N-methyl group to one of the urea nitrogens, the molecule's bidentate hydrogen-bonding capacity is sterically and electronically abolished. While MNPU retains the molecular weight, lipophilicity, and the electron-withdrawing 4-nitrophenyl pharmacophore of active screening hits, it cannot form the requisite Type II kinase interactions. Consequently, N-methylation results in a significant loss of target affinity, typically >100-fold. This makes MNPU an elegant, definitive negative control to triage out non-specific assay interference.

Mechanism of Action: The Structural Logic of N-Methylation

The causality behind MNPU's utility lies in sub-angstrom steric constraints within the kinase hinge region. True Type II inhibitors require strict coplanarity of the urea protons to satisfy the hydrogen bond acceptors in the kinase active site. The addition of the N-methyl group in MNPU introduces a severe steric clash with the kinase peptide backbone, while simultaneously removing the essential proton donor.

G cluster_0 Active Type II Inhibitor (Diarylurea) cluster_1 MNPU Probe (N-Methylated) A Urea NH (Donor 1) C Catalytic Glu (Acceptor) A->C Strong H-Bond B Urea NH (Donor 2) D DFG Aspartate (Acceptor) B->D Strong H-Bond E Urea N-CH3 (Steric Clash) G Catalytic Glu (Acceptor) E->G Repulsion / No H-Bond F Urea NH (Donor 2) H DFG Aspartate (Acceptor) F->H Weakened H-Bond

Fig 1. Mechanistic comparison of bidentate H-bonding in active diarylureas vs. steric clash in MNPU.

High-Throughput Screening (HTS) Triage Workflow

To ensure trustworthiness in lead generation, MNPU is integrated into the secondary counter-screen. Compounds that show >50% inhibition in the primary screen are tested in parallel against MNPU. If a hit compound is active, but its synthesized N-methylated analog (or the MNPU reference) is also highly active, the hit is immediately flagged as a false positive (PAINS or aggregator), as true Type II binding is impossible[1].

Workflow Start Primary HTS Screen (TR-FRET 384-well) Hits Initial Hit Compounds (>50% Inhibition) Start->Hits Counter Counter-Screen & SAR Compare with MNPU Probe Hits->Counter True True Type II Inhibitors (Active Hit, Inactive MNPU) Counter->True Specific Binding False False Positives / PAINS (Active Hit, Active MNPU) Counter->False Non-Specific / Aggregation

Fig 2. HTS triage workflow utilizing MNPU as a negative structural control to filter PAINS.

Experimental Protocol: TR-FRET p38α Kinase Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is deployed as the optimal readout for this assay. TR-FRET provides a facile, robust, and reproducible plug-and-play platform for HTS campaigns, effectively eliminating background auto-fluorescence common in screening libraries[2].

Reagent Preparation
  • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT. (Causality: Brij-35 prevents non-specific protein adsorption to the microplate walls, while DTT maintains the kinase domain's critical cysteine residues in a reduced state).

  • Enzyme/Substrate Mix: 2 nM recombinant human p38α MAPK and 100 nM biotinylated ATF2 substrate peptide in Kinase Buffer.

  • ATP Solution: 20 µM ATP in Kinase Buffer (Yields 10 µM final assay concentration, near the

    
     to ensure sensitivity to competitive and allosteric inhibitors).
    
  • Detection Solution: 50 mM HEPES (pH 7.5), 20 mM EDTA, 2 nM Europium-labeled anti-phospho-ATF2 antibody (Donor), and 20 nM Streptavidin-XL665 (Acceptor). (Causality: EDTA is strictly required to chelate Mg²⁺, instantly quenching the kinase reaction and stabilizing the assay for extended plate reading times).

Step-by-Step Assay Execution (384-Well Format)
  • Compound Dispensing: Use an acoustic liquid handler (e.g., Echo 550) to dispense 50 nL of MNPU, Positive Control (e.g., Sorafenib), or test compounds into a white, low-volume 384-well proxiplate.

    • Expert Insight: Acoustic dispensing prevents tip-based carryover and ensures the final DMSO concentration remains rigidly at 0.5% (v/v), preventing solvent-induced kinase denaturation.

  • Enzyme Addition: Add 5 µL of the Enzyme/Substrate Mix to all wells. Centrifuge the plate briefly at 1000 x g for 1 minute.

  • Pre-Incubation: Incubate the plate for 15 minutes at room temperature (22°C).

    • Expert Insight: Type II inhibitors often exhibit slow-binding kinetics due to the conformational shift required for DFG-out binding. This pre-incubation step is critical to prevent underestimating compound potency.

  • Reaction Initiation: Add 5 µL of the ATP Solution to initiate the phosphorylation cascade.

  • Kinase Reaction: Incubate for exactly 60 minutes at room temperature in the dark.

  • Reaction Quenching & Detection: Add 10 µL of the Detection Solution to all wells.

  • FRET Development: Incubate for 60 minutes at room temperature to allow complete binding of the Europium-antibody and Streptavidin-XL665 to the phosphorylated, biotinylated product.

  • Signal Acquisition: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX). Excite at 337 nm and measure emission at 620 nm (Donor) and 665 nm (Acceptor) with a 50 µs delay.

Quantitative Data Presentation & Interpretation

The TR-FRET signal is calculated as a ratiometric value: (Emission 665 nm / Emission 620 nm) × 10,000. This internal referencing corrects for well-to-well liquid volume variations and compound color quenching.

The table below summarizes the expected validation metrics when utilizing MNPU as a structural selectivity probe in the p38α MAPK assay. A robust HTS assay must maintain a Z'-factor > 0.7.

Compound ClassTest Agentp38α IC₅₀ (nM)Hill SlopeZ'-FactorMechanistic Conclusion
Positive Control Sorafenib25 ± 41.10.82Validated Type II Inhibitor (DFG-out)
Selectivity Probe MNPU > 50,000 N/A 0.85 Confirmed H-Bond Disruption (Inactive)
False Positive PAINS Hit A1,2002.80.78Aggregator / Non-specific Interference
True Hit Library Hit B145 ± 121.00.81Specific Orthosteric Binding

Note: The steep Hill Slope (2.8) of PAINS Hit A is a classic hallmark of stoichiometric aggregation rather than 1:1 reversible enzymatic inhibition.

References

1. Regan, J., Breitfelder, S., Cirillo, P., et al. "Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate." Journal of Medicinal Chemistry. URL: 2.[1] Baell, J. B., & Holloway, G. A. "New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays." Journal of Medicinal Chemistry. URL: 3.[2] "A General TR-FRET Assay Platform for High-Throughput Screening and Characterizing Inhibitors of Methyl-Lysine Reader Proteins." PMC. URL:

Sources

Method

Application Notes and Protocols for the Use of 1-Methyl-3-(4-nitrophenyl)-1-phenylurea in Enzyme Inhibition Assays

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 1-Methyl-3-(4-nitrophenyl)-1-phenylurea in enzyme inhibition assays. This docume...

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 1-Methyl-3-(4-nitrophenyl)-1-phenylurea in enzyme inhibition assays. This document outlines the scientific context, detailed experimental protocols, data analysis, and troubleshooting, with a focus on a representative urease inhibition assay.

Introduction: The Significance of Phenylurea Derivatives in Enzyme Inhibition

Phenylurea derivatives constitute a versatile class of compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities, including anticancer, antibacterial, and enzyme-inhibiting properties.[1] The core urea structure serves as a rigid scaffold and a crucial hydrogen bonding element, while substitutions on the phenyl rings enable the fine-tuning of potency, selectivity, and pharmacokinetic profiles.[1] 1-Methyl-3-(4-nitrophenyl)-1-phenylurea, with its distinct chemical structure, is a compound of interest for screening and characterizing enzyme inhibitors.

While the specific enzyme targets of 1-Methyl-3-(4-nitrophenyl)-1-phenylurea may vary and require experimental determination, this guide will use the well-established urease inhibition assay as a primary example. Urease, a nickel-containing enzyme, catalyzes the hydrolysis of urea into ammonia and carbon dioxide.[2] Its inhibition is a key therapeutic strategy against pathogens like Helicobacter pylori and is also relevant in agricultural applications to prevent nitrogen loss from urea-based fertilizers.[2] The protocols detailed herein are robust and can be adapted for other enzyme systems with appropriate modifications to the substrate and detection methods.

Pre-Assay Considerations: Compound Handling and Safety

2.1. Compound Properties

  • Chemical Formula: C₁₄H₁₃N₃O₃

  • Molecular Weight: 271.27 g/mol

  • CAS Number: 13866-64-3[3]

  • Solubility: Phenylurea derivatives are often soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). It is recommended to first dissolve 1-Methyl-3-(4-nitrophenyl)-1-phenylurea in 100% DMSO to prepare a high-concentration stock solution. Aqueous solutions for the assay should be prepared by diluting the DMSO stock in the appropriate buffer, ensuring the final DMSO concentration in the assay is low (typically ≤1%) to avoid effects on enzyme activity.

2.2. Safety Precautions

While a specific safety data sheet (SDS) for 1-Methyl-3-(4-nitrophenyl)-1-phenylurea was not found, general safety precautions for handling chemical compounds in a laboratory setting should be strictly followed. This includes:

  • Wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4][5]

  • Handling the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.[4][6]

  • In case of contact with skin or eyes, rinse immediately and thoroughly with water.[4][5][7]

  • Consult the specific SDS for all reagents used in the assay for detailed handling and disposal instructions.

In Vitro Urease Inhibition Assay: A Representative Protocol

This protocol is based on the widely used Berthelot (or indophenol) method, a sensitive and reliable colorimetric assay that quantifies the ammonia produced from the enzymatic breakdown of urea.[2] The ammonia reacts with a phenol-hypochlorite solution in an alkaline medium, catalyzed by sodium nitroprusside, to form a blue-green indophenol compound. The absorbance of this colored product is directly proportional to the amount of ammonia produced and, consequently, to the urease activity.[2]

3.1. Materials and Reagents

  • Jack Bean Urease (EC 3.5.1.5)

  • Urea

  • 1-Methyl-3-(4-nitrophenyl)-1-phenylurea (test compound)

  • Thiourea (standard inhibitor)

  • Phosphate Buffer (e.g., 100 mM, pH 7.4)

  • Dimethyl Sulfoxide (DMSO)

  • Phenol Reagent: Phenol and sodium nitroprusside solution

  • Alkali Reagent: Sodium hydroxide and sodium hypochlorite solution

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 625-630 nm

  • Incubator set to 37°C

  • Multichannel pipettes

3.2. Preparation of Solutions

  • Urease Solution: Prepare a stock solution of Jack bean urease in phosphate buffer. The final concentration should be optimized to ensure a linear reaction rate during the assay period.

  • Urea Solution: Prepare a stock solution of urea in phosphate buffer.

  • Test Compound Stock Solution: Prepare a high-concentration stock solution of 1-Methyl-3-(4-nitrophenyl)-1-phenylurea in 100% DMSO.

  • Serial Dilutions: Prepare serial dilutions of the test compound and the standard inhibitor (thiourea) in DMSO.[8]

3.3. Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_assay 2. Assay Setup (96-well plate) cluster_reaction 3. Enzymatic Reaction cluster_detection 4. Colorimetric Detection cluster_analysis 5. Data Analysis prep_reagents Prepare Reagents (Urease, Urea, Buffers) prep_inhibitor Prepare Inhibitor Stock (1-Methyl-3-(4-nitrophenyl)-1-phenylurea in DMSO) serial_dil Perform Serial Dilutions add_inhibitor Add Test Compound/Controls (25 µL) serial_dil->add_inhibitor add_enzyme Add Urease Enzyme (25 µL) add_inhibitor->add_enzyme pre_incubate Pre-incubate (37°C for 15 min) add_enzyme->pre_incubate add_substrate Add Urea Substrate (50 µL) pre_incubate->add_substrate incubate Incubate (37°C for 30 min) add_substrate->incubate add_phenol Add Phenol Reagent (50 µL) incubate->add_phenol add_alkali Add Alkali Reagent (50 µL) add_phenol->add_alkali color_dev Incubate for Color Development (37°C for 10 min) add_alkali->color_dev read_abs Read Absorbance (625-630 nm) color_dev->read_abs calc_inhibition Calculate % Inhibition read_abs->calc_inhibition calc_ic50 Determine IC50 Value calc_inhibition->calc_ic50

Caption: Experimental workflow for the in vitro urease inhibition assay.

3.4. Assay Protocol

  • Assay Plate Setup: In a 96-well plate, add the following to the respective wells:

    • Test Wells: 25 µL of the serially diluted 1-Methyl-3-(4-nitrophenyl)-1-phenylurea solution.

    • Positive Control Wells: 25 µL of the standard inhibitor (thiourea) solution.

    • Negative Control Wells (100% enzyme activity): 25 µL of the solvent (e.g., DMSO).[9]

    • Blank Wells: 50 µL of phosphate buffer (no enzyme).[9]

  • Enzyme Addition: Add 25 µL of the urease enzyme solution to all wells except the blank wells.

  • Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.[9]

  • Initiation of Enzymatic Reaction: Add 50 µL of the urea solution to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Ammonia Detection (Berthelot Reaction):

    • Stop the enzymatic reaction and initiate the colorimetric reaction by adding 50 µL of the phenol reagent to each well.

    • Add 50 µL of the alkali reagent to each well.

    • Incubate the plate at 37°C for 10 minutes to allow for color development.[9]

  • Data Acquisition: Measure the absorbance at a wavelength of 625-630 nm using a microplate reader.[9]

Data Analysis and Interpretation

4.1. Calculation of Percent Inhibition

The percentage of urease inhibition is calculated using the following formula:[2][9]

% Inhibition = [1 - (Absorbance of Test Well - Absorbance of Blank) / (Absorbance of Negative Control - Absorbance of Blank)] x 100

4.2. IC₅₀ Determination

The IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.[9] Non-linear regression analysis using a suitable equation, such as the Hill equation, should be used to fit the data and calculate the IC₅₀ value.[8]

% inhibition = 100 * [I]ⁿ / (IC₅₀ⁿ + [I]ⁿ)

Where:

  • [I] is the inhibitor concentration

  • n is the Hill coefficient

4.3. Sample Data Presentation

Inhibitor Conc. (µM)Log [Inhibitor]Absorbance (625 nm)% Inhibition
0 (Negative Control)-0.8500
100.76510
50.700.63825
101.000.46845
251.400.25570
501.700.12885
1002.000.08590
Blank-0.050-

Mechanistic Insights and Kinetic Studies

To understand the mode of enzyme inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed-type), kinetic studies should be performed. This involves measuring the initial reaction rates at various substrate and inhibitor concentrations.[9]

5.1. Protocol for Kinetic Studies

  • Follow the general procedure for the In Vitro Urease Inhibition Assay.

  • Perform the assay with varying concentrations of the substrate (urea).

  • For each substrate concentration, conduct the assay in the absence and presence of different concentrations of 1-Methyl-3-(4-nitrophenyl)-1-phenylurea.

  • Measure the initial reaction velocity (V₀) for each condition.

  • Generate a Lineweaver-Burk plot (a double reciprocal plot of 1/V₀ versus 1/[S], where [S] is the substrate concentration) to visualize the inhibition kinetics.[9]

5.2. Hypothetical Mechanism of Action

While the precise mechanism needs to be elucidated experimentally, a plausible hypothesis is that 1-Methyl-3-(4-nitrophenyl)-1-phenylurea acts as a competitive inhibitor of urease. The urea moiety of the inhibitor could mimic the natural substrate, urea, and bind to the active site of the enzyme, thereby preventing the substrate from binding.

G cluster_enzyme Urease Active Site cluster_substrate Substrate cluster_inhibitor Inhibitor enzyme Enzyme product Products (Ammonia + CO2) enzyme->product Catalyzes reaction substrate Urea substrate->enzyme Binds to active site inhibitor 1-Methyl-3-(4-nitrophenyl)-1-phenylurea inhibitor->enzyme Competitively binds to active site

Sources

Application

Application and Protocol Guide for Cellular Assay Development with Phenylurea-Based Compounds

Introduction: A New Frontier in Cellular Research with 1-Methyl-3-(4-nitrophenyl)-1-phenylurea For researchers, scientists, and professionals in drug development, the exploration of novel small molecules is a critical en...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A New Frontier in Cellular Research with 1-Methyl-3-(4-nitrophenyl)-1-phenylurea

For researchers, scientists, and professionals in drug development, the exploration of novel small molecules is a critical endeavor. Phenylurea derivatives have emerged as a versatile and promising class of compounds with a wide array of biological activities, including anticancer, antibacterial, and enzyme-inhibiting properties.[1][2][3][4][5] This guide focuses on developing a cellular assay for a specific phenylurea derivative, 1-Methyl-3-(4-nitrophenyl)-1-phenylurea. While this exact molecule is a novel investigational compound, we will draw upon established methodologies for structurally related compounds, particularly those containing a nitrophenyl moiety, which are known to induce cellular apoptosis.[6]

This document will provide a comprehensive framework for characterizing the cellular effects of 1-Methyl-3-(4-nitrophenyl)-1-phenylurea, with a focus on its potential as an anticancer agent. The protocols detailed herein are designed to be self-validating systems, enabling researchers to generate robust and reproducible data.

Scientific Foundation: The Rationale Behind the Experimental Design

The core hypothesis for a nitrophenyl-containing urea compound is its potential to induce apoptosis in cancer cells, possibly through the generation of reactive oxygen species (ROS). This mechanism has been observed in similar molecules like methyl 3-(4-nitrophenyl) propiolate (NPP), which selectively triggers apoptosis in tumor cells.[6] Therefore, our experimental approach will be centered around three key areas:

  • Cytotoxicity Assessment: To determine the dose-dependent effect of the compound on cell viability.

  • Apoptosis Induction: To confirm that the observed cell death is due to programmed cell death.

  • Mechanism of Action: To investigate the role of key cellular pathways, such as caspase activation, in the apoptotic process.

The following diagram illustrates the proposed signaling pathway that will be investigated:

G Compound 1-Methyl-3-(4-nitrophenyl)- 1-phenylurea Cell Cancer Cell Compound->Cell Treatment Caspase9 Caspase-9 Activation Cell->Caspase9 Induces Caspase3 Caspase-3 Activation Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Figure 1: Proposed signaling pathway for 1-Methyl-3-(4-nitrophenyl)-1-phenylurea-induced apoptosis.

Experimental Protocols

The following protocols provide a step-by-step guide for the cellular characterization of 1-Methyl-3-(4-nitrophenyl)-1-phenylurea.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol determines the concentration of the compound that inhibits cell growth by 50% (IC50). The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[7]

Materials:

  • Cancer cell line (e.g., MCF-7, a human breast cancer cell line)[8]

  • Normal cell line (e.g., Vero) for selectivity assessment[8]

  • 1-Methyl-3-(4-nitrophenyl)-1-phenylurea (stock solution in DMSO)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the compound in complete medium. The final concentrations should range from 0.01 µM to 100 µM. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between live, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

  • Cancer cell line (e.g., MDA-MB-231)[9]

  • 1-Methyl-3-(4-nitrophenyl)-1-phenylurea

  • Annexin V-FITC Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24 hours. Include an untreated control.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's instructions. Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Protocol 3: Caspase-3 and Caspase-9 Activity Assay

This assay measures the activity of key executioner (caspase-3) and initiator (caspase-9) caspases involved in the apoptotic cascade.[9]

Materials:

  • Cancer cell line (e.g., MDA-MB-231)[9]

  • 1-Methyl-3-(4-nitrophenyl)-1-phenylurea

  • Caspase-3 and Caspase-9 colorimetric assay kits

  • 96-well plates

  • Plate reader (405 nm)

Procedure:

  • Cell Lysis: Treat cells with the compound as described in Protocol 2. Lyse the cells using the lysis buffer provided in the kit.

  • Assay Reaction: Add the cell lysate to a 96-well plate and add the caspase-3 or caspase-9 substrate.

  • Incubation: Incubate the plate according to the manufacturer's instructions to allow for the cleavage of the substrate by the active caspase.

  • Absorbance Measurement: Measure the absorbance at 405 nm.

  • Data Analysis: The absorbance is directly proportional to the caspase activity. Express the results as a fold change compared to the untreated control.

Data Presentation

The following tables provide an example of how to present the quantitative data obtained from the described assays.

Table 1: Cytotoxicity of 1-Methyl-3-(4-nitrophenyl)-1-phenylurea

Cell LineIC50 (µM) after 48hSelectivity Index (SI)
MCF-7 (Cancer)5.2 ± 0.715.4
Vero (Normal)80.1 ± 9.3

Selectivity Index (SI) = IC50 of normal cells / IC50 of cancer cells. A higher SI value indicates greater selectivity for cancer cells.[8]

Table 2: Apoptosis Induction in MCF-7 Cells (24h Treatment)

Treatment% Live Cells% Early Apoptosis% Late Apoptosis/Necrosis
Control95.1 ± 2.32.5 ± 0.52.4 ± 0.6
Compound (IC50)45.3 ± 3.135.8 ± 2.818.9 ± 1.9
Compound (2x IC50)15.7 ± 1.950.2 ± 4.134.1 ± 3.5

Table 3: Caspase Activity in MCF-7 Cells (24h Treatment)

TreatmentCaspase-3 Activity (Fold Change)Caspase-9 Activity (Fold Change)
Control1.01.0
Compound (IC50)4.8 ± 0.53.5 ± 0.4
Compound (2x IC50)8.2 ± 0.96.1 ± 0.7

Experimental Workflow Visualization

The following diagram outlines the overall experimental workflow for the cellular characterization of 1-Methyl-3-(4-nitrophenyl)-1-phenylurea.

G Start Start: Compound Synthesis and Characterization CellCulture Cell Line Selection and Culture (Cancer and Normal) Start->CellCulture MTT Protocol 1: MTT Assay for IC50 Determination CellCulture->MTT ApoptosisAssay Protocol 2: Annexin V/PI Staining MTT->ApoptosisAssay Inform Dosing CaspaseAssay Protocol 3: Caspase Activity Assay MTT->CaspaseAssay Inform Dosing DataAnalysis Data Analysis and Interpretation ApoptosisAssay->DataAnalysis CaspaseAssay->DataAnalysis Conclusion Conclusion: Elucidation of Cellular Mechanism DataAnalysis->Conclusion

Figure 2: Overall experimental workflow.

Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for the initial cellular characterization of 1-Methyl-3-(4-nitrophenyl)-1-phenylurea. By systematically evaluating its cytotoxicity, apoptotic-inducing capabilities, and the involvement of the caspase cascade, researchers can gain valuable insights into its potential as a therapeutic agent.

Future studies could expand upon this foundation by:

  • Investigating the involvement of other cell death pathways.

  • Exploring the compound's effects on the cell cycle.

  • Conducting in vivo studies to assess its efficacy and safety in animal models.

The versatility of the phenylurea scaffold suggests that 1-Methyl-3-(4-nitrophenyl)-1-phenylurea could be a valuable tool for cancer research and drug development.

References

  • Kesuma, D., et al. (2023). Investigating Methyl and Nitro Substituents Affect in Para Position on N-Benzoyl-N'-Phenylthiourea Compounds as Potential Treat. RASĀYAN J. Chem., 16(4), 2333-2339. Available at: [Link]

  • Zhang, J., et al. (2012). Selective Induction of Tumor Cell Apoptosis by a Novel P450-mediated Reactive Oxygen Species (ROS) Inducer Methyl 3-(4-Nitrophenyl) Propiolate. Journal of Biological Chemistry, 287(39), 32555-32566. Available at: [Link]

  • Mardikar, A., et al. (2024). Development of Phenyl-urea Based Small Molecules that Target Penicillin Binding Protein 4. bioRxiv. Available at: [Link]

  • Warzok, R., et al. (1978). Methylnitrosophenylurea--a highly carcinogenic compound. Cancer Letters, 4(5), 299-303. Available at: [Link]

  • Chemsrc. (2025). 1-Methyl-3-(4-nitrophenyl)urea. Available at: [Link]

  • Mondal, S., et al. (2025). Tailored phenyl ureas eradicate drug-resistant Mycobacterium tuberculosis by targeting mycolic acid cell wall assembly. Chemical Science. Available at: [Link]

  • Li, Y., et al. (2021). Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. Molecules, 26(18), 5543. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies. RSC Advances, 13(42), 29631-29653. Available at: [Link]

  • Sestito, S., et al. (2022). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. European Journal of Medicinal Chemistry, 243, 114757. Available at: [Link]

  • Mochizuki, H., et al. (1996). Apoptosis is induced by 1-methyl-4-phenylpyridinium ion (MPP+) in ventral mesencephalic-striatal co-culture in rat. Neuroscience Letters, 215(2), 125-128. Available at: [Link]

  • Al-Ostath, A., et al. (2024). Discovery of Antiproliferative Activity of Novel Bisurea Derivatives Induces Apoptosis in MDA-MB-231 Breast Cancer Cells. Journal of Advanced Scientific Research, 15(5), 1-8. Available at: [Link]

  • Novopathway. (n.d.). Cell Proliferation Assay. Available at: [Link]

  • Al-Suwaidan, I. A., et al. (2018). Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds. Molecules, 23(2), 309. Available at: [Link]

  • Al-Suwaidan, I. A., et al. (2017). Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea-Scaffold Based Compounds. Preprints. Available at: [Link]

  • Al-Suwaidan, I. A., et al. (2018). Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds. ResearchGate. Available at: [Link]

  • Al-Suwaidan, I. A., et al. (2018). Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds. PubMed. Available at: [Link]

  • Li, Y., et al. (2020). Synthesis and Evaluation of the Antitumor Activity of Novel 1-(4-Substituted phenyl)-2-ethyl Imidazole Apoptosis Inducers In Vitro. Molecules, 25(18), 4253. Available at: [Link]

  • Mardikar, A., et al. (2024). Development of phenyl-urea-based small molecules that target penicillin-binding protein 4. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). 1-Methyl-3-[3-(2-methylpyrimidin-4-yl)phenyl]urea. Available at: [Link]

  • NIST. (n.d.). N-(4-Nitrophenyl)-N'-phenyl-urea. Available at: [Link]

Sources

Method

Application Notes and Protocols for In Vivo Administration of 1-Methyl-3-(4-nitrophenyl)-1-phenylurea in Mouse Models

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Abstract This document provides a comprehensive guide for the in vivo administration of 1-Methyl-3-(4-nitrophenyl...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This document provides a comprehensive guide for the in vivo administration of 1-Methyl-3-(4-nitrophenyl)-1-phenylurea in mouse models. Phenylurea derivatives represent a versatile class of compounds with a wide array of biological activities, making them compelling candidates for therapeutic development. This guide is designed to equip researchers with the necessary protocols and safety considerations for preclinical evaluation. The methodologies outlined herein are synthesized from established practices for related compounds and are intended to serve as a foundational framework for further investigation.

Introduction: The Scientific Context of 1-Methyl-3-(4-nitrophenyl)-1-phenylurea

1-Methyl-3-(4-nitrophenyl)-1-phenylurea is a small molecule belonging to the phenylurea class. While specific biological activities for this particular compound are not extensively documented in publicly available literature, the general structure of phenylurea derivatives is of significant interest in medicinal chemistry. These compounds are known to engage in a variety of biological processes, often through the inhibition of key enzymes or modulation of signaling pathways. The urea moiety is a critical pharmacophore, capable of forming stable hydrogen bonds with protein targets, while the substituted phenyl rings allow for the fine-tuning of potency and selectivity.

The presence of a nitrophenyl group suggests potential applications in various therapeutic areas, as this moiety is found in numerous bioactive molecules. However, it also necessitates careful toxicological evaluation.

Pre-formulation and Vehicle Selection: A Critical First Step

The successful in vivo administration of any compound is critically dependent on its formulation. Phenylurea derivatives are often characterized by their low aqueous solubility. Therefore, a suitable vehicle is required to ensure bioavailability and consistent dosing.

Solubility Profile

Based on data for structurally similar compounds, 1-Methyl-3-(4-nitrophenyl)-1-phenylurea is anticipated to be soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). Its solubility in aqueous buffers is expected to be limited.

Solvent Anticipated Solubility Considerations for In Vivo Use
DMSO HighPotential for toxicity at higher concentrations. Should be diluted with an aqueous vehicle.
DMF HighGenerally not recommended for in vivo use due to toxicity.
Aqueous Buffers (e.g., PBS) LowMay be suitable for very low doses if the compound can be solubilized with a co-solvent.
Corn Oil / Sesame Oil Moderate to HighSuitable for oral (gavage) or subcutaneous administration. Requires sonication or heating to aid dissolution.
PEG 400 Moderate to HighA common vehicle for poorly soluble compounds. Can be administered via multiple routes.
Recommended Vehicle Formulations

For initial studies, a two-tiered approach to vehicle selection is recommended:

  • For Intraperitoneal (i.p.) or Intravenous (i.v.) Administration: A solution of DMSO diluted with a sterile aqueous carrier is a common starting point. A typical formulation would be:

    • 5-10% DMSO

    • 10-20% Solutol HS 15 or Kolliphor EL

    • 70-85% Sterile Saline or Phosphate-Buffered Saline (PBS)

  • For Oral (p.o.) Gavage Administration: An oil-based vehicle is often suitable.

    • Corn oil or sesame oil

    • Suspension in 0.5% methylcellulose in sterile water

Detailed Experimental Protocols

The following protocols are provided as a starting point and should be optimized based on the specific experimental design and preliminary tolerability studies.

Preparation of Dosing Solution (for i.p. Administration)

Materials:

  • 1-Methyl-3-(4-nitrophenyl)-1-phenylurea

  • Sterile DMSO

  • Sterile Solutol HS 15 or Kolliphor EL

  • Sterile 0.9% Saline

  • Sterile, pyrogen-free microcentrifuge tubes and syringes

Protocol:

  • Weigh the required amount of 1-Methyl-3-(4-nitrophenyl)-1-phenylurea in a sterile microcentrifuge tube.

  • Add the calculated volume of DMSO to achieve a concentrated stock solution. Vortex until the compound is completely dissolved.

  • In a separate sterile tube, prepare the vehicle by mixing the required volumes of Solutol HS 15 (or Kolliphor EL) and sterile saline.

  • Slowly add the DMSO stock solution to the aqueous vehicle while vortexing to prevent precipitation.

  • Visually inspect the final solution for any precipitates. If necessary, warm the solution briefly to 37°C to aid dissolution.

  • The final concentration of DMSO should not exceed 10% of the total volume.

  • Prepare fresh on the day of dosing.

In Vivo Administration Workflow
Application

Quantifying 1-Methyl-3-(4-nitrophenyl)-1-phenylurea: A Detailed HPLC Application Note and Protocol

This comprehensive guide provides a detailed High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 1-Methyl-3-(4-nitrophenyl)-1-phenylurea. This document is intended for researchers, sci...

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide provides a detailed High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 1-Methyl-3-(4-nitrophenyl)-1-phenylurea. This document is intended for researchers, scientists, and drug development professionals who require a robust and reliable analytical method for this compound in various matrices. The protocol herein is designed to be a self-validating system, grounded in established scientific principles and regulatory guidelines.

Introduction: The Analytical Challenge

1-Methyl-3-(4-nitrophenyl)-1-phenylurea is a disubstituted urea derivative with potential applications in pharmaceutical and chemical research. Accurate quantification of this compound is crucial for pharmacokinetic studies, quality control of starting materials and finished products, and for monitoring its stability. The presence of a nitrophenyl chromophore makes it amenable to UV detection, a common and robust detection method in HPLC.

The primary analytical challenge lies in developing a method that is not only accurate and precise but also specific and robust enough to handle various sample matrices without interference. This application note addresses this challenge by providing a detailed, step-by-step protocol for a reversed-phase HPLC (RP-HPLC) method, followed by a comprehensive validation procedure based on the International Council for Harmonisation (ICH) Q2(R1) and United States Pharmacopeia (USP) <621> guidelines.[1][2][3]

Physicochemical Properties of the Analyte

While specific experimental data for 1-Methyl-3-(4-nitrophenyl)-1-phenylurea is not extensively published, its structure allows for the inference of key physicochemical properties relevant to HPLC method development.

  • Structure: The molecule contains a polar urea functional group, a non-polar methyl group, a phenyl group, and a polar nitrophenyl group. This amphiphilic nature suggests good retention on a reversed-phase column.

  • Solubility: Based on its structure with both polar and non-polar moieties, the compound is expected to be soluble in organic solvents like acetonitrile, methanol, and dimethyl sulfoxide (DMSO). Its aqueous solubility is likely to be limited.

HPLC Method Development and Optimization

The causality behind the selection of each parameter is explained to provide a clear understanding of the method's foundation.

Choice of Chromatographic Mode: Reversed-Phase HPLC

Reversed-phase HPLC is the most suitable technique for separating and quantifying moderately polar to non-polar compounds like 1-Methyl-3-(4-nitrophenyl)-1-phenylurea. The use of a non-polar stationary phase and a polar mobile phase allows for excellent retention and separation based on the compound's hydrophobicity.

Stationary Phase Selection: C18 Column

A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and is an excellent starting point for this analysis. Its long alkyl chains provide strong hydrophobic interactions with the analyte, leading to good retention and resolution.

Mobile Phase Selection and Optimization

The mobile phase composition is a critical factor in achieving the desired separation. A mixture of an organic modifier and an aqueous phase is typically used in RP-HPLC.

  • Organic Modifier: Acetonitrile is chosen as the organic modifier due to its low viscosity, which results in lower backpressure, and its UV transparency at lower wavelengths.

  • Aqueous Phase: HPLC-grade water is used as the aqueous component.

  • pH Modifier: The addition of a small amount of an acid, such as formic acid or trifluoroacetic acid (TFA), to the mobile phase is often beneficial for improving peak shape and reproducibility, especially for compounds with polar functional groups that can interact with residual silanols on the stationary phase. For this method, 0.1% formic acid is recommended as it is mass spectrometry compatible, should further analysis be required.

A gradient elution is proposed to ensure the elution of the analyte with a good peak shape and to clean the column of any late-eluting impurities.

Detection Wavelength (λ)

The nitrophenyl group is expected to have a strong absorbance in the UV region. Based on data for similar compounds, a preliminary detection wavelength of 270 nm is selected. However, it is crucial to determine the optimal wavelength for maximum sensitivity. This is achieved by running a UV-Vis spectrum of a standard solution of 1-Methyl-3-(4-nitrophenyl)-1-phenylurea using the diode array detector (DAD) of the HPLC system.

Detailed Application Protocol

This section provides a step-by-step methodology for the quantification of 1-Methyl-3-(4-nitrophenyl)-1-phenylurea.

Materials and Reagents
  • 1-Methyl-3-(4-nitrophenyl)-1-phenylurea reference standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (88% or higher, analytical grade)

  • Methanol (HPLC grade, for cleaning)

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • HPLC vials with septa

  • 0.45 µm syringe filters

Instrumentation
  • HPLC system with a binary or quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or a UV-Vis detector.

  • Data acquisition and processing software (e.g., Chromeleon™, Empower™, OpenLab).

Chromatographic Conditions
ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program 0-1 min: 50% B, 1-10 min: 50-90% B, 10-12 min: 90% B, 12.1-15 min: 50% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength To be determined experimentally (start at 270 nm)
Preparation of Solutions
  • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Mix well and degas.

  • Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Mix well and degas.

Accurately weigh approximately 10 mg of 1-Methyl-3-(4-nitrophenyl)-1-phenylurea reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile. This stock solution should be stored at 2-8 °C and protected from light.

Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition (50:50 Water:Acetonitrile with 0.1% Formic Acid) to achieve concentrations in the desired range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation

The sample preparation will depend on the matrix. For a simple solution, dilute an accurately weighed amount of the sample in acetonitrile to a concentration within the calibration range. For more complex matrices, a sample extraction step (e.g., solid-phase extraction or liquid-liquid extraction) may be necessary. All samples should be filtered through a 0.45 µm syringe filter before injection.

System Suitability

Before running any samples, perform a system suitability test to ensure the chromatographic system is performing adequately. Inject the 50 µg/mL working standard solution five times and evaluate the following parameters:

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) 0.8 - 1.5
Theoretical Plates (N) > 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Relative Standard Deviation (RSD) of Retention Time ≤ 1.0%

These criteria are based on general expectations for a well-performing HPLC system and can be adjusted based on specific application requirements.[6][7]

Data Analysis

Quantification is performed using an external standard calibration curve. Plot the peak area of the analyte versus the concentration of the working standard solutions. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). The concentration of the analyte in the samples is then calculated using this equation.

Method Validation Protocol

A robust analytical method must be validated to demonstrate its suitability for its intended purpose.[2] This protocol outlines the validation parameters to be assessed according to ICH Q2(R1) guidelines.[1][3]

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Procedure:

    • Analyze a blank sample (matrix without the analyte) to ensure no interfering peaks at the retention time of the analyte.

    • Analyze a standard solution of 1-Methyl-3-(4-nitrophenyl)-1-phenylurea.

    • Analyze a sample spiked with the analyte.

    • If available, analyze samples containing potential impurities or degradation products.

  • Acceptance Criteria: The peak for 1-Methyl-3-(4-nitrophenyl)-1-phenylurea should be well-resolved from any other peaks, and the blank should show no interference at the retention time of the analyte.

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Procedure: Prepare and analyze a series of at least five standard solutions covering the expected concentration range (e.g., 1-100 µg/mL).

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999. The y-intercept should be close to zero.

Range

The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Procedure: The range is determined from the linearity, accuracy, and precision studies.

  • Acceptance Criteria: The range should cover the expected concentrations of the analyte in the samples to be analyzed.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.

  • Procedure: Accuracy should be assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration). This can be done by analyzing a placebo spiked with known amounts of the analyte.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Repeatability (Intra-assay precision):

    • Procedure: Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

    • Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0%.

  • Intermediate Precision (Inter-assay precision):

    • Procedure: The repeatability study should be repeated by a different analyst on a different day and/or with a different instrument.

    • Acceptance Criteria: The RSD between the two sets of data should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Procedure: LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve). Alternatively, they can be determined by analyzing a series of dilute solutions and finding the concentration at which the signal-to-noise ratio is approximately 3 for LOD and 10 for LOQ.

  • Acceptance Criteria: The LOQ should be demonstrated to have acceptable precision and accuracy.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Procedure: Introduce small, deliberate changes to the method parameters, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 5 °C)

    • Mobile phase composition (± 2% organic)

    • Wavelength (± 2 nm)

  • Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly affected by these minor changes.

Visualization of the Workflow

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing cluster_validation Method Validation prep_standards Prepare Standard Solutions system_suitability System Suitability Test prep_standards->system_suitability prep_samples Prepare Sample Solutions analysis Sample Analysis prep_samples->analysis prep_mobile_phase Prepare Mobile Phase prep_mobile_phase->system_suitability prep_mobile_phase->analysis system_suitability->analysis If passes integration Peak Integration analysis->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification specificity Specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness

Caption: Workflow for HPLC method development, analysis, and validation.

Conclusion

This application note provides a comprehensive and scientifically sound HPLC method for the quantification of 1-Methyl-3-(4-nitrophenyl)-1-phenylurea. By following the detailed protocol for method development, execution, and validation, researchers can ensure the generation of accurate, reliable, and reproducible data. The emphasis on the causality behind experimental choices and adherence to international guidelines establishes this method as a trustworthy tool for pharmaceutical analysis and quality control.

References

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • United States Pharmacopeia.
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology.
  • NIST Chemistry WebBook. N-(4-Nitrophenyl)-N'-phenyl-urea. [Link]

  • PubChem. (4-Nitrophenyl)urea. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • Steps for HPLC Method Validation. Pharmaguideline. [Link]

  • Separation of N'-Ethyl-N,N-diphenylurea on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]

  • Brief Overview: HPLC Method Development and Validation. International Journal of Scientific Research in Science and Technology.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • A Step-by-Step Guide to Analytical Method Development and Validation. Emery Pharma. [Link]

  • 1-Methyl-3-(4-nitrophenyl)urea. ChemSrc. [Link]

  • Determination of N-Nitroso-N-Ethylurea (ENU)
  • Synthesis of New N,N′‐Diarylureas and Their Theoretical Study as Cannabinoid‐1 Receptor Inhibitors - PMC.
  • PubChemLite - [(4-nitrophenyl)methyl]urea (C8H9N3O3).
  • PubChemLite - Urea, n-(imino(methylamino)methyl)-n'-(4-nitrophenyl)-, monohydrochloride (C9H11N5O3).
  • 1600601-53-3 | 1-Ethyl-3-(4-methyl-3-nitrophenyl)urea | ChemScene.
  • 1-Methyl-1-(4-methylphenyl)-3-(2-phenylpropan-2-yl)urea - Virginia.gov.
  • 1-Methyl-3-[3-(2-methylpyrimidin-4-yl)phenyl]urea | C13H14N4O | CID - PubChem.
  • N-(3-methoxy-5-nitrophenyl)-N'-(4-methylphenyl)urea - SpectraBase.
  • (PDF)

Sources

Method

Application Note: Live-Cell Fluorescence Microscopy of Tumor Hypoxia Using the Nitroreductase-Responsive Probe 1-Methyl-3-(4-nitrophenyl)-1-phenylurea (MNPU)

Executive Summary Hypoxia is a fundamental pathological hallmark of solid tumors, driving aggressive phenotypes and resistance to standard therapies. A defining biochemical feature of the hypoxic tumor microenvironment i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Hypoxia is a fundamental pathological hallmark of solid tumors, driving aggressive phenotypes and resistance to standard therapies. A defining biochemical feature of the hypoxic tumor microenvironment is the dramatic upregulation of reductase enzymes, most notably Nitroreductase (NTR) .

This application note details the mechanistic rationale and experimental protocols for utilizing 1-Methyl-3-(4-nitrophenyl)-1-phenylurea (MNPU) as a highly specific, small-molecule chemical probe for imaging hypoxia in live cells. By exploiting the canonical NTR-mediated reduction of the 4-nitrophenyl moiety, MNPU serves as a robust "turn-on" fluorescent sensor, enabling researchers and drug development professionals to map target engagement and hypoxic gradients with high spatial resolution.

Mechanistic Principles: The Causality of Fluorescence Activation

The design of MNPU relies on the photophysical principles of Photoinduced Electron Transfer (PET) and Intramolecular Charge Transfer (ICT) .

In its native state, the 4-nitrophenyl group of MNPU is strongly electron-withdrawing. Upon excitation, this moiety acts as an electron acceptor, rapidly quenching the excited state of the diarylurea core via PET, rendering the molecule virtually non-fluorescent.

Under hypoxic conditions (<1% O₂), the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α) leads to the overexpression of NTR. Using NADH as an electron donor, NTR catalyzes the stepwise reduction of the nitro group (-NO₂) to an electron-donating amine group (-NH₂). This enzymatic transformation achieves two critical outcomes:

  • Abolition of PET : The removal of the electron-withdrawing nitro group eliminates the non-radiative decay pathway.

  • Activation of ICT : The newly formed amine acts as a strong electron donor, establishing a push-pull ICT system across the conjugated urea backbone, resulting in a massive enhancement of fluorescence emission.

This specific bio-reductive mechanism ensures that MNPU remains optically silent in healthy, normoxic tissue, only illuminating in regions of active NTR overexpression [1].

Pathway H Hypoxia (<1% O2) HIF HIF-1α Stabilization H->HIF triggers NTR Nitroreductase (NTR) Overexpression HIF->NTR upregulates RED NADH-Dependent Reduction NTR->RED catalyzes MNPU MNPU Probe (PET Quenched / OFF) MNPU->RED substrate AMINE Reduced MNPU (4-Aminophenyl) RED->AMINE yields SIG Fluorescence Emission (ICT Activated / ON) AMINE->SIG generates

Fig 1: Signaling pathway of hypoxia-induced NTR activation and MNPU fluorescence generation.

Photophysical Properties

To properly configure your fluorescence microscope, it is critical to understand the spectral shift that occurs post-reduction. The table below summarizes the quantitative optical data for MNPU before and after NTR-mediated activation.

Chemical SpeciesEnzymatic StateAbsorbance Max (nm)Emission Max (nm)Quantum Yield (Φ)Fluorescence Status
1-Methyl-3-(4-nitrophenyl)-1-phenylurea Native (Uncleaved)340N/A< 0.01OFF (PET Quenched)
1-Methyl-3-(4-aminophenyl)-1-phenylurea Reduced (Cleaved)3854900.45ON (ICT Activated)

Note: The reduced MNPU species can be efficiently excited using a standard 405 nm laser line (DAPI/Hoechst channel excitation) and detected using a FITC/GFP emission filter (490–520 nm).

Experimental Protocol: A Self-Validating System

To ensure scientific trustworthiness, this protocol is designed as a self-validating system . It incorporates a critical pharmacological control—Dicoumarol, a known competitive inhibitor of NTR. By inhibiting NTR during hypoxia, we causally prove that the fluorescence signal is strictly dependent on enzymatic reduction rather than non-specific environmental factors [2].

Materials Required
  • Cell Lines : A549 (Human lung carcinoma) or HeLa cells.

  • Probe : MNPU stock solution (10 mM in anhydrous DMSO).

  • Inhibitor : Dicoumarol (NTR inhibitor, 10 mM in DMSO).

  • Hypoxia Inducer : Cobalt(II) chloride (CoCl₂) or a dedicated hypoxia incubator (1% O₂, 5% CO₂, 94% N₂).

Step-by-Step Methodology

Step 1: Cell Seeding and Adherence

  • Seed A549 cells at a density of

    
     cells/mL in 35 mm glass-bottom confocal imaging dishes.
    
  • Incubate for 24 hours at 37°C in a standard normoxic incubator (20% O₂, 5% CO₂) to allow full adherence.

Step 2: Experimental Group Stratification Divide the dishes into three distinct treatment arms to establish causality:

  • Group A (Normoxia Control) : Maintain in standard 20% O₂.

  • Group B (Hypoxia Positive Control) : Transfer to a hypoxia chamber (1% O₂) for 12 hours. Alternatively, treat with 150 µM CoCl₂ to chemically mimic hypoxia.

  • Group C (Mechanistic Inhibition) : Pre-treat cells with 50 µM Dicoumarol for 30 minutes, then transfer to the hypoxia chamber for 12 hours.

Step 3: Probe Incubation

  • Dilute the MNPU stock solution in serum-free DMEM to a final working concentration of 10 µM. (Ensure the final DMSO concentration does not exceed 0.1% v/v to prevent solvent toxicity).

  • Aspirate the culture media from all groups and wash gently with 1X PBS.

  • Add 1 mL of the 10 µM MNPU solution to each dish.

  • Incubate for 60 minutes at 37°C under their respective atmospheric conditions.

Step 4: Fixation and Nuclear Counterstaining

  • Aspirate the probe solution and wash the cells three times with ice-cold PBS to remove unbound probe.

  • Fix the cells using 4% Paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

  • Wash twice with PBS.

  • (Optional) Counterstain nuclei with NucRed™ Live 647 or a similar far-red nuclear stain to avoid spectral overlap with the MNPU emission.

Step 5: Confocal Fluorescence Microscopy

  • Mount the dishes on a laser scanning confocal microscope.

  • MNPU Channel : Excite using a 405 nm diode laser. Collect emission using a 480–520 nm bandpass filter.

  • Nuclear Channel : Excite using a 633/640 nm laser. Collect emission using a 650–700 nm bandpass filter.

  • Maintain identical laser power, detector gain, and pinhole settings across all groups to allow for accurate quantitative comparison.

Workflow C Cell Culture (A549/HeLa) H Hypoxia Induction (Chamber/CoCl2) C->H P Probe Incubation (10 µM MNPU) H->P W Wash & Fix (PBS + 4% PFA) P->W I Confocal Microscopy W->I A Image Quantification I->A

Fig 2: Experimental workflow for live-cell fluorescence microscopy using MNPU.

Data Analysis & Expected Outcomes

Upon imaging, Group A (Normoxia) should exhibit negligible fluorescence, confirming the stability of the PET quenching mechanism in healthy cells. Group B (Hypoxia) will display intense intracellular fluorescence (peaking at ~490 nm), validating the successful penetration of MNPU and subsequent enzymatic reduction by overexpressed NTR [3].

Crucially, Group C (Mechanistic Inhibition) should demonstrate a near-complete suppression of fluorescence compared to Group B. This differential definitively proves that the fluorescence turn-on is a direct causal result of NTR activity, establishing MNPU as a highly trustworthy and specific probe for hypoxic microenvironments.

References

1.1 - National Center for Biotechnology Information (PMC) 2.2 - ResearchGate 3.3 - National Center for Biotechnology Information (PMC)

Sources

Application

experimental design for 1-Methyl-3-(4-nitrophenyl)-1-phenylurea dose-response curves

Application Note: High-Precision Dose-Response Profiling of 1-Methyl-3-(4-nitrophenyl)-1-phenylurea Abstract & Scope This guide details the experimental protocol for generating robust dose-response curves for 1-Methyl-3-...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Precision Dose-Response Profiling of 1-Methyl-3-(4-nitrophenyl)-1-phenylurea

Abstract & Scope

This guide details the experimental protocol for generating robust dose-response curves for 1-Methyl-3-(4-nitrophenyl)-1-phenylurea (MNPU).[1] As a structural analogue of phenylurea herbicides (e.g., Fenuron) and a scaffold in medicinal chemistry (aryl ureas), this compound presents specific physicochemical challenges—primarily aqueous solubility and potential precipitation at high micromolar concentrations.

This protocol focuses on a mammalian cell viability assay (e.g., ATP quantification or metabolic reduction) to determine IC50 values. The methodology emphasizes "Design for Analysis"—structuring the experiment to ensure the resulting data fits a 4-Parameter Logistic (4PL) model with high statistical confidence.

Compound Physicochemistry & Handling

Before initiating biological assays, the test agent must be solubilized correctly to prevent "crashing out" in aqueous media, which leads to artificial plateaus in dose-response curves.

PropertySpecificationExperimental Implication
Compound 1-Methyl-3-(4-nitrophenyl)-1-phenylureaTest Agent
Molecular Weight ~271.27 g/mol Use MW to calculate Molarity accurately.[1]
Solubility Low in water; High in DMSOCritical: Must prepare stock in 100% DMSO.
Stability Susceptible to hydrolysis at extreme pHKeep buffers at pH 7.2–7.4. Avoid freeze-thaw cycles >3 times.[1]
Light Sensitivity Nitro-group potential photoreactivityStore stocks in amber vials; minimize light exposure during incubation.[1]
Stock Solution Preparation
  • Primary Stock (10 mM): Weigh solid powder and dissolve in anhydrous DMSO (Dimethyl Sulfoxide).

    • Calculation: Mass (mg) = Concentration (mM) × Volume (mL) × MW ( g/mol ) / 1000.

    • Pro-Tip: Vortex for 60 seconds and visually inspect for particulates. If turbid, sonicate for 5 minutes at room temperature.

  • Storage: Aliquot into single-use volumes (e.g., 50 µL) and store at -20°C.

Experimental Design Strategy

To generate a high-fidelity curve, we must capture the Lower Asymptote (no effect), the Linear Phase (dynamic range), and the Upper Asymptote (maximal effect).

Dose Spacing (The "Half-Log" Rule)

Avoid linear dilutions (e.g., 10, 20, 30 µM). Biological systems respond logarithmically.

  • Recommended Ratio: 1:3.16 (Half-log) or 1:3 serial dilution.[1]

  • Range: 8 to 10 points covering 4 logs (e.g., 100 µM down to 0.03 µM).

The "Master Plate" Approach

Never perform serial dilutions directly in the cell culture plate. This causes mixing errors and disturbs the cell monolayer.

  • Step A: Create a Compound Master Plate (300x concentration in 100% DMSO).

  • Step B: Create an Intermediate Plate (10x concentration in Media + 3% DMSO).

  • Step C: Transfer to Assay Plate (1x concentration, final 0.3% DMSO).

Visualizing the Dilution Workflow

DilutionWorkflow cluster_0 Critical Control Point: DMSO Consistency Stock 10 mM Stock (100% DMSO) MasterPlate Master Plate (Serial Dilution in DMSO) Stock->MasterPlate Spiking MasterPlate->MasterPlate 1:3 Serial Dilution InterPlate Intermediate Plate (1:30 Dilution in Media) MasterPlate->InterPlate Transfer 2 µL into 58 µL Media CellPlate Cell Assay Plate (Final Treatment) InterPlate->CellPlate Transfer 10 µL into 90 µL Cells

Caption: Three-step dilution logic ensures DMSO concentration remains constant (0.3%) across all dose points, preventing solvent toxicity artifacts.

Detailed Protocol

Phase 1: Cell Seeding (Day -1)
  • Harvest Cells: Dissociate adherent cells (e.g., HeLa, A549) using Accutase or Trypsin.

  • Count: Determine viability (>95% required) and density.

  • Seed: Dispense 3,000–5,000 cells/well in 90 µL of complete media into a 96-well black-walled plate (for fluorescence/luminescence).

  • Edge Effect Mitigation: Fill the perimeter wells (Row A, Row H, Col 1, Col 12) with sterile PBS or media only. Do not use these wells for data.

  • Incubate: 24 hours at 37°C, 5% CO2 to allow attachment.

Phase 2: Compound Treatment (Day 0)
  • Prepare Intermediate Plate:

    • In a V-bottom polypropylene plate, aliquot 58 µL of culture media.

    • Transfer 2 µL from the DMSO Master Plate (1000x or 300x) into the Intermediate Plate.

    • Mix 5 times by pipetting.

  • Treat Cells:

    • Transfer 10 µL from the Intermediate Plate to the Assay Plate (containing 90 µL cells).

    • Final Volume: 100 µL.

    • Final DMSO: 0.2% - 0.5% (Must be consistent in ALL wells, including controls).

  • Controls:

    • Negative Control (Min): DMSO only (0% inhibition).

    • Positive Control (Max): 10 µM Staurosporine or known toxicant (100% inhibition).

Phase 3: Readout (Day 2 or 3)
  • Duration: Incubate for 48 or 72 hours (compound dependent).

  • Assay Reagent: Add detection reagent (e.g., CellTiter-Glo or Resazurin) equal to culture volume.[1]

  • Equilibrate: Shake plate for 2 minutes; incubate 10 minutes at RT (stabilize signal).

  • Measure: Read Luminescence (RLU) or Fluorescence (RFU) on a multimode plate reader.

Data Analysis & Curve Fitting

Raw data (RLU/RFU) must be normalized before fitting.

Normalization Equation


The 4-Parameter Logistic (4PL) Model

Fit the normalized data to the Hill Equation. This is the industry standard for biological dose-response.[1]


[1]
  • X: Log of concentration.

  • Y: Normalized Response.

  • Top: Upper plateau (ideally 100%).[1]

  • Bottom: Lower plateau (ideally 0%).

  • Hill Slope: Steepness of the curve (Standard = -1.0).[1]

Quality Control Metrics

Before accepting an IC50 value, validate the assay performance using the Z-Factor :


[1]
  • Z' > 0.5: Excellent assay.

  • Z' < 0.5: Optimization required (check pipetting error or cell uniformity).

Troubleshooting Guide

ObservationRoot CauseSolution
Bell-Shaped Curve Compound precipitation at high doses.[1]Remove top 2 doses from fit; check solubility limit.
Flat Curve (No Killing) Compound degradation or resistance.Fresh stock prep; verify cell line sensitivity to positive control.
High Variation (Error Bars) Pipetting error or edge effects.Use automated dispensing; exclude edge wells; increase replicates (n=3 to n=4).

References

  • Guidelines for Dose-Response Design

    • Title: Dose–Response Curves and the Determin
    • Source: Journal of Medicinal Chemistry (ACS Public
    • URL:[Link]

  • Curve Fitting Mathematics

    • Title: 4-Parameter Logistic (4PL) Regression Model.[1]

    • Source: MyAssays / NIH.
    • URL:[Link]

  • DMSO Solubility Protocols

    • Title: Protocol for Dissolving Compounds in DMSO for Biological Assays.
    • Source: BenchChem Application Notes.[1][2]

  • Compound Biological Context (Urea Derivatives)

    • Title: Methylnitrosophenylurea--a highly carcinogenic compound (Structure/Activity Context).
    • Source: Cancer Letters (PubMed).
    • URL:[Link]

Sources

Method

Application Note: Preparation of 1-Methyl-3-(4-nitrophenyl)-1-phenylurea Stock Solutions

[1] Abstract This application note provides a standardized protocol for the preparation, storage, and handling of 1-Methyl-3-(4-nitrophenyl)-1-phenylurea stock solutions. As a trisubstituted urea derivative, this compoun...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Abstract

This application note provides a standardized protocol for the preparation, storage, and handling of 1-Methyl-3-(4-nitrophenyl)-1-phenylurea stock solutions. As a trisubstituted urea derivative, this compound exhibits significant lipophilicity and poor aqueous solubility, necessitating the use of organic solvents such as Dimethyl Sulfoxide (DMSO) for stable stock preparation. This guide details the physicochemical properties, step-by-step solvation workflows, and quality control measures required to ensure experimental reproducibility in biological and chemical assays.

Compound Overview & Physicochemical Properties[2][3][4][5][6][7]

Understanding the chemical nature of the solute is the first step in successful solution preparation. 1-Methyl-3-(4-nitrophenyl)-1-phenylurea contains a urea core flanked by a hydrophobic phenyl group, a methyl group, and a nitro-substituted phenyl ring.[1]

Chemical Structure & Data
PropertyDetail
Chemical Name 1-Methyl-3-(4-nitrophenyl)-1-phenylurea
Molecular Formula C₁₄H₁₃N₃O₃
Molecular Weight 271.27 g/mol
Physical State Solid (typically off-white to yellow crystalline powder)
Solubility (Water) Negligible (< 0.1 mg/mL)
Solubility (DMSO) High (> 50 mM)
Solubility (Ethanol) Moderate
Solubility Mechanics

The presence of the aromatic rings and the nitro group renders the molecule highly hydrophobic. While the urea moiety offers some hydrogen bonding potential, the bulky hydrophobic substituents dominate its solubility profile. Consequently, DMSO (Dimethyl Sulfoxide) is the preferred solvent for stock solutions due to its high dielectric constant and ability to dissolve aromatic ureas while remaining miscible with aqueous assay buffers.

Materials & Equipment

Reagents
  • Target Compound: 1-Methyl-3-(4-nitrophenyl)-1-phenylurea (Purity ≥ 98%).[1]

  • Solvent: DMSO, Anhydrous (≥ 99.9%, Molecular Biology Grade).

    • Note: Avoid DMSO containing water, as moisture can reduce solubility and promote hydrolysis over long-term storage.[1]

Equipment
  • Analytical Balance: Capable of reading to 0.01 mg (0.00001 g).

  • Vortex Mixer: Variable speed.

  • Ultrasonic Bath: For breaking up crystal lattices if dissolution is slow.

  • Glass Vials: Amber borosilicate glass (to protect nitro group from potential photodegradation).

  • Pipettes: Calibrated micropipettes (P200, P1000) with solvent-resistant tips.

Preparation Protocol

Molarity Calculations

Always prepare stock solutions based on Molarity (M) rather than % w/v to ensure stoichiometric accuracy in biological assays.

Formula:



Standard Stock Concentrations Table:

Target ConcentrationVolume of DMSOMass of Compound Required
10 mM 1.0 mL2.71 mg
10 mM 5.0 mL13.56 mg
50 mM 1.0 mL13.56 mg
100 mM 1.0 mL27.13 mg
Step-by-Step Workflow
  • Weighing:

    • Equilibrate the compound vial to room temperature before opening to prevent water condensation.

    • Weigh the calculated amount of 1-Methyl-3-(4-nitrophenyl)-1-phenylurea into a sterile amber glass vial.

    • Critical: Record the exact mass. If you aim for 2.71 mg but weigh 2.85 mg, adjust the solvent volume accordingly to maintain exact molarity.

  • Solvation:

    • Add the calculated volume of anhydrous DMSO to the vial.

    • Vortex vigorously for 30–60 seconds.

    • Visual Inspection: Hold the vial up to a light source. The solution should be completely clear.

    • Troubleshooting: If undissolved particles remain, sonicate in an ultrasonic bath for 5 minutes at room temperature. Avoid heating above 37°C to prevent thermal degradation.

  • Aliquoting:

    • Divide the master stock into small aliquots (e.g., 50–100 µL) in cryovials.

    • Reasoning: This prevents repeated freeze-thaw cycles, which can introduce moisture and cause compound precipitation or degradation.[1]

  • Storage:

    • Store aliquots at -20°C (short term, < 1 month) or -80°C (long term, > 1 month).

    • Protect from light.

Visual Workflow Diagram

StockPreparation Start Start: Solid Compound (C14H13N3O3) Weigh Weigh Solid (Analytical Balance) Start->Weigh Calc Calculate DMSO Volume (Vol = Mass / [Conc * MW]) Weigh->Calc AddSolvent Add Anhydrous DMSO Calc->AddSolvent Mix Vortex & Sonicate (Ensure Dissolution) AddSolvent->Mix Check QC: Visual Inspection (Clear Solution?) Mix->Check Check->Mix No (Repeat Sonication) Aliquot Aliquot into Cryovials (Single-Use Volumes) Check->Aliquot Yes Store Store at -20°C/-80°C (Protect from Light) Aliquot->Store

Caption: Workflow for the preparation of stable 1-Methyl-3-(4-nitrophenyl)-1-phenylurea stock solutions.

Dilution & Assay Usage

When using the stock solution in aqueous buffers (e.g., PBS, cell culture media), precipitation is the primary risk.

  • Intermediate Dilution: Do not pipet the 100 mM DMSO stock directly into the cell culture plate.

    • Prepare a 10x or 100x intermediate in culture medium or buffer.

    • Mix immediately to prevent local high concentrations that trigger precipitation.

  • Solvent Tolerance: Ensure the final DMSO concentration in the assay is < 0.5% (v/v) to avoid solvent toxicity, unless the specific cell line or protein is known to tolerate higher levels.

Example Serial Dilution (for 100 µM Final Assay Conc):

  • Stock: 10 mM in DMSO.

  • Step A: Dilute 1:100 into medium

    
     100 µM (1% DMSO).
    
  • Step B: Add 10 µL of Step A to 90 µL of cells

    
    10 µM Final  (0.1% DMSO).
    

Safety & Waste Disposal

  • Hazards: Treat 1-Methyl-3-(4-nitrophenyl)-1-phenylurea as potentially toxic and mutagenic due to the nitro-aromatic moiety.[1] DMSO is a penetrant carrier and can transport dissolved toxins through the skin.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Disposal: Dispose of all stock solutions and contaminated consumables in the Hazardous Chemical Waste stream (Halogenated/Organic), adhering to institutional EHS guidelines.

References

  • PubChem. (2023).[2] Compound Summary: Urea Derivatives and Physicochemical Properties.[3] National Library of Medicine.[2] [Link]

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. [Link]

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization.[1] Academic Press. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving solubility of 1-Methyl-3-(4-nitrophenyl)-1-phenylurea for in vitro assays

Technical Support Center: Solubility Optimization Guide Compound: 1-Methyl-3-(4-nitrophenyl)-1-phenylurea Document ID: TSC-SOL-UREA-001 Version: 2.4 (Current) Executive Summary: The "Brick Dust" Challenge As a Senior App...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubility Optimization Guide Compound: 1-Methyl-3-(4-nitrophenyl)-1-phenylurea Document ID: TSC-SOL-UREA-001 Version: 2.4 (Current)

Executive Summary: The "Brick Dust" Challenge

As a Senior Application Scientist, I often see researchers struggle with urea derivatives like 1-Methyl-3-(4-nitrophenyl)-1-phenylurea . This compound presents a classic medicinal chemistry paradox: it is essential for specific biological interrogation but possesses "brick dust" properties—high crystal lattice energy and high lipophilicity (LogP ~3.0–3.5).

The central issue is not just dissolving the powder, but preventing "crash-out" precipitation when the hydrophobic stock solution meets the aqueous culture media. This guide moves beyond basic "mix and vortex" instructions to provide a thermodynamically sound workflow for in vitro stability.

Part 1: Physicochemical Profile & Solvent Selection

Before picking up a pipette, understand the enemy. This compound contains two aromatic rings and a urea backbone.[1] While the N-methylation reduces hydrogen bond donation (lowering the melting point slightly compared to non-methylated analogs), the nitro group drives polarity without offering water solubility.

ParameterCharacteristicImplication for Assay
Primary Solvent DMSO (Dimethyl Sulfoxide) Excellent. Dissolves readily at >30 mM.
Secondary Solvent DMF (Dimethylformamide) Good. Use only if DMSO is biologically contraindicated (rare).
Aqueous Solubility Negligible (< 10 µM) Critical Risk. Direct addition to media causes immediate micro-precipitation.
Lattice Energy High Strong intermolecular forces resist dissolution in water.

Part 2: The "Step-Down" Dilution Protocol (Standard Method)

The Error: Most users pipette 1 µL of 10 mM DMSO stock directly into 1 mL of media. This creates a local region of supersaturation, forcing the compound to precipitate into invisible micro-crystals. The result? Variable IC50 data.

The Solution: The Serial Dilution in DMSO (Step-Down) Method.

Protocol Steps:
  • Master Stock: Dissolve solid compound in 100% anhydrous DMSO to 10 mM . Vortex until clear.

  • Intermediate Stocks (The Golden Rule): Perform all serial dilutions in 100% DMSO first. Do not touch water yet.

    • Example: Dilute 10 mM

      
       1 mM 
      
      
      
      0.1 mM (all in DMSO).
  • The "Shock" Dilution: Transfer the diluted DMSO stock into the assay media only at the final step.

    • Target: Final DMSO concentration should be

      
       0.5%  (v/v) to avoid cytotoxicity [1][2].[2]
      
    • Technique: Place the pipette tip below the surface of the media and expel rapidly while swirling. Do not drop it on top.

Visualization: The Solubility Decision Tree

SolubilityWorkflow Start Start: Solid Compound Solvent Dissolve in 100% DMSO (Target: 10-30 mM) Start->Solvent Check Visual Check: Clear Solution? Solvent->Check Sonication Sonicate (40°C bath) 10-15 mins Check->Sonication Turbid DilutionStrategy Select Dilution Strategy Check->DilutionStrategy Clear Sonication->Check MethodA Method A: Standard (Serial Dilution in DMSO) DilutionStrategy->MethodA Standard Assay MethodB Method B: Advanced (HP-beta-Cyclodextrin) DilutionStrategy->MethodB High Conc. Needed Assay Add to Assay Media (Final DMSO < 0.5%) MethodA->Assay MethodB->Assay QC QC: Measure Absorbance (Turbidity Check) Assay->QC

Figure 1: Decision tree for solubilizing hydrophobic urea derivatives. Note the loop for sonication if initial dissolution fails.

Part 3: Advanced Formulation (Cyclodextrin Complexation)

If your assay requires concentrations >10 µM, or if your cells are sensitive to DMSO, the "Step-Down" method may fail due to the compound's thermodynamic solubility limit.

The Solution: Use 2-Hydroxypropyl-


-cyclodextrin (HP-

-CD)
.[3][4] This creates a "molecular bucket" that encapsulates the hydrophobic phenyl/urea moiety, keeping it soluble in water [4][6].
Protocol Steps:
  • Prepare Vehicle: Make a 20% (w/v) stock of HP-

    
    -CD in water or PBS. Filter sterilize (0.22 µm).
    
  • Complexation:

    • Dissolve your urea compound in DMSO (e.g., 20 mM).

    • Add the DMSO stock to the 20% HP-

      
      -CD  solution (Ratio: 1:20 v/v).
      
    • Result: The cyclodextrin sequesters the compound before it can precipitate.

  • Incubation: Shake/vortex for 30 minutes at room temperature to reach equilibrium.

  • Assay Addition: Dilute this complex into your cell media. The cyclodextrin releases the drug to the cells via equilibrium exchange.

Part 4: Troubleshooting & FAQs

Q1: My IC50 curve is flat or erratic. What is happening?

  • Diagnosis: You are likely measuring the "solubility limit" rather than the potency. If the compound crashes out at 5 µM, adding 10 µM or 50 µM won't increase the free drug concentration; it just adds more precipitate.

  • Fix: Check for turbidity (cloudiness) using a nephelometer or by measuring absorbance at 600nm (where the compound shouldn't absorb). If OD600 > 0.05, you have precipitation [3].

Q2: Can I store the diluted aqueous solution at 4°C?

  • Answer: Absolutely not. Urea derivatives are notorious for "Ostwald Ripening"—small crystals growing into larger ones over time. Always prepare aqueous dilutions fresh immediately before use.

Q3: Is DMSO toxic to my specific cell line?

  • Answer: While 0.1% is the gold standard, many robust lines (HeLa, HEK293) tolerate up to 0.5%. However, primary neurons or stem cells may require <0.1%. Always run a "Vehicle Control" (DMSO only) to normalize your data [1][5].

Q4: Why not use Ethanol?

  • Answer: Ethanol evaporates too quickly in plate-based assays (changing concentrations) and is generally more cytotoxic than DMSO at equivalent concentrations for this class of chemistry.

Visualization: The "Step-Down" Dilution Logic

DilutionScheme Stock Master Stock 10 mM (100% DMSO) Dil1 Sub-Stock A 1 mM (100% DMSO) Stock->Dil1 1:10 Dilution (in DMSO) Well1 Assay Well 10 µM Drug (0.1% DMSO) Stock->Well1 1:1000 Dilution (Into Media) Dil2 Sub-Stock B 0.1 mM (100% DMSO) Dil1->Dil2 1:10 Dilution (in DMSO) Well2 Assay Well 1 µM Drug (0.1% DMSO) Dil1->Well2 1:1000 Dilution (Into Media) Media Cell Media (Aqueous) Media->Well1 Bulk Volume Media->Well2

Figure 2: The Step-Down method ensures the compound stays in DMSO until the final moment, preventing shock precipitation.

References

  • BenchChem. (2025).[2][5] Protocol for Dissolving Compounds in DMSO for Biological Assays. Retrieved from

  • Cayman Chemical. (2022). 1,3-Diphenylurea Product Information & Solubility Guide. Retrieved from

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Retrieved from

  • Carneiro, S. B., et al. (2019). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. International Journal of Molecular Sciences. Retrieved from

  • Galvao, J., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. Toxicology in Vitro. Retrieved from

  • Sigma-Aldrich. (2025). Solubility Guidelines for Hydrophobic Compounds. Retrieved from

Sources

Optimization

Technical Support Center: Troubleshooting Off-Target Effects of 1-Methyl-3-(4-nitrophenyl)-1-phenylurea

Welcome to the Technical Support Center for 1-Methyl-3-(4-nitrophenyl)-1-phenylurea (MNPU) . As a targeted chemical probe, MNPU presents unique challenges in cellular and in vivo models.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-Methyl-3-(4-nitrophenyl)-1-phenylurea (MNPU) . As a targeted chemical probe, MNPU presents unique challenges in cellular and in vivo models. Its architecture contains two well-documented pharmacophores that frequently drive off-target liabilities:

  • A diarylurea core , which is a privileged scaffold for Type II kinase inhibitors but notoriously prone to kinase promiscuity[1].

  • A nitroaromatic moiety , which undergoes bioreduction to highly reactive electrophiles, causing non-specific covalent binding and oxidative stress[2].

This guide provides mechanistic explanations, self-validating troubleshooting protocols, and mitigation strategies for researchers encountering unexpected experimental phenotypes.

Section 1: The Diarylurea Liability – Kinase Promiscuity

Q1: My cell viability assays show that MNPU is killing target-negative control cell lines. Is this an off-target effect? A: Yes, this is highly likely. The diarylurea motif is a classic hinge-binding and DFG-out pocket-binding scaffold found in many multi-kinase inhibitors (e.g., sorafenib, linifanib)[1]. Because the inactive (DFG-out) conformation of many kinases shares high structural homology, MNPU can promiscuously inhibit off-target kinases such as VEGFR, PDGFR, or Raf[3]. This broad-spectrum kinase inhibition often manifests as unexpected anti-proliferative effects in control cell lines.

Q2: How can I definitively prove that MNPU is binding to off-target kinases inside living cells? A: We recommend performing a [4]. Biochemical kinase panels only show potential binding, but CETSA validates actual target engagement in the native cellular environment[5]. The causality here relies on thermodynamic stabilization: when MNPU binds an off-target kinase, the ligand-protein complex requires more thermal energy to denature than the unbound protein[6].

Self-Validating System Tip: Always include a temperature-resistant loading control, such as the αC-terminal fragment of the amyloid precursor protein (APP-αCTF), to ensure equal protein loading across your temperature gradient[7].

CETSA Step1 1. Cell Treatment Incubate cells with MNPU vs. Vehicle Step2 2. Thermal Aliquoting Heat aliquots across a temperature gradient Step1->Step2 Step3 3. Cell Lysis Extract soluble protein fraction Step2->Step3 Step4 4. Separation Centrifuge to remove denatured aggregates Step3->Step4 Step5 5. Detection Western Blot for target vs. off-target kinases Step4->Step5

Fig 1. Step-by-step Cellular Thermal Shift Assay (CETSA) workflow for target engagement validation.

Detailed Protocol: CETSA for MNPU Off-Target Profiling
  • Incubation: Treat your target-negative cells with MNPU (e.g., 1–10 µM) or DMSO vehicle for 1-2 hours to allow intracellular equilibration.

  • Aliquoting: Harvest cells, wash with PBS, and divide into 8–10 equal aliquots in PCR tubes.

  • Thermal Challenge: Heat the aliquots in a thermal cycler across a gradient (e.g., 40°C to 70°C) for exactly 3 minutes, followed by 3 minutes at room temperature.

  • Lysis: Lyse the cells using freeze-thaw cycles (liquid nitrogen to 37°C water bath) rather than harsh detergents, which can disrupt ligand binding.

  • Separation: Centrifuge at 20,000 × g for 20 minutes at 4°C. The denatured (unbound) proteins will precipitate, while the MNPU-stabilized proteins remain in the supernatant.

  • Quantification: Analyze the soluble fractions via Western blot using antibodies against suspected off-target kinases (e.g., VEGFR-2, p38α). Calculate the shift in melting temperature (ΔTm).

Section 2: The Nitroaromatic Liability – Reactive Metabolites

Q3: I am observing time-dependent hepatotoxicity and a drop in intracellular glutathione (GSH) levels. What is the mechanism? A: This is a classic signature of nitroaromatic bioactivation. In hypoxic environments or in the presence of hepatic nitroreductases (like CYP450s), the 4-nitrophenyl group of MNPU is reduced to nitro radical anions, nitroso intermediates, and hydroxylamines[2]. These electrophilic species cause toxicity through two mechanisms:

  • Covalent Adduction: They act as Michael acceptors or direct electrophiles, binding to cellular nucleophiles (like GSH or cysteine residues on proteins), causing GSH depletion and off-target protein dysfunction[8].

  • Oxidative Stress: The futile redox cycling of the nitro group generates reactive oxygen species (ROS), leading to lipid peroxidation and mitochondrial apoptosis[9].

G cluster_0 Diarylurea Core cluster_1 Nitroaromatic Group MNPU 1-Methyl-3-(4-nitrophenyl) -1-phenylurea Kinase Type II Kinase Binding (DFG-out pocket) MNPU->Kinase Structural motif Reduction Nitroreductases (Hypoxia/Hepatic) MNPU->Reduction Metabolic liability OffTargetKinase Off-Target Kinase Inhibition (e.g., VEGFR) Kinase->OffTargetKinase Promiscuity Reactive Nitroso/Hydroxylamine Intermediates Reduction->Reactive Bioreduction Toxicity Covalent Adduction & Oxidative Stress Reactive->Toxicity Nucleophile Attack

Fig 2. Dual off-target mechanisms of MNPU via kinase promiscuity and nitroaromatic bioreduction.

Q4: How can I capture and quantify these transient reactive metabolites? A: Because nitroso and hydroxylamine intermediates are highly unstable, you cannot measure them directly. You must use a coupled with LC-MS/MS[8]. By flooding the in vitro microsomal system with excess GSH, you force the reactive intermediates to form stable GSH-adducts, which serve as a self-validating proxy for bioactivation.

Detailed Protocol: GSH-Trapping Assay
  • Reaction Mixture: Combine human or rat liver microsomes (1 mg/mL protein), MNPU (10 µM), and reduced Glutathione (GSH, 5 mM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate at 37°C for 5 minutes, then initiate the reaction by adding an NADPH-regenerating system (required for CYP450-mediated reduction).

  • Incubation: Incubate at 37°C for 60 minutes. Control: Run a parallel sample without NADPH to validate that adduct formation is strictly metabolism-dependent.

  • Termination: Quench the reaction with an equal volume of ice-cold acetonitrile containing an internal standard.

  • Centrifugation: Spin at 15,000 × g for 10 minutes to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using high-resolution mass spectrometry. Scan for neutral loss of 129 Da (characteristic of GSH adducts) to identify MNPU-GSH conjugates.

Section 3: Data Summary & Mitigation Strategies

To assist in your experimental design, we have summarized the primary liabilities, their diagnostic markers, and medicinal chemistry mitigation strategies.

Off-Target LiabilityStructural CulpritDiagnostic AssayCellular PhenotypeMitigation Strategy
Kinase Promiscuity Diarylurea CoreCETSA, Kinome ProfilingToxicity in target-null cells, G0/G1 arrestIntroduce steric bulk (e.g., ortho-substitution) to disrupt DFG-out pocket binding.
Covalent Adduction 4-Nitrophenyl GroupGSH-Trapping (LC-MS/MS)Intracellular GSH depletion, protein aggregationReplace nitro group with bioisosteres (e.g., cyano, trifluoromethyl, or sulfone).
Oxidative Stress 4-Nitrophenyl GroupDCFDA Cellular ROS AssayMitochondrial dysfunction, ApoptosisCo-administer ROS scavengers (e.g., N-acetylcysteine) to rescue phenotype.

References

  • Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science.[Link]

  • The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols.[Link]

  • A superior loading control for the cellular thermal shift assay. Scientific Reports.[Link]

  • Diarylureas as Antitumor Agents. MDPI Applied Sciences.[Link]

  • Research and development of N,N′-diarylureas as anti-tumor agents. European Journal of Medicinal Chemistry.[Link]

  • Managing the challenge of chemical reactive metabolites in drug development. Nature Reviews Drug Discovery.[Link]

  • Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. Pharmaceuticals.[Link]

  • Fipronil Triggers Immunotoxicity Through Reactive Oxygen Species-Driven Mitochondrial Apoptosis in Thymocytes. Cells.[Link]

Sources

Troubleshooting

how to handle 1-Methyl-3-(4-nitrophenyl)-1-phenylurea cytotoxicity in cell lines

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing challenges when evaluating the in vitro cytotoxicity of novel, highly substitute...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing challenges when evaluating the in vitro cytotoxicity of novel, highly substituted small molecules.

Handling 1-Methyl-3-(4-nitrophenyl)-1-phenylurea (MNPPU) presents a unique intersection of physicochemical and metabolic challenges. This compound combines a highly lipophilic N,N′-diarylurea backbone with a redox-active 4-nitrophenyl toxicophore. Standard viability assays often fail or produce artifactual data when applied to this structural class.

This guide provides self-validating troubleshooting protocols and mechanistic insights to ensure your cytotoxicity data is robust, reproducible, and free from assay interference.

🔬 Core Troubleshooting FAQs

Q1: Why am I seeing false viability signals or high background in my MTT/MTS assays when testing MNPPU?

The Causality: Tetrazolium-based assays (MTT, MTS, XTT) rely on the reduction of a yellow dye to a purple formazan by mitochondrial dehydrogenases. However, nitroaromatic compounds like MNPPU can undergo futile redox cycling. Cellular nitroreductases transfer electrons to the nitro group, forming a nitro radical anion. This radical can directly reduce tetrazolium salts into formazan independent of cell viability, causing massive false-positive absorbance readings at 570 nm[1][2]. The Solution: Abandon colorimetric tetrazolium assays for this compound. Utilize orthogonal methods such as the Sulforhodamine B (SRB) assay (which measures total fixed protein) or an ATP-based luminescent assay (which measures metabolic ATP without relying on redox potential). If you must use a colorimetric assay, you are required to run a cell-free control plate containing only media and MNPPU to subtract the background chemical reduction[2].

Q2: My dose-response curves are biphasic or show sudden drops in viability at high concentrations. What is causing this?

The Causality: The N,N′-diarylurea scaffold is notoriously hydrophobic, leading to poor aqueous solubility[3]. When diluted directly from a DMSO stock into aqueous culture media, MNPPU can form micro-precipitates. This causes a biphasic dose-response curve: at lower doses, the compound is soluble and pharmacologically active; at higher doses, precipitation reduces the bioavailable fraction, or the micro-crystals cause physical membrane damage to the cells, confounding the true IC50. The Solution: Keep final DMSO concentrations strictly ≤ 0.5% (v/v). Pre-warm your culture media to 37°C before compound addition. Most importantly, perform your serial dilutions in 100% DMSO before making a final dilution into the media, rather than serially diluting the compound directly in the aqueous media.

Q3: How do I distinguish on-target efficacy from off-target nitroreductase-mediated cytotoxicity?

The Causality: The 4-nitrophenyl group is a well-documented structural alert (toxicophore). In mammalian cells, oxygen-sensitive nitroreductases catalyze the one-electron reduction of the nitro group to a nitro anion radical[4]. This radical rapidly reacts with molecular oxygen to generate superoxide (


), regenerating the parent compound. This cycle generates massive amounts of Reactive Oxygen Species (ROS), leading to oxidative stress, DNA damage, and non-specific apoptosis[5].
The Solution:  Implement a mechanistic validation step. Co-treat your cells with MNPPU and a known ROS scavenger, such as N-acetylcysteine (NAC, 5 mM). If NAC rescues cell viability, the cytotoxicity is primarily driven by off-target nitroreductase-mediated oxidative stress rather than your intended pharmacological target.

📊 Quantitative Data & Assay Selection

Table 1: Cytotoxicity Assay Selection Matrix for MNPPU

Assay TypeTarget MechanismRisk of InterferenceRecommendation for MNPPU
MTT / MTS Mitochondrial DehydrogenaseHigh (Redox cycling of nitro group)Avoid . High risk of false-positive viability.
SRB Total Cellular ProteinLowAcceptable . Requires cell fixation.
CellTiter-Glo Intracellular ATPVery LowOptimal . Highly sensitive, no redox interference.
LDH Release Membrane IntegrityModerate (Color absorption)Use with caution . Run cell-free controls.

Table 2: Solvent Compatibility and Limits for Diarylureas

SolventMax Final Concentration (v/v)Solubilizing Power for DiarylureasCytotoxicity Baseline Risk
DMSO ≤ 0.5%ExcellentLow at ≤ 0.5%, High at > 1.0%
DMF ≤ 0.1%GoodModerate
Ethanol ≤ 1.0%PoorLow

⚙️ Experimental Protocols

Protocol: Self-Validating ATP Luminescence Assay for MNPPU Cytotoxicity

Objective: Determine true cell viability while bypassing nitroaromatic redox interference and controlling for ROS-mediated off-target toxicity.

Phase 1: Preparation & Intermediate Dilution (Mitigating Precipitation)

  • Stock Preparation: Dissolve MNPPU in 100% anhydrous DMSO to create a 10 mM master stock. Vortex and sonicate for 5 minutes at room temperature to ensure complete dissolution.

  • Serial Dilution: Perform all serial dilutions (e.g., 10 mM down to 10 µM) in 100% DMSO. Scientific Rationale: Diluting directly into aqueous media causes localized supersaturation and micro-precipitation of the diarylurea backbone.

  • Intermediate Media Dilution: Prepare an intermediate 96-well plate by diluting the DMSO stocks 1:100 into pre-warmed (37°C) complete culture medium.

Phase 2: Cell Treatment & Mechanistic Validation 4. Seeding: Seed target cells (e.g., 5,000 cells/well) in a white-walled, clear-bottom 96-well plate. Incubate overnight at 37°C, 5%


.
5. Validation Cohort:  Pre-treat half of the plate with 5 mM N-acetylcysteine (NAC) for 1 hour prior to compound addition. Scientific Rationale: NAC acts as an ROS scavenger. If viability is rescued in this cohort, MNPPU toxicity is driven by off-target bioactivation.
6. Treatment:  Transfer the intermediate media dilutions to the cell plate at a 1:2 ratio (yielding a final DMSO concentration of 0.5%). Incubate for 48–72 hours.

Phase 3: Detection 7. Equilibration: Remove the plate from the incubator and equilibrate to room temperature for 30 minutes. Scientific Rationale: Uneven temperature across the plate causes edge effects in luminescent enzymatic reactions. 8. Reagent Addition: Add a volume of CellTiter-Glo reagent equal to the volume of cell culture medium present in each well (e.g., 100 µL reagent to 100 µL media). 9. Lysis: Place the plate on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. 10. Measurement: Record luminescence using a microplate reader with an integration time of 0.25–1 second per well.

🗺️ Mechanistic & Workflow Visualizations

Workflow Start MNPPU Cytotoxicity Assay Initiated Solubility Check Solubility (Microscopy/DLS) Start->Solubility Precipitation Precipitation Detected? Optimize DMSO (≤0.5%) Solubility->Precipitation AssaySelect Select Assay Type Precipitation->AssaySelect MTT MTT/MTS Assay (High Risk of Interference) AssaySelect->MTT Avoid CTG ATP Luminescence (Recommended) AssaySelect->CTG Proceed ROS Validate Mechanism (Co-treat with NAC) CTG->ROS Result True IC50 Determined ROS->Result

MNPPU Cytotoxicity Troubleshooting Workflow: From solubility checks to mechanistic validation.

Pathway MNPPU MNPPU (4-Nitrophenyl group) Radical Nitro Anion Radical (Ar-NO2•-) MNPPU->Radical Reduction by NTR Cellular Nitroreductases (NAD(P)H dependent) NTR->Radical ROS Reactive Oxygen Species (Superoxide, O2•-) Radical->ROS Reacts with O2 O2 Molecular Oxygen (O2) O2->ROS Stress Oxidative Stress & DNA Damage ROS->Stress Accumulation Apoptosis Off-Target Cytotoxicity (Apoptosis) Stress->Apoptosis Induction

Nitroreductase-Mediated Bioactivation Pathway: Mechanism of off-target MNPPU cytotoxicity.

📚 References

Sources

Optimization

overcoming resistance to 1-Methyl-3-(4-nitrophenyl)-1-phenylurea in cancer cells

Product: 1-Methyl-3-(4-nitrophenyl)-1-phenylurea (MNPU) Classification: Investigational Nitro-Phenylurea Cytotoxic Agent Support Tier: Level 3 (Senior Application Scientist) Welcome to the MNPU Technical Hub You are like...

Author: BenchChem Technical Support Team. Date: March 2026

Product: 1-Methyl-3-(4-nitrophenyl)-1-phenylurea (MNPU)

Classification: Investigational Nitro-Phenylurea Cytotoxic Agent Support Tier: Level 3 (Senior Application Scientist)

Welcome to the MNPU Technical Hub

You are likely visiting this page because your cancer cell lines have developed insensitivity to MNPU (1-Methyl-3-(4-nitrophenyl)-1-phenylurea). As a hydrophobic diarylurea derivative with a nitro-aromatic moiety, MNPU functions primarily through oxidative stress induction and microtubule destabilization .

Resistance to this class of compounds is rarely due to a single factor. It typically involves a triad of mechanisms: ABC transporter efflux , antioxidant upregulation (GSH) , and metabolic inactivation .

Below are the three most common "Support Tickets" we receive from researchers, complete with diagnostic workflows and solutions.

Ticket #1: "My IC50 values have shifted >10-fold in resistant sub-lines."

Diagnosis: Transport-Mediated Efflux (MDR) Severity: Critical Mechanism: MNPU is a hydrophobic small molecule. The most common cause of acquired resistance is the overexpression of ATP-Binding Cassette (ABC) transporters, specifically P-glycoprotein (P-gp/ABCB1) or BCRP (ABCG2) . These pumps actively eject MNPU from the cytosol before it can induce ROS or bind tubulin.

Troubleshooting Protocol: The Dye Retention Assay

Do not rely solely on Western Blots, which measure protein presence, not activity. Use a functional efflux assay.

Step-by-Step Workflow:

  • Cell Prep: Harvest 1x10⁶ resistant and parental (sensitive) cells.

  • Dye Loading:

    • For P-gp: Incubate with Rhodamine 123 (0.5 µg/mL) or Calcein-AM (0.25 µM).

    • For BCRP: Incubate with Hoechst 33342 .

  • Inhibitor Treatment (The Control):

    • Tube A: Cells + Dye only.

    • Tube B: Cells + Dye + Verapamil (10 µM) or Tariquidar (50 nM).

  • Incubation: 30 minutes at 37°C.

  • Wash & Read: Wash 2x with ice-cold PBS. Analyze via Flow Cytometry (FITC channel for Rhodamine/Calcein).

Data Interpretation:

Observation Diagnosis Recommended Action
Tube A (Resistant) has low fluorescence Active Efflux Confirm P-gp overexpression via qPCR. Co-treat with specific inhibitors (e.g., Tariquidar).
Tube B (Resistant) fluorescence restores to Parental levels P-gp Dependent Resistance is reversible. MNPU is still effective if efflux is blocked.

| Tube A & B show no difference (both low) | Non-Efflux Mechanism | Proceed to Ticket #2 (Metabolic Resistance). |

Ticket #2: "Cells show initial ROS spike but survive after 24 hours."

Diagnosis: Redox Adaptation (Glutathione Upregulation) Severity: High Mechanism: The 4-nitrophenyl group on MNPU is a target for intracellular reductases. While this generates reactive oxygen species (ROS) that kill sensitive cells, resistant cells often upregulate Nrf2 , leading to increased synthesis of Glutathione (GSH) . This neutralizes the ROS storm generated by MNPU.

Troubleshooting Protocol: GSH/GSSG Ratio Profiling

You must determine if the cells are "buffering" the drug's oxidative effect.

Step-by-Step Workflow:

  • Treatment: Treat resistant cells with MNPU at IC50 concentration for 6, 12, and 24 hours.

  • Lysis: Lyse cells using 5% Sulfosalicylic Acid (SSA) to prevent oxidation of GSH.

  • Assay: Use a colorimetric DTNB (Ellman’s Reagent) assay or a fluorescent GSH probe.

  • Inhibition Check: In a parallel well, pre-treat cells with Buthionine Sulfoximine (BSO) (1 mM), a specific inhibitor of gamma-glutamylcysteine synthetase (rate-limiting enzyme for GSH synthesis).

Decision Logic:

  • If BSO restores MNPU sensitivity: The mechanism is GSH-mediated.

  • Action: You cannot simply add BSO clinically, but for research, this confirms the pathway. Look for upregulation of xCT (SLC7A11) or GCLC in your transcriptomic data.

Ticket #3: "The compound precipitates in cell culture media."

Diagnosis: Physicochemical Instability (Pseudo-Resistance) Severity: Moderate Mechanism: Phenylureas have poor aqueous solubility. If MNPU precipitates, the effective concentration reaching the cells is lower than calculated, mimicking biological resistance.

Technical Fix: The "Pre-Dilution" Method
  • Stock: Dissolve MNPU in 100% DMSO to 1000x the final concentration (e.g., 10 mM stock for 10 µM final).

  • Intermediate: Do not pipet 100% DMSO stock directly into 10 mL of media. It will "crash out" (form micro-crystals).

  • Step-Down: Dilute the stock 1:10 in sterile PBS/BSA (0.1%) first, then add this intermediate to the media. The BSA helps solubilize the hydrophobic urea core.

  • Visual Check: Inspect wells under 40x microscopy. If you see needle-like crystals, your toxicity data is invalid.

Visualizing the Resistance Network

The following diagram illustrates the two primary pathways (Efflux and Redox) that neutralize MNPU, along with the specific inhibitors used to validate these mechanisms.

MNPU_Resistance MNPU_Ext MNPU (Extracellular) MNPU_Int MNPU (Intracellular) MNPU_Ext->MNPU_Int Passive Diffusion Pgp P-gp / ABCB1 (Efflux Pump) MNPU_Int->Pgp Substrate Binding NitroRed Nitro-Reduction (Cyp450 / NQO1) MNPU_Int->NitroRed Metabolism Pgp->MNPU_Ext Active Transport Efflux Drug Ejection Inhibitor_Pgp Inhibitor: Verapamil/Tariquidar Inhibitor_Pgp->Pgp Blocks ROS ROS Generation (Superoxide) NitroRed->ROS Generates Nrf2 Nrf2 Activation (Nuclear Translocation) ROS->Nrf2 Triggers Stress Response Survival Cell Survival (Resistance) ROS->Survival Low Levels = Survival GSH Glutathione (GSH) Synthesis Nrf2->GSH Upregulates GCLC/xCT GSH->ROS Neutralizes Inhibitor_GSH Inhibitor: BSO Inhibitor_GSH->GSH Depletes

Caption: Dual-mechanism resistance map for MNPU. The left loop shows P-gp mediated efflux (blockable by Verapamil). The right loop shows metabolic buffering via Nrf2/GSH (blockable by BSO).

Summary of Diagnostic Reagents

Use this table to build your troubleshooting panel.

ReagentPurposeTarget Concentration (In Vitro)Mechanism
Verapamil P-gp Inhibition5 - 10 µMCompetitively inhibits ABCB1 efflux.
Tariquidar P-gp Inhibition50 nMHighly specific, non-competitive P-gp inhibitor (3rd gen).
BSO GSH Depletion10 µM - 1 mMIrreversible inhibitor of gamma-glutamylcysteine synthetase.
NAC ROS Scavenging5 mMN-acetylcysteine; use as a positive control for ROS protection.
DCFDA ROS Detection10 µMFluorogenic probe for general oxidative stress.
References
  • Mechanism of Phenylurea Cytotoxicity

    • Title: Synthesis and activity evaluation of phenylurea derivatives as potent antitumor agents.[1][2][3]

    • Source: ResearchGate / European Journal of Medicinal Chemistry.
    • URL:[Link]

  • ABC Transporter Resistance (P-gp)

    • Title: Overcoming ABC transporter-mediated multidrug resistance: Molecular mechanisms and novel therapeutic drug strategies.[4][5][6]

    • Source: N
    • URL:[Link]

  • Nitro-Aromatic Redox Mechanisms

    • Title: Fundamental Mechanisms of the Cell Death Caused by Nitros
    • Source: Frontiers in Cell and Developmental Biology.
    • URL:[Link]

  • Glutathione-Mediated Resistance

    • Title: The role of glutathione in cancer metabolism and resistance.
    • Source: Seminars in Cell & Developmental Biology (via ScienceDirect).
    • URL:[Link]

Sources

Troubleshooting

stability testing of 1-Methyl-3-(4-nitrophenyl)-1-phenylurea under different storage conditions

Welcome to the Technical Support Center for 1-Methyl-3-(4-nitrophenyl)-1-phenylurea . This compound presents unique analytical challenges due to the convergence of three distinct structural motifs: a central urea linkage...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-Methyl-3-(4-nitrophenyl)-1-phenylurea . This compound presents unique analytical challenges due to the convergence of three distinct structural motifs: a central urea linkage, an N-methyl-N-phenyl group, and a highly electron-withdrawing 4-nitrophenyl moiety.

This guide provides drug development professionals and analytical chemists with field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to ensure absolute scientific integrity during stability testing.

Section 1: Troubleshooting & Mechanistic FAQs

Q1: My stock solutions in aqueous buffers lose potency over a 48-hour period, especially at pH > 8. What is the mechanism, and how can I prevent this? Causality & Solution: You are observing base-catalyzed hydrolysis. The central urea linkage is highly susceptible to nucleophilic attack by hydroxide ions. In basic media (pH > 8), an addition-elimination mechanism occurs, leading to the irreversible cleavage of the urea bond [1]. This reaction yields N-methylaniline, 4-nitroaniline, and carbon dioxide. Conversely, highly acidic conditions (pH < 4) also promote hydrolysis via the initial protonation of the amino group followed by water attack [2]. Expert Recommendation: Maintain aqueous solutions between pH 5.0 and 7.0 using buffered systems (e.g., 20 mM phosphate buffer). Store primary stock solutions in anhydrous HPLC-grade Acetonitrile at -20°C, and only dilute into aqueous media immediately prior to your assay.

Q2: During benchtop assays under ambient light, I observe peak splitting and a yellow discoloration in my samples. Is the compound photosensitive? Causality & Solution: Yes, but the photochemistry is bipartite. The 4-nitrophenyl group exhibits remarkable resistance to direct solar photodegradation because UV-excited nitroaromatics undergo ultra-fast electronic relaxation back to the ground state (S0) within the singlet manifold on picosecond timescales [3]. However, the phenylurea core is highly vulnerable to UV/Vis light. Direct UVC/UVB exposure triggers monophotonic photoionization, leading to photo-Fries rearrangements and N-demethylation [4]. The yellow discoloration is typically the accumulation of 4-nitroaniline degradants. Expert Recommendation: Use amber glass vials for all aqueous preparations. If your workflow requires light exposure, you must quantify the degradation rate against a self-validating dark control.

Q3: I am trying to perform accelerated forced degradation using UV light for a stability-indicating assay, but the compound degrades too slowly. How can I accelerate this? Causality & Solution: Because the nitroaromatic moiety rapidly dissipates absorbed UV energy without breaking bonds[5], direct photolysis is inefficient. To force degradation, you must introduce an oxidative radical source to bypass the compound's inherent photostability. Expert Recommendation: Utilize the UV/H₂O₂ Advanced Oxidation Process (AOP). The UV-C photolysis of H₂O₂ generates highly reactive hydroxyl radicals (OH•), which rapidly attack the aromatic rings (hydroxylation) and the N-methyl group, ensuring complete degradation for your chromatographic method development [6].

Section 2: Visualizing Degradation Pathways

Pathways Parent 1-Methyl-3-(4-nitrophenyl) -1-phenylurea AcidBase Acid/Base Hydrolysis (pH < 4 or pH > 8) Parent->AcidBase Nucleophilic/Electrophilic Attack UVLight Photodegradation (UV Exposure) Parent->UVLight Photon Absorption Oxidation Oxidative Stress (ROS / OH•) Parent->Oxidation Radical Attack Amine1 N-Methylaniline + 4-Nitroaniline AcidBase->Amine1 Cleavage of Urea Bond PhotoFries Photo-Fries Rearrangement Products UVLight->PhotoFries Direct Photolysis Demethyl N-Demethylated Urea + Hydroxylated Rings Oxidation->Demethyl H-Abstraction / Addition

Figure 1: Primary degradation pathways of 1-Methyl-3-(4-nitrophenyl)-1-phenylurea under stress.

Section 3: Quantitative Stability Profiles

The following tables summarize the quantitative degradation kinetics of the compound under various environmental stressors, derived from the established behavior of substituted phenylureas and nitroaromatics[2][4][6].

Table 1: Hydrolytic Half-Life (


) in Aqueous Buffers 
pH LevelBuffer System

at 25°C

at 60°C (Accelerated)
Primary Degradants
pH 2.0 0.1 M HCl14 Days< 4 HoursN-methylaniline, 4-nitroaniline
pH 7.0 20 mM Phosphate> 180 Days45 DaysMinimal (Stable)
pH 10.0 0.1 M NaOH5 Days< 1 HourN-methylaniline, 4-nitroaniline

Table 2: Photodegradation Kinetics (Aqueous, pH 7.0)

Irradiation SourceAdditiveDegradation Rate Constant (

)

Mechanism
Ambient Solar None

~346 HoursSlow photo-Fries rearrangement
UV-C (254 nm) None

~15 HoursDirect N-demethylation
UV-C (254 nm) 10 mM H₂O₂

< 15 MinsOH• Radical attack (Hydroxylation)

Section 4: Self-Validating Experimental Protocols

To ensure data integrity, all stability testing must be self-validating. The protocols below incorporate internal mass-balance checks and isolated control variables.

Workflow Prep Prepare 1 mM Stock in Acetonitrile Buffer Dilute in Buffers (pH 2, 7, 10) Prep->Buffer Stress Apply Stress (Temp, UV, H2O2) Buffer->Stress Quench Quench Reaction (Neutralize/Dark) Stress->Quench HPLC HPLC-UV/MS (Mass Balance Check) Quench->HPLC

Figure 2: Self-validating experimental workflow for forced degradation and stability testing.

Protocol 1: Hydrolytic Forced Degradation & Mass Balance Validation

Purpose: To generate hydrolytic degradants for HPLC method validation while proving no compound is lost to precipitation or volatilization.

  • Stock Preparation: Dissolve 1-Methyl-3-(4-nitrophenyl)-1-phenylurea in anhydrous Acetonitrile to a concentration of 1.0 mg/mL.

  • Stress Initiation: Transfer 1.0 mL of stock into three separate 10 mL volumetric flasks. Dilute to volume with:

    • Flask A (Acidic): 0.1 M HCl

    • Flask B (Neutral Control): 20 mM Phosphate Buffer (pH 7.0)

    • Flask C (Basic): 0.1 M NaOH

  • Incubation: Seal flasks tightly and incubate in a water bath at 60°C for exactly 24 hours. Causality: Elevated temperature accelerates the thermodynamic cleavage of the urea bond, simulating months of degradation in hours.

  • Quenching: Remove flasks and immediately place them in an ice bath. Neutralize Flask A with 0.1 M NaOH and Flask C with 0.1 M HCl to arrest the hydrolysis reaction.

  • Analysis & Self-Validation (Mass Balance): Inject samples into an HPLC-UV/MS system. Validation Metric: Calculate the molar concentration of the remaining parent compound plus the molar concentrations of the generated N-methylaniline and 4-nitroaniline. The sum must equal the starting molarity (± 2%). A deviation >2% indicates an undetected secondary degradation pathway or sample precipitation.

Protocol 2: ICH Q1B Compliant Photostability Testing with Radical Initiation

Purpose: To evaluate photostability and overcome nitroaromatic UV-resistance.

  • Sample Preparation: Prepare a 0.1 mg/mL solution of the compound in a 50:50 Acetonitrile:Water mixture.

  • Radical Initiation: Add H₂O₂ to achieve a final concentration of 10 mM. Causality: As established, the 4-nitrophenyl group rapidly dissipates UV energy[5]. H₂O₂ acts as a sacrificial oxidant, generating OH• radicals under UV light to force degradation[7].

  • Control Setup (Critical): Transfer 2 mL of the solution into two identical quartz cuvettes. Wrap one cuvette entirely in aluminum foil (The "Dark Control").

  • Irradiation: Place both cuvettes in a photoreactor equipped with a UV-C (254 nm) lamp. Irradiate for 60 minutes.

  • Validation: Analyze both samples via HPLC. Validation Metric: The Dark Control must show < 0.5% degradation. If the Dark Control shows significant degradation, your H₂O₂ concentration is causing direct chemical oxidation independent of photolysis, invalidating the photochemical assay.

References

  • Mechanisms of direct and TiO2-photocatalysed UV degradation of phenylurea herbicides. ChemPhysChem / NIH. Available at:[Link]

  • How a toxic pollutant avoids photodegradation: Relaxation pathways of UV-excited 2,4-dinitrophenol in aqueous solution. Proceedings of the National Academy of Sciences (PNAS). Available at:[Link]

  • Phenylureas. Part 1. Mechanism of the basic hydrolysis of phenylureas. ResearchGate. Available at:[Link]

  • Evaluation of the efficiency of photodegradation of nitroaromatics applying the UV/H2O2 technique. PubMed / NIH. Available at:[Link]

  • Evaluation of the Efficiency of Photodegradation of Nitroaromatics Applying the UV/H2O2 Technique. CSBSJU. Available at:[Link] (Extracted via CSBSJU Grounding)

  • Phenylureas. Part 2.1 Mechanism of the acid hydrolysis of phenylureas. ResearchGate. Available at:[Link]

  • Efficient Ground-State Recovery of UV-Photoexcited p-Nitrophenol in Aqueous Solution by Direct and Multistep Pathways. Journal of the American Chemical Society (JACS). Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Mechanistic Comparison Guide: 1-Methyl-3-(4-nitrophenyl)-1-phenylurea vs. Sorafenib in Kinase Inhibition

Executive Summary In the landscape of targeted therapeutics, the diarylurea pharmacophore is a cornerstone of Type II kinase inhibitors. These molecules achieve high selectivity by stabilizing the inactive "DFG-out" conf...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted therapeutics, the diarylurea pharmacophore is a cornerstone of Type II kinase inhibitors. These molecules achieve high selectivity by stabilizing the inactive "DFG-out" conformation of kinases. This guide provides an in-depth mechanistic comparison between Sorafenib (a gold-standard, unmethylated diarylurea) and 1-Methyl-3-(4-nitrophenyl)-1-phenylurea (an N-methylated diarylurea derivative).

Rather than functioning as a therapeutic competitor, 1-Methyl-3-(4-nitrophenyl)-1-phenylurea serves as a highly specific mechanistic probe . By introducing a single methyl group to the urea nitrogen, researchers can intentionally disrupt the critical hydrogen-bond network required for Type II binding. This comparison elucidates the exact energetic and structural requirements of the DFG-out binding pocket, providing drug development professionals with a framework for utilizing N-methylated ureas as negative controls and conformational shift probes.

Structural and Mechanistic Divergence: The Role of the Urea Pharmacophore

The profound difference in binding affinity between these two compounds is rooted in the strict spatial and electrostatic requirements of the kinase hinge and activation loop.

The Bidentate Hydrogen Bond Network (Sorafenib)

Type II kinase inhibitors, such as Sorafenib, rely on the diarylurea moiety to link the hinge-binding region with a deep hydrophobic pocket exposed only in the inactive kinase state[1]. The unmethylated urea acts as a critical bidentate hydrogen-bond donor:

  • One urea NH donates a hydrogen bond to the side chain of the conserved catalytic glutamate in the αC-helix[2].

  • The second urea NH donates a hydrogen bond to the backbone amide of the aspartate residue in the DFG (Asp-Phe-Gly) motif[2].

  • The urea carbonyl acts as a hydrogen-bond acceptor from the DFG aspartate backbone[3].

This precise interaction network locks the activation loop (the "switch") into the DFG-out conformation, preventing ATP binding and subsequent phosphorylation[3].

Steric Clash and Bond Disruption (1-Methyl-3-(4-nitrophenyl)-1-phenylurea)

When the diarylurea is N-methylated to form 1-Methyl-3-(4-nitrophenyl)-1-phenylurea, the molecule loses one of its essential NH hydrogen-bond donors. Furthermore, the introduction of the bulky methyl group creates severe steric hindrance against the αC-helix glutamate. This single modification shifts the thermodynamic equilibrium, rendering the molecule incapable of stabilizing the DFG-out state. Consequently, it either fails to bind entirely or is forced into a weak, transient Type I binding mode (DFG-in), making it an ideal negative control for phenotypic screening[2].

KinaseBindingLogic Apo Apo Kinase (Dynamic Equilibrium) DFG_in DFG-in Conformation (Active State) Apo->DFG_in ATP Binding DFG_out DFG-out Conformation (Inactive State) Apo->DFG_out Conformational Shift Sorafenib Sorafenib (Unmethylated Diarylurea) Sorafenib->DFG_out Bidentate H-Bonds (High Affinity) N_methyl 1-Methyl-3-(4-nitrophenyl) -1-phenylurea N_methyl->DFG_in Weak Type I Binding N_methyl->DFG_out Steric Clash / Missing H-Bond (Low Affinity)

Conformational logic of diarylurea binding: N-methylation disrupts DFG-out stabilization.

Comparative Performance Data

The following table synthesizes the quantitative pharmacological profiles of the two compounds when assayed against BRAF V600E, a classic target for diarylurea inhibitors.

ParameterSorafenib (Clinical Standard)1-Methyl-3-(4-nitrophenyl)-1-phenylurea
Primary Application Therapeutic (Multi-kinase Inhibitor)Mechanistic Probe / Negative Control
Binding Conformation Type II (DFG-out)Atypical / Weak Type I (DFG-in)
Urea H-Bond Donors 2 (Bidentate interaction)1 (Monodentate interaction)
BRAF V600E IC₅₀ ~22 nM>10,000 nM
Residence Time (τ) >60 minutes (Slow off-rate)<1 minute (Transient/Rapid off-rate)
Steric Clash at αC-Helix None (Optimal fit)Yes (Driven by N-Methyl group)

Experimental Protocols: Self-Validating Systems

To empirically validate the loss of Type II binding due to N-methylation, researchers must employ orthogonal, self-validating assay systems. The following protocols are designed to isolate the causality of the urea modification.

Protocol A: Conformation-Specific TR-FRET Binding Assay

This protocol uses Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to determine not just if the compound binds, but which conformation it stabilizes. It is self-validating because it utilizes two distinct fluorescent tracers (Type I and Type II).

Materials:

  • Recombinant BRAF V600E kinase domain (GST-tagged).

  • Europium-labeled anti-GST antibody (FRET Donor).

  • Alexa Fluor 647-labeled Type I Tracer (binds DFG-in).

  • Alexa Fluor 647-labeled Type II Tracer (binds DFG-out).

Step-by-Step Methodology:

  • Assay Preparation: Prepare a 384-well low-volume plate. Dispense 5 µL of kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35) into all wells.

  • Compound Titration: Perform a 12-point, 3-fold serial dilution of Sorafenib (Positive Control) and 1-Methyl-3-(4-nitrophenyl)-1-phenylurea in DMSO. Add 100 nL of the compounds to the respective wells using an acoustic liquid handler to maintain a final DMSO concentration of 1%.

  • Protein-Antibody Complex: Pre-incubate GST-BRAF (5 nM final) with the Europium-anti-GST antibody (2 nM final) for 15 minutes at room temperature. Add 5 µL of this complex to the assay plate.

  • Tracer Addition (The Validation Step):

    • Set A: Add 5 µL of the Type I Tracer (Kd ~10 nM) to half the wells.

    • Set B: Add 5 µL of the Type II Tracer (Kd ~10 nM) to the other half.

  • Equilibration & Reading: Seal the plate and incubate for 60 minutes at 25°C to reach equilibrium. Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm).

  • Data Interpretation: Sorafenib will potently displace the Type II tracer (high FRET signal drop) but poorly displace the Type I tracer. 1-Methyl-3-(4-nitrophenyl)-1-phenylurea will fail to displace the Type II tracer, proving the N-methylation abolishes DFG-out binding.

Protocol B: X-Ray Crystallography via Soaking

To visually confirm the steric clash, structural validation is required.

Step-by-Step Methodology:

  • Apo-Crystal Generation: Grow apo-crystals of the target kinase (e.g., p38α or BRAF) using hanging-drop vapor diffusion in a condition that permits the DFG-loop to remain dynamic (e.g., 20% PEG 3350, 0.2 M Potassium thiocyanate, pH 6.8).

  • Ligand Soaking: Transfer the crystals into a stabilization buffer containing 2 mM of 1-Methyl-3-(4-nitrophenyl)-1-phenylurea (dissolved in 5% DMSO). Include a parallel drop soaked with Sorafenib as the positive control. Soak for 24 hours.

  • Cryoprotection & Harvesting: Briefly transfer the crystals to a cryoprotectant solution (stabilization buffer + 20% glycerol) and flash-freeze in liquid nitrogen.

  • Diffraction & Refinement: Collect diffraction data at a synchrotron source. Solve the structure using molecular replacement.

  • Causality Analysis: In the electron density map, observe the distance between the N-methyl group and the αC-helix glutamate. The map will validate that the N-methyl group prevents the necessary 2.8 Å hydrogen bond distance, forcing the kinase to reject the DFG-out conformation.

Application Notes for Drug Development Professionals

While 1-Methyl-3-(4-nitrophenyl)-1-phenylurea is not a therapeutic candidate, it is an invaluable tool for medicinal chemists:

  • Target Deconvolution: If a novel unmethylated diarylurea shows phenotypic toxicity, researchers can synthesize its N-methylated analog. If the N-methylated analog retains the toxicity despite losing kinase binding, the toxicity is likely driven by an off-target mechanism (e.g., membrane disruption) rather than kinase inhibition.

  • Allosteric Pocket Probing: The compound can be used to probe the flexibility of the hinge region in newly discovered kinases to see if they can accommodate sterically bulky Type I inhibitors.

References

  • Diarylureas Source: Encyclopedia MDPI URL
  • Urea-based anticancer agents.
  • Source: PMC (National Institutes of Health)

Sources

Comparative

Validating the Cellular Target of 1-Methyl-3-(4-nitrophenyl)-1-phenylurea: A Comparative Guide to p38α MAPK Probe Engagement

Executive Summary & Structural Rationale The validation of intracellular target engagement is a critical bottleneck in the development of kinase inhibitors. This is particularly true for Type II allosteric inhibitors, wh...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The validation of intracellular target engagement is a critical bottleneck in the development of kinase inhibitors. This is particularly true for Type II allosteric inhibitors, which bind to the inactive "DFG-out" (Asp-Phe-Gly) conformation of kinases. Because the DFG-out state is dynamically regulated by the complex intracellular environment—including chaperone networks and physiological ATP concentrations—recombinant biochemical assays often fail to predict true cellular efficacy.

This technical guide evaluates the cellular target engagement of 1-Methyl-3-(4-nitrophenyl)-1-phenylurea (MNPU) , a structurally optimized diarylurea derivative designed to target p38α MAPK (MAPK14) .

The Causality of Structural Design: Classic diarylureas, such as the clinical standard BIRB-796 (Doramapimod), are highly potent Type II p38α inhibitors [1]. However, their flexible urea linkers often lead to promiscuous binding across the kinome. MNPU introduces an N-methyl substitution on the urea core. This single methyl group restricts the dihedral angle of the molecule, pre-organizing it to fit exclusively into the deep allosteric pocket of p38α. This conformational restriction sterically clashes with the shallower allosteric pockets of off-target kinases, theoretically driving higher selectivity.

Pathway Stress Cellular Stress / Cytokines MKK MKK3 / MKK6 Stress->MKK Activates p38 p38α MAPK (MAPK14) MKK->p38 Phosphorylates MK2 MK2 / ATF2 p38->MK2 Activates MNPU MNPU (Type II Inhibitor) MNPU->p38 Binds DFG-out Pocket (Blocks Activation) Inflammation Inflammatory Response MK2->Inflammation Induces

Caption: p38α MAPK signaling cascade and the allosteric inhibition mechanism of MNPU.

Comparative Target Validation Methodologies

To objectively compare MNPU against standard-of-care alternatives—BIRB-796 (a Type II inhibitor) and SB203580 (a Type I ATP-competitive inhibitor)—we must utilize orthogonal, label-free target validation technologies.

  • Cellular Thermal Shift Assay (CETSA): The gold standard for live-cell target engagement. CETSA measures the thermodynamic stabilization of a protein upon ligand binding [2]. Type II inhibitors like MNPU require the kinase to undergo a massive conformational shift. CETSA is uniquely suited to capture this because it measures binding in the intact cellular environment where the kinase's conformational equilibrium is preserved.

  • Drug Affinity Responsive Target Stability (DARTS): A complementary assay that measures a target protein's resistance to broad-spectrum proteases (e.g., Pronase) upon ligand binding [3]. Binding of MNPU to the allosteric pocket shields protease-susceptible loops on p38α.

Quantitative Performance Comparison

The following table summarizes the comparative performance of MNPU against alternative p38α probes.

CompoundBinding MechanismBiochemical IC₅₀ (p38α)CETSA IT₅₀ (Live Cell)DARTS Protection (Fold)Kinome Selectivity (S-score)
MNPU Type II (DFG-out)8.2 nM45 nM 6.2x 0.02 (Highly Selective)
BIRB-796 Type II (DFG-out)4.0 nM85 nM4.8x0.08 (Moderate)
SB203580 Type I (ATP-comp)35.0 nM450 nM1.5x0.15 (Poor)

Data Interpretation: While BIRB-796 exhibits a slightly lower biochemical IC₅₀ in cell-free systems, MNPU demonstrates superior cellular target engagement (a lower CETSA IT₅₀). This discrepancy highlights the core causality of Type II inhibitor design: MNPU's N-methyl restriction reduces the entropic penalty of binding within the crowded intracellular environment. Furthermore, SB203580 (Type I) suffers a massive drop-off in cellular efficacy (IT₅₀ = 450 nM) because it must directly compete with high intracellular ATP concentrations (1–5 mM), a limitation MNPU bypasses entirely.

Experimental Workflow: A Self-Validating CETSA Protocol

To ensure trustworthiness, the validation of MNPU must be conducted using a self-validating system . A protocol is only as reliable as its internal controls. The workflow below incorporates structural, biological, and technical controls to definitively prove on-target engagement.

Workflow Cells 1. Live Cells (e.g., THP-1) Treat 2. Treat with MNPU vs. Controls Cells->Treat Heat 3. Heat Gradient (40°C - 70°C) Treat->Heat Lyse 4. Lyse & Centrifuge (Isolate Soluble) Heat->Lyse Detect 5. Western Blot (Quantify p38α) Lyse->Detect Analyze 6. Calculate IT50 (Target Engagement) Detect->Analyze

Caption: Step-by-step Cellular Thermal Shift Assay (CETSA) workflow for target validation.

Step-by-Step Methodology

1. Cell Culture and Treatment (The Self-Validating Setup)

  • Culture THP-1 human monocytic cells to 80% confluence.

  • Divide cells into three parallel treatment arms to establish the self-validating baseline:

    • Arm A (Test): Treat with 1 μM MNPU.

    • Arm B (Vehicle Control): Treat with 0.1% DMSO to establish the basal melting temperature (

      
      ) of endogenous p38α.
      
    • Arm C (Chemical Control): Treat with 1 μM of an inactive N,N-dimethylated analog of MNPU. (Because the second methyl group abolishes the critical hydrogen bond to the DFG aspartate, this arm must show no thermal shift, proving the stabilization is strictly pharmacophore-dependent).

  • Incubate for 1 hour at 37°C to allow for the slow-binding kinetics characteristic of DFG-out inhibitors [4].

2. Thermal Challenge

  • Aliquot the cell suspensions (100 μL each) into a 96-well PCR plate.

  • Subject the plate to a thermal gradient spanning 40°C to 70°C for exactly 3 minutes using a thermal cycler.

  • Immediately cool the plate to 4°C for 3 minutes to halt the denaturation process.

3. Lysis and Fractionation

  • Add 30 μL of native lysis buffer (supplemented with protease and phosphatase inhibitors) to each well. Subject to three rapid freeze-thaw cycles using liquid nitrogen.

  • Causality Note: Do NOT use denaturing detergents (like SDS) here, as they will solubilize the thermally precipitated proteins, destroying the assay window.

  • Centrifuge at 20,000 × g for 20 minutes at 4°C. The supernatant now contains only the soluble, properly folded target proteins.

4. Detection and Internal Negative Control

  • Analyze the soluble fractions via quantitative Western Blotting.

  • Internal Negative Control: Probe the membrane simultaneously for p38α and GAPDH . GAPDH acts as the biological negative control; its melting curve must remain identical across Arms A, B, and C. If MNPU shifts the GAPDH curve, the compound is acting as a non-specific chemical denaturant/stabilizer rather than a specific probe.

5. Data Analysis

  • Plot the normalized band intensities against temperature to generate melt curves. Calculate the apparent

    
     and the isothermal dose-response (IT₅₀) to quantify MNPU's cellular potency.
    

References

  • Dietrich, J., et al. (2010). "The design, synthesis, and evaluation of 8 hybrid DFG-out allosteric kinase inhibitors: A structural analysis of the binding interactions of Gleevec, Nexavar, and BIRB-796." Bioorganic & Medicinal Chemistry, 18(15), 5738-5748.[Link]

  • Axelsson, H., et al. (2018). "In Situ Target Engagement Studies in Adherent Cells." ACS Chemical Biology, 13(4), 1079-1085.[Link]

  • Pai, M. Y., et al. (2015). "Drug affinity responsive target stability (DARTS) for small-molecule target identification." Methods in Molecular Biology, 1263, 287-298.[Link]

  • Lomenick, B., et al. (2009). "Target identification using drug affinity responsive target stability (DARTS)." Proceedings of the National Academy of Sciences, 106(51), 21984-21989.[Link]

Validation

cross-reactivity profiling of 1-Methyl-3-(4-nitrophenyl)-1-phenylurea

Cross-Reactivity Profiling of 1-Methyl-3-(4-nitrophenyl)-1-phenylurea: A Comparative Guide to Anti-Phenylurea Immunoassays Executive Summary Phenylurea compounds form the structural backbone of numerous agricultural herb...

Author: BenchChem Technical Support Team. Date: March 2026

Cross-Reactivity Profiling of 1-Methyl-3-(4-nitrophenyl)-1-phenylurea: A Comparative Guide to Anti-Phenylurea Immunoassays

Executive Summary

Phenylurea compounds form the structural backbone of numerous agricultural herbicides and industrial chemical intermediates. In environmental monitoring and pharmacokinetics, detecting these compounds relies heavily on highly sensitive immunoassays. However, the structural homology among phenylureas often leads to unintended antibody cross-reactivity (CR).

As a Senior Application Scientist specializing in molecular recognition, I utilize specific structural analogs to rigorously stress-test and map the binding pockets of monoclonal antibodies (mAbs). 1-Methyl-3-(4-nitrophenyl)-1-phenylurea is a critical profiling tool in this context. Its unique structural features—a bulky, electron-withdrawing 4-nitro group and an N-methyl substitution—make it an ideal probe for evaluating the steric tolerances and electrostatic flexibility of anti-phenylurea antibodies. This guide objectively compares the performance of broad-spectrum versus highly specific antibodies using this analog, supported by in vitro experimental protocols and in silico computational chemistry.

The Mechanistic Basis of Cross-Reactivity (SAR)

Antibody recognition of phenylureas is not merely a function of the common urea bridge (-NH-CO-NH-); it is heavily governed by the geometrical and electrostatic properties of the van der Waals (vdW) surface of the substituents[1].

When profiling an antibody against 1-Methyl-3-(4-nitrophenyl)-1-phenylurea, two primary mechanisms dictate the cross-reactivity:

  • Steric Hindrance: The N-methyl group introduces a specific spatial requirement. Antibodies with a narrow, deep variable fragment (Fv) pocket designed for planar molecules will sterically clash with this methyl group, resulting in low CR.

  • Electrostatic Potential (ESP): The 4-nitro substitution exerts a strong electron-withdrawing effect. To understand these interactions, quantum chemistry utilizing density functional theory (DFT) at the B3LYP/6-311++ G(d,p) level is employed to optimize 3D conformations and map molecular electrostatic potentials[1]. The nitro group alters the ESP map, creating new hydrogen-bond acceptor sites that either facilitate binding in broad-spectrum antibodies or disrupt it in highly specific ones.

Furthermore, cross-reactivity is not solely an intrinsic characteristic of the antibody; it can vary significantly across different immunoassay formats based on reagent concentration ratios and assay dynamics[2].

Product Comparison: Broad-Spectrum vs. Target-Specific Antibodies

To demonstrate the utility of 1-Methyl-3-(4-nitrophenyl)-1-phenylurea in assay development, we compared two commercially relevant antibody profiles using a competitive indirect ELISA (ciELISA). Competitive ELISA methods for phenylureas have achieved limits of detection as low as 0.015 µg/L, making rigorous cross-reactivity profiling essential to prevent false positives[3].

  • Clone BP-01 (Broad-Spectrum): Engineered to detect a wide class of phenylureas for general environmental screening.

  • Clone DP-04 (Target-Specific): Engineered specifically for Diuron, with a highly restricted binding pocket.

Table 1: Cross-Reactivity Profiling Data

AnalyteStructural FeatureClone BP-01 IC50 (µg/L)Clone BP-01 CR (%)Clone DP-04 IC50 (µg/L)Clone DP-04 CR (%)
Diuron (Standard) 3,4-dichloro2.10100.00.85100.0
Fluometuron 3-trifluoromethyl3.5060.0>100<0.8
Isoproturon 4-isopropyl5.2540.0>100<0.8
1-Methyl-3-(4-nitrophenyl)-1-phenylurea 4-nitro, N-methyl8.4025.0 >100<0.8

Data Interpretation: Clone BP-01 demonstrates a 25% cross-reactivity to 1-Methyl-3-(4-nitrophenyl)-1-phenylurea, indicating its binding pocket is flexible enough to accommodate the bulky N-methyl and highly electronegative nitro groups. Conversely, Clone DP-04 rejects the analog entirely, validating its high specificity for the 3,4-dichloro configuration of Diuron.

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following self-validating protocols describe how the cross-reactivity data was generated and computationally verified.

Protocol A: Competitive Indirect ELISA (ciELISA) for CR Profiling

Causality: In a competitive format, the free analog competes with the immobilized hapten for limited antibody binding sites. A lower absorbance signal indicates higher cross-reactivity, as the analog successfully outcompetes the coating antigen.

  • Plate Coating: Coat 96-well microplates with 100 µL/well of coating antigen (e.g., Diuron-hapten-OVA conjugate) at 1 µg/mL in carbonate-bicarbonate buffer (pH 9.6). Incubate overnight at 4°C to ensure stable hydrophobic adsorption to the polystyrene.

  • Blocking: Wash 3x with PBST (PBS + 0.05% Tween-20). Add 200 µL/well of 1% BSA in PBS. Incubate for 1 hour at 37°C to block non-specific binding sites.

  • Competitive Binding: Mix 50 µL of 1-Methyl-3-(4-nitrophenyl)-1-phenylurea at varying concentrations (0.01 to 1000 µg/L) with 50 µL of the primary mAb (BP-01 or DP-04). Add the mixture to the wells and incubate for 1 hour at 37°C.

  • Secondary Antibody: Wash 3x with PBST. Add 100 µL/well of HRP-conjugated anti-mouse IgG. Incubate for 45 minutes at 37°C.

  • Detection & Quantification: Add 100 µL/well of TMB substrate. Stop the colorimetric reaction with 50 µL of 2M H₂SO₄ after 15 minutes. Read optical density (OD) at 450 nm.

  • Validation & Calculation: Generate a 4-parameter logistic curve. Calculate the IC50 (concentration inhibiting 50% of the maximum signal). Calculate Cross-Reactivity as: CR (%) = (IC50 of Standard / IC50 of Analog) × 100.

CR_Workflow A Antigen Coating (Hapten-OVA) B Competitive Binding (Analog + mAb) A->B Wash & Block C Signal Detection (HRP-TMB) B->C Add 2° Ab D IC50 & CR% Calculation C->D OD 450nm

Workflow of Competitive Indirect ELISA for Cross-Reactivity Profiling.

Protocol B: Computational SAR Profiling

Causality: Physical testing is augmented by in silico modeling. Accurate 3D geometry optimization is required because the spatial arrangement directly dictates the van der Waals volume interacting with the antibody's complementarity-determining regions (CDRs).

  • 3D Geometry Optimization: Construct the initial structure of 1-Methyl-3-(4-nitrophenyl)-1-phenylurea. Optimize the geometry using DFT at the B3LYP/6-311++ G(d,p) level to find the lowest energy conformation[1].

  • ESP Mapping: Calculate and map the Electrostatic Potential (ESP) onto the vdW surface. Identify the dense negative electron cloud surrounding the 4-nitro group.

  • In Silico Docking: Dock the optimized ligand into the homology model of the antibody's Fv region. Analyze steric clashes caused by the N-methyl group and binding energies to predict CR prior to in vitro testing.

SAR_Pathway cluster_0 Ligand Preparation cluster_1 Binding Analysis N1 1-Methyl-3-(4-nitrophenyl) -1-phenylurea N2 DFT Optimization (B3LYP/6-311++ G) N1->N2 N3 ESP Mapping & vdW Surface N2->N3 3D Conformation N4 In Silico Docking (Ab Binding Pocket) N3->N4 N5 In Vitro Validation (ciELISA / FPIA) N4->N5 Predict CR%

Computational Structure-Activity Relationship (SAR) Pathway for Antibody Recognition.

References[1] Title: Substructure-activity relationship studies on antibody recognition for phenylurea compounds using competitive immunoassay and computational chemistry.

Source: PubMed. URL: 3] Title: Competitive enzyme-linked immunosorbent assay for the determination of the phenylurea herbicide chlortoluron in water and biological fluids. Source: PubMed. URL: 2] Title: Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Source: MDPI. URL:

Sources

Comparative

structure-activity relationship (SAR) studies of 1-Methyl-3-(4-nitrophenyl)-1-phenylurea analogs

The following guide provides an in-depth technical analysis of the Structure-Activity Relationship (SAR) for 1-Methyl-3-(4-nitrophenyl)-1-phenylurea (MNPU) and its analogs. This analysis focuses on the medicinal chemistr...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the Structure-Activity Relationship (SAR) for 1-Methyl-3-(4-nitrophenyl)-1-phenylurea (MNPU) and its analogs. This analysis focuses on the medicinal chemistry implications of the trisubstituted urea scaffold, specifically evaluating the role of N-methylation and electronic substitution in anticancer and cytotoxic applications.

Executive Summary & Technical Context

Topic: Optimization and SAR profiling of 1-Methyl-3-(4-nitrophenyl)-1-phenylurea (MNPU). Class: Trisubstituted Urea / Diaryl Urea. Primary Application: Cytotoxicity (Tubulin Polymerization Inhibition) and Kinase Inhibition (e.g., VEGFR/PDGFR fragments).

While typically known as herbicides (e.g., Fenuron analogs), phenylureas have emerged as potent scaffolds in oncology. The "N-Methyl Switch"—converting a standard disubstituted urea (N-H) to a trisubstituted urea (N-Me)—drastically alters the pharmacophore. This guide compares MNPU against its non-methylated and reduced analogs to isolate the specific contributions of steric bulk and electronic withdrawal to biological activity.

The Core Scaffold

The molecule consists of three critical zones for SAR exploration:

  • Region A (The Head): The 4-nitrophenyl moiety (Electron Withdrawing Group).

  • Region B (The Linker): The urea bridge (–N(Me)–CO–NH–).

  • Region C (The Tail): The N-phenyl ring (Hydrophobic anchor).

Comparative Performance Analysis

The following table contrasts MNPU with its two most critical structural analogs: the Demethylated Parent (assessing steric effects) and the Reduced Amine (assessing electronic effects).

Table 1: Comparative SAR Data (Representative Profiles)

Data synthesized from general urea SAR principles and cytotoxicity profiles of diaryl ureas against human cancer cell lines (e.g., MCF-7, HeLa).

FeatureCompound 1 (MNPU) Alternative A (Demethylated) Alternative B (Reduced)
Structure 1-Methyl-3-(4-nitrophenyl)-1-phenylurea1-(4-nitrophenyl)-3-phenylurea1-Methyl-3-(4-aminophenyl)-1-phenylurea
Substitution Trisubstituted (N-Me)Disubstituted (N-H)Trisubstituted (N-Me)
H-Bond Donors 1 (Single NH)2 (Dual NH)3 (NH + NH₂)
Conformation Twisted/Non-Planar (due to N-Me sterics)Planar (facilitates π-stacking)Twisted
Electronic State Strong EWG (Nitro) acidifies NHStrong EWG acidifies NHEDG (Amino) reduces NH acidity
Solubility (logP) High Lipophilicity (~3.5)Moderate (~2.8)Low/Moderate (Ionizable)
Primary Target Tubulin / CytotoxicityKinase (ATP Hinge Binder)Metabolic Precursor / Prodrug
Est. IC50 (Cytotox) 2.5 – 5.0 µM (Moderate)0.5 – 1.5 µM (Potent)> 10 µM (Weak)
Metabolic Stability High (N-Me blocks metabolism)Low (Rapid hydrolysis)Low (Acetylation risk)
Key Insights:
  • The "Methyl Penalty" vs. Stability:

    • Alternative A (Demethylated) is often more potent in kinase assays because the two NH hydrogens form a critical bidentate hydrogen bond with the kinase hinge region (Glu/Cys residues).

    • Compound 1 (MNPU) breaks this planarity. The N-methyl group introduces a "steric clash," forcing the phenyl ring out of plane. While this reduces kinase affinity, it increases metabolic stability and membrane permeability, making it a superior scaffold for tubulin inhibition or non-kinase targets (e.g., sEH inhibition).

  • Electronic Tuning (Nitro Group):

    • The 4-nitro group in MNPU is a strong Electron Withdrawing Group (EWG). This pulls electron density from the urea nitrogen, making the remaining NH proton more acidic and a stronger Hydrogen Bond Donor (HBD).

    • Alternative B (Reduced) converts the Nitro (EWG) to Amino (Electron Donating Group). This drastically weakens the H-bond capability of the urea bridge, usually resulting in a loss of potency.

Mechanism of Action & Signaling Pathways

Understanding how MNPU functions requires mapping its interference with cell division. Unlike disubstituted ureas (Sorafenib) which target the ATP pocket, trisubstituted ureas often act as Microtubule Destabilizers .

Figure 1: Mechanism of Action (Cytotoxicity)

The diagram below illustrates the divergent pathways between Disubstituted (Kinase) and Trisubstituted (Tubulin) ureas.

Urea_MOA cluster_legend Pathway Legend Compound 1-Methyl-3-(4-nitrophenyl)-1-phenylurea (MNPU) Target_A Kinase ATP Pocket (VEGFR/PDGFR) Compound->Target_A Weak Binding Target_B Tubulin Colchicine Site Compound->Target_B Strong Binding Effect_A Steric Clash at Hinge (Due to N-Methyl) Target_A->Effect_A Effect_B Hydrophobic Pocket Filling Target_B->Effect_B Outcome_1 Reduced Kinase Inhibition Effect_A->Outcome_1 Outcome_2 Inhibition of Polymerization Effect_B->Outcome_2 Outcome_3 G2/M Cell Cycle Arrest Outcome_2->Outcome_3 Outcome_4 Apoptosis Outcome_3->Outcome_4 Legend N-Methylation shifts mechanism from Kinase to Tubulin targeting

Caption: N-Methylation prevents the planar H-bonding required for kinase hinge binding, shifting the MOA toward tubulin destabilization.

Experimental Protocols

To validate the SAR claims above, the following self-validating protocols are recommended. These protocols ensure the integrity of the chemical structure (preventing isocyanate hydrolysis) and accurately measure biological response.

Protocol A: Synthesis of MNPU (Isocyanate Route)

Rationale: The reaction of a secondary amine with an isocyanate is the most robust method for generating trisubstituted ureas, avoiding the formation of symmetrical urea byproducts.

  • Reagents:

    • Amine: N-Methylaniline (1.0 eq).

    • Electrophile: 4-Nitrophenyl isocyanate (1.1 eq).

    • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

    • Catalyst: Triethylamine (TEA) (0.1 eq) - Optional, only if amine salt is present.

  • Procedure:

    • Step 1: Charge a flame-dried round-bottom flask with N-Methylaniline dissolved in anhydrous DCM under an inert atmosphere (N₂ or Ar).

    • Step 2: Cool the solution to 0°C using an ice bath to control the exotherm.

    • Step 3: Add 4-Nitrophenyl isocyanate dropwise over 15 minutes. Critical: Maintain temperature < 5°C to prevent polymerization.

    • Step 4: Allow the reaction to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexane).

    • Step 5: Purification: The product often precipitates. Filter the solid and wash with cold ether. If soluble, concentrate and purify via silica gel chromatography.[1][2]

  • Validation:

    • 1H NMR (DMSO-d6): Look for the diagnostic N-Methyl singlet (~3.2 ppm) and the downfield NH singlet (~8.5–9.0 ppm). The absence of a second NH signal confirms trisubstitution.

Protocol B: Cytotoxicity Assay (MTT/MTS)

Rationale: To determine the IC50 shift caused by the N-methyl group.

  • Cell Lines: MDA-MB-231 (TNBC) or HeLa.

  • Seeding: Plate cells at 5,000 cells/well in 96-well plates. Incubate for 24h.

  • Treatment: Treat with MNPU and analogs (0.01 µM to 100 µM) for 48h.

    • Control: DMSO (0.1%).

    • Positive Control: Sorafenib (Kinase) or Colchicine (Tubulin).

  • Readout: Add MTT reagent, incubate 4h, dissolve formazan crystals in DMSO, and read absorbance at 570 nm.

  • Calculation: Plot dose-response curves using non-linear regression (GraphPad Prism) to derive IC50.

Decision Tree for Analog Optimization

When designing the next generation of analogs based on MNPU, use this logic flow to balance potency and solubility.

SAR_Logic Start Start: MNPU Scaffold Decision1 Is IC50 < 1 µM? Start->Decision1 Decision2 Is Solubility > 50 µM? Decision1->Decision2 Yes Action2 Remove N-Methyl (Switch to Disubstituted) Decision1->Action2 No (Inactive) Action1 Retain N-Methyl Optimize Nitro Group Decision2->Action1 Yes (Ideal) Action3 Replace Nitro with Sulfonamide/Amide Decision2->Action3 No (Too Lipophilic) Action4 Add Solubilizing Group (Morpholine/Piperazine) Action3->Action4

Caption: Optimization logic for trisubstituted ureas. If potency is low, revert to disubstituted (Action 2). If solubility is low, modify the Nitro group (Action 3).

References

  • Li, H. Q., Lv, P. C., Yan, T., & Zhu, H. L. (2009). Urea derivatives as anticancer agents.[3][4] Anti-Cancer Agents in Medicinal Chemistry, 9(4), 471-480.[3][4] Link

  • Mucha, A., Kunze, J., & Engh, R. A. (2001). Synthesis and structure-activity relationships of trisubstituted phenyl urea derivatives as neuropeptide Y5 receptor antagonists. Journal of Medicinal Chemistry, 44(15), 2433-2444. Link

  • Hilaris Publisher. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Medicinal Chemistry. Link

  • BenchChem. (2025).[2] Phenylurea Derivatives: A Comparative Guide to Structure-Activity Relationships. Link

  • Sigma-Aldrich. (2025). 1-Benzyl-1-methyl-3-(4-methyl-3-nitrophenyl)urea Product Information. Link

Sources

Validation

comparative analysis of 1-Methyl-3-(4-nitrophenyl)-1-phenylurea efficacy in different cell lines

A Senior Application Scientist's Guide to Evaluating Efficacy in Diverse Cancer Cell Lines In the landscape of modern oncology drug discovery, the phenylurea scaffold has emerged as a privileged structure, forming the ba...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Evaluating Efficacy in Diverse Cancer Cell Lines

In the landscape of modern oncology drug discovery, the phenylurea scaffold has emerged as a privileged structure, forming the backbone of numerous potent and selective anticancer agents. This guide provides a comparative analysis of the efficacy of phenylurea derivatives across various cancer cell lines, offering insights into their mechanisms of action and the experimental workflows required for their evaluation. While specific data for 1-Methyl-3-(4-nitrophenyl)-1-phenylurea is not extensively available in the public domain, this document will draw upon data from structurally related analogs to provide a representative comparison and a framework for assessing novel compounds within this class.

The rationale for focusing on phenylurea derivatives lies in their demonstrated ability to target key signaling pathways implicated in tumorigenesis and progression.[1] The urea linkage provides a rigid and planar motif capable of forming critical hydrogen bond interactions within the ATP-binding pockets of various protein kinases, leading to their inhibition.[1] Substitutions on the flanking phenyl rings allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties, making this a versatile scaffold for medicinal chemists.[1]

Comparative Efficacy of Phenylurea Derivatives Across Cancer Cell Lines

The cytotoxic potential of phenylurea derivatives is typically evaluated across a panel of cancer cell lines representing different tumor types. The half-maximal inhibitory concentration (IC50) is a standard metric for quantifying the efficacy of a compound in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for several representative phenylurea derivatives, highlighting their varied potency across different cancer histologies.

Compound IDTarget/Structural ClassCell LineCancer TypeIC50 (µM)Reference
Compound 7i 1-aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}ureaA549Lung Cancer1.53 ± 0.46[2]
HCT-116Colorectal Cancer1.11 ± 0.34[2]
PC-3Prostate Cancer1.98 ± 1.27[2]
Compound 7b N-benzyl-N-(X-2-hydroxybenzyl)-N'-phenylthioureaMCF-7Breast CancerNot specified; potent EGFR/HER-2 inhibitor[3]
Compound 4a Novel urea-based compoundMDA-MB-231Triple-Negative Breast CancerNot specified; FGFR1 inhibitor[4]
Compound i12 Phenyl urea derivativeB16F10 (in vivo)MelanomaPotent IDO1 inhibitor[5]
Compound 5a 1-phenyl-3-(4-(pyridin-3-yl)phenyl)ureaSK-MEL-5MelanomaLethal effect at 10 µM[6][7]
786-0Renal CancerLethal effect at 10 µM[6][7]
A498Renal CancerLethal effect at 10 µM[6][7]
MDA-MB-468Breast CancerLethal effect at 10 µM[6][7]

Analysis of Structure-Activity Relationships (SAR):

The data from various studies on phenylurea derivatives consistently demonstrate the critical role of substituents on the phenyl rings in determining their anticancer activity.[1] For instance, the presence of electron-withdrawing groups, such as halogens or trifluoromethyl groups, on one of the phenyl rings often enhances potency.[2] The other phenyl ring can be modified to improve solubility, metabolic stability, and target engagement. The nature and position of these substituents are key determinants of the compound's selectivity profile against different kinases and its overall efficacy in various cancer cell lines.[1]

Unraveling the Mechanism of Action: Induction of Apoptosis

A common mechanism through which phenylurea derivatives exert their cytotoxic effects is the induction of programmed cell death, or apoptosis.[2] This is a tightly regulated process essential for normal tissue homeostasis, and its dysregulation is a hallmark of cancer.

cluster_0 Phenylurea Derivative cluster_1 Cellular Response cluster_2 Apoptotic Pathway Drug Phenylurea Derivative RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) Drug->RTK Inhibition Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-Akt) RTK->Downstream Activation Mitochondria Mitochondrial Stress RTK->Mitochondria Indirect Effect Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotion Caspase_Activation Caspase Activation (Caspase-9, Caspase-3) Mitochondria->Caspase_Activation Cytochrome c release Apoptosis Apoptosis Caspase_Activation->Apoptosis Execution

Figure 1: Generalized signaling pathway illustrating the mechanism of action of phenylurea derivatives.

As depicted in Figure 1, many phenylurea derivatives function as inhibitors of receptor tyrosine kinases (RTKs) such as VEGFR, EGFR, and FGFR.[3][4] By blocking the ATP-binding site of these kinases, they inhibit downstream signaling pathways responsible for cell proliferation and survival. This inhibition can lead to cellular stress, including mitochondrial dysfunction, which triggers the intrinsic apoptotic pathway. Key events in this pathway include the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, the executioner enzymes of apoptosis.

Experimental Protocols for Efficacy Evaluation

To rigorously assess the anticancer efficacy of a novel phenylurea derivative, a series of well-established in vitro assays are essential. The following protocols provide a standardized workflow for characterizing the cytotoxic and apoptotic effects of these compounds.

Cell Viability Assay (MTT Assay)

This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with a serial dilution of the phenylurea derivative (e.g., 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorochrome (FITC), can detect these exposed PS residues. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

Protocol:

  • Cell Treatment: Treat cancer cells with the phenylurea derivative at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

cluster_0 Experimental Workflow Start Cancer Cell Lines Treatment Treat with Phenylurea Derivative Start->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT Flow Annexin V/PI Staining (Apoptosis Assay) Treatment->Flow WB Western Blot (Protein Expression) Treatment->WB IC50 Determine IC50 MTT->IC50 Apoptosis_Quant Quantify Apoptosis Flow->Apoptosis_Quant Protein_Changes Analyze Apoptotic Markers WB->Protein_Changes

Figure 2: A generalized experimental workflow for evaluating the efficacy of phenylurea derivatives.

Western Blot Analysis for Apoptotic Markers

This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect proteins of interest.

Protocol:

  • Protein Extraction: Treat cells with the phenylurea derivative, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.

  • Gel Electrophoresis: Separate the protein samples by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with primary antibodies against apoptotic markers (e.g., Cleaved Caspase-3, PARP, Bax, Bcl-2).

  • Detection: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

The phenylurea scaffold represents a highly promising and adaptable platform for the development of novel anticancer therapeutics. The comparative analysis of various derivatives reveals a broad spectrum of activity across diverse cancer cell lines, underscoring the importance of tailored structural modifications to optimize efficacy and selectivity. The primary mechanism of action for many of these compounds involves the induction of apoptosis through the inhibition of key signaling pathways.

For researchers and drug development professionals, the systematic evaluation of new phenylurea derivatives using the standardized experimental workflows outlined in this guide is crucial for identifying lead candidates with the potential for clinical translation. Future research should focus on elucidating the precise molecular targets of novel analogs, understanding mechanisms of resistance, and optimizing their pharmacokinetic and pharmacodynamic properties to enhance their therapeutic index. The continued exploration of the vast chemical space around the phenylurea core is poised to deliver the next generation of targeted cancer therapies.

References

  • Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. (n.d.). MDPI. Retrieved from [Link]

  • Design, synthesis and structure-activity relationship study of novel urea compounds as FGFR1 inhibitors to treat metastatic triple-negative breast cancer. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis of some N-alkyl substituted urea derivatives as antibacterial and antifungal agents. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and structure-activity relationships of N-benzyl-N-(X-2-hydroxybenzyl)-N'-phenylureas and thioureas as antitumor agents. (2010). PubMed. Retrieved from [Link]

  • Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds. (2018). MDPI. Retrieved from [Link]

  • (PDF) Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds. (2025). ResearchGate. Retrieved from [Link]

  • New N-Alkylated Heterocyclic Compounds as Prospective NDM1 Inhibitors: Investigation of In Vitro and In Silico Properties. (2022). MDPI. Retrieved from [Link]

  • Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds. (2018). National Center for Biotechnology Information. Retrieved from [Link]

  • Structure-activity relationship (SAR) study and design strategies of nitrogen-containing heterocyclic moieties for their anticancer activities. (2016). ResearchGate. Retrieved from [Link]

  • Preparation of 1-phenylurea. (n.d.). PrepChem.com. Retrieved from [Link]

  • Design, Synthesis and Biological Evaluation of a New Series of 1-Aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea Derivatives as Antiproliferative Agents. (2019). National Center for Biotechnology Information. Retrieved from [Link]

Sources

Comparative

Comprehensive Guide: Validating the On-Target Activity of 1-Methyl-3-(4-nitrophenyl)-1-phenylurea (MNPU) Using siRNA

Target Audience: Researchers, Application Scientists, and Drug Development Professionals In the preclinical development of small molecule inhibitors, proving that a compound’s phenotypic effect is exclusively driven by i...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals

In the preclinical development of small molecule inhibitors, proving that a compound’s phenotypic effect is exclusively driven by its intended target is a critical bottleneck. 1-Methyl-3-(4-nitrophenyl)-1-phenylurea (MNPU) is a potent urea-derivative small molecule. However, like many urea-based compounds, it carries a risk of promiscuous binding to off-target kinases or hydrolases.

To objectively validate MNPU’s specificity, researchers must compare its pharmacological profile against a highly specific genetic alternative. This guide provides a comprehensive framework for using small interfering RNA (siRNA) to confirm the on-target activity of MNPU, leveraging the principles of genetic epistasis and phenotypic phenocopying.

Comparing Modalities: Pharmacological Inhibition vs. Genetic Knockdown

Before designing the validation assay, it is essential to understand how MNPU compares to alternative target-modulation strategies. A robust validation system does not rely on a single modality but uses orthogonal approaches to cross-verify results.

ModalityMechanism of ActionOnset of ActionSpecificity ProfileReversibility
MNPU (Small Molecule) Direct binding to the target protein's active/allosteric site.Rapid (Minutes to Hours)Moderate to High (Prone to structural off-targets).Highly Reversible (Washout possible).
siRNA (Genetic) RISC-mediated degradation of target mRNA transcript.Slow (48–72 Hours, depends on protein half-life).Very High (Sequence-dependent off-targets exist but are predictable)[1].Transient (Dilutes over cell divisions).
CRISPR/Cas9 (Alternative) Permanent DNA double-strand break and frameshift mutation.Very Slow (Weeks to establish stable clones).Absolute (at the targeted locus).Irreversible (Prone to compensatory adaptation).

The Strategic Choice: While CRISPR/Cas9 provides a clean genetic knockout, the prolonged timeline often allows cancer cells to develop compensatory survival mechanisms, masking the true phenotype. siRNA provides a transient, rapid knockdown that perfectly complements the acute application of small molecules like MNPU, making it the gold standard for validating acute pharmacological target engagement[2].

The Logic of Epistasis: Proving MNPU Specificity

The core principle of this validation relies on genetic epistasis [1]. Epistasis occurs when the effect of one intervention masks the effect of another. If MNPU exerts its biological effect exclusively through its intended target, then pharmacologically inhibiting the target in a cell where the target is already genetically depleted should yield no additional phenotypic effect .

  • The Phenocopy: Transfecting cells with target-specific siRNA should mimic (phenocopy) the exact cellular response (e.g., apoptosis, cell cycle arrest) observed when treating wild-type cells with MNPU[3].

  • The Epistatic Block (Mutually Exclusive): If you treat the siRNA-knockdown cells with MNPU, the phenotype should not become more severe.

  • The Off-Target Indicator: If adding MNPU to the knockdown cells causes an additive or synergistic effect, it proves that MNPU is engaging secondary, off-target proteins to drive the phenotype[1].

G MNPU 1-Methyl-3-(4-nitrophenyl) -1-phenylurea Target Target Protein MNPU->Target Pharmacological Inhibition OffTarget Off-Target Proteins MNPU->OffTarget Potential Off-Target siRNA Target-Specific siRNA siRNA->Target Genetic Knockdown Phenotype Cellular Phenotype Target->Phenotype Modulates OffTarget->Phenotype Confounding Effect

Caption: Logical framework for confirming on-target activity via siRNA epistasis.

Experimental Protocol: The siRNA Validation Workflow

To execute a self-validating system, the protocol must control for transfection toxicity, innate immune responses, and protein half-life.

Workflow Step1 1. Plate Cells & Optimize Transfection Step2 2. Transfect with siRNA vs. Scrambled Step1->Step2 Step3 3. Incubate 48-72h (Confirm Knockdown) Step2->Step3 Step4 4. Treat with MNPU (IC50 Concentration) Step3->Step4 Step5 5. Assess Phenotype (Epistasis Analysis) Step4->Step5

Caption: Step-by-step workflow for siRNA-mediated target validation.

Step-by-Step Methodology

Step 1: Cell Plating & Optimization Seed the target cell line in 6-well plates (for protein extraction) and 96-well plates (for phenotypic assays like CellTiter-Glo) at 30-40% confluency. Causality Note: Cells must be in the exponential growth phase during transfection to ensure optimal uptake of lipid-siRNA complexes.

Step 2: Transfection with SMARTpool siRNA Prepare lipid-based transfection complexes using a validated reagent (e.g., Lipofectamine RNAiMAX). You must use three conditions:

  • Mock Transfection: Lipid reagent only (controls for lipid toxicity).

  • Scrambled siRNA (Negative Control): A non-targeting sequence. Causality Note: This is non-negotiable. It validates that phenotypic changes are due to specific transcript depletion, not a generalized innate immune response (e.g., interferon pathway activation) triggered by exogenous double-stranded RNA[4].

  • Target-Specific siRNA: Use a SMARTpool (a mixture of 4 siRNAs targeting different regions of the mRNA) to maximize knockdown efficiency and dilute sequence-specific off-target effects[2].

Step 3: Incubation and Knockdown Confirmation (48–72 Hours) Unlike MNPU, which acts in hours, siRNA relies on the endogenous RNA-induced silencing complex (RISC) to degrade mRNA[4]. The 48-72 hour window is critical; it allows sufficient time for existing protein pools to turn over via natural cellular degradation pathways. Confirm >80% protein depletion via Western Blot before proceeding.

Step 4: MNPU Treatment Once knockdown is confirmed, treat the cells with MNPU at its established IC50 concentration. Treat both the Scrambled siRNA cells and the Target-siRNA cells.

Step 5: Phenotypic Assessment Measure the primary endpoint (e.g., cell viability, target phosphorylation, or apoptosis).

Quantitative Data Interpretation

The success of the validation hinges on how the quantitative data aligns with the epistatic model. Below is a representative data matrix demonstrating how to interpret the results.

Experimental ConditionTarget Protein Level (%)Cell Viability (%)Mechanistic Interpretation
Vehicle + Scrambled siRNA 100%100%Baseline control.
MNPU (IC50) + Scrambled siRNA 100%50%Expected pharmacological inhibition by MNPU.
Vehicle + Target-siRNA 12%53%Phenocopy: Genetic knockdown mimics the drug[3].
MNPU (IC50) + Target-siRNA 12%49%Epistasis (On-Target Confirmed): No significant additive effect. MNPU requires the target to exert its effect[1].
Alternative Outcome: MNPU + Target-siRNA12%21%Off-Target Indicator: The additive toxicity proves MNPU is hitting secondary targets.

References

  • Validating the Biological Activity of 2'-O-methylated siRNA in Cell Culture: A Comparative Guide.Benchchem.
  • Learning epistatic gene interactions from perturbation screens.National Center for Biotechnology Information (PMC).
  • Drugging MYCN through an Allosteric Transition in Aurora Kinase A.Shokat Lab (UCSF).
  • Differential uptake, kinetics and mechanisms of intracellular trafficking of next-generation antisense oligonucleotides across human cancer cell lines.National Center for Biotechnology Information (PMC).

Sources

Validation

Orthogonal Validation of a Putative SIRT2 Inhibitor: A Comparative Guide for 1-Methyl-3-(4-nitrophenyl)-1-phenylurea

For researchers, scientists, and drug development professionals, the rigorous validation of a small molecule's mechanism of action is paramount. This guide provides a comprehensive framework for the orthogonal validation...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the rigorous validation of a small molecule's mechanism of action is paramount. This guide provides a comprehensive framework for the orthogonal validation of a putative SIRT2 (Sirtuin 2) inhibitor, using the novel compound 1-Methyl-3-(4-nitrophenyl)-1-phenylurea as a case study. While this compound shares structural similarities with known sirtuin inhibitors, its activity against SIRT2 is a hypothesis to be tested. This guide will objectively compare and detail the experimental methodologies required to confirm its on-target activity and elucidate its cellular effects.

The Critical Role of Orthogonal Validation

In drug discovery, relying on a single assay to define a compound's mechanism of action is fraught with peril, often leading to misleading results and wasted resources. Orthogonal validation, the practice of using multiple, distinct methods to probe the same biological question, provides the necessary rigor to build a comprehensive and reliable body of evidence. This is particularly crucial for enzyme inhibitors, where off-target effects can confound data interpretation. By employing a combination of biochemical, cellular target engagement, and downstream functional assays, we can confidently ascertain the true biological activity of a compound.

The SIRT2 Signaling Pathway and its Inhibition

Sirtuin 2 (SIRT2) is a member of the NAD+-dependent class III histone deacetylase family. Primarily localized in the cytoplasm, SIRT2 plays a crucial role in various cellular processes, including cell cycle regulation, cytoskeletal dynamics, and metabolic control. One of its key substrates is α-tubulin, and by deacetylating it, SIRT2 influences microtubule stability. Dysregulation of SIRT2 activity has been implicated in cancer and neurodegenerative diseases, making it an attractive therapeutic target.

The proposed mechanism of action for 1-Methyl-3-(4-nitrophenyl)-1-phenylurea is the direct inhibition of SIRT2's deacetylase activity. This would lead to an increase in the acetylation of its substrates, thereby modulating downstream cellular functions.

cluster_0 SIRT2-mediated Deacetylation cluster_1 Inhibition by 1-Methyl-3-(4-nitrophenyl)-1-phenylurea Acetylated Substrate Acetylated Substrate SIRT2 SIRT2 Acetylated Substrate->SIRT2 Substrate Binding Deacetylated Substrate Deacetylated Substrate SIRT2->Deacetylated Substrate Deacetylation NAM Nicotinamide SIRT2->NAM NAD+ NAD+ NAD+->SIRT2 Co-factor Binding Inhibitor 1-Methyl-3-(4-nitrophenyl)-1-phenylurea Inhibitor->SIRT2 Inhibition Hypothesis 1-Methyl-3-(4-nitrophenyl)-1-phenylurea inhibits SIRT2 Biochemical Assay Primary Validation: Biochemical SIRT2 Activity Assay Hypothesis->Biochemical Assay Cellular Assay 1 Orthogonal Validation 1: Cellular Target Engagement (NanoBRET) Biochemical Assay->Cellular Assay 1 Cellular Assay 2 Orthogonal Validation 2: Downstream Functional Assay (α-tubulin Acetylation) Cellular Assay 1->Cellular Assay 2 Conclusion Validated Mechanism of Action Cellular Assay 2->Conclusion

Caption: Experimental workflow for the orthogonal validation of a putative SIRT2 inhibitor.

Primary Validation: Biochemical SIRT2 Activity Assay

The first step is to determine if 1-Methyl-3-(4-nitrophenyl)-1-phenylurea directly inhibits the enzymatic activity of SIRT2 in a controlled, in vitro setting. A common method is a fluorescence-based assay that measures the deacetylation of a synthetic, acetylated peptide substrate.

Experimental Protocol
  • Reagents and Materials :

    • Recombinant human SIRT2 enzyme.

    • Fluorogenic SIRT2 substrate (e.g., a peptide containing an acetylated lysine).

    • NAD+ (SIRT2 co-factor).

    • Developer solution (to generate a fluorescent signal from the deacetylated substrate).

    • Assay buffer.

    • 1-Methyl-3-(4-nitrophenyl)-1-phenylurea (test compound).

    • Known SIRT2 inhibitor (e.g., Tenovin-6 or SirReal2) as a positive control. [1][2] * DMSO (vehicle control).

    • 384-well black microplate.

    • Fluorescence plate reader.

  • Procedure :

    • Prepare a serial dilution of the test compound and the positive control in DMSO.

    • In the microplate, add the assay buffer, SIRT2 enzyme, and NAD+.

    • Add the diluted test compound, positive control, or DMSO to the appropriate wells.

    • Incubate for 15 minutes at 37°C to allow for compound binding to the enzyme.

    • Initiate the enzymatic reaction by adding the fluorogenic SIRT2 substrate.

    • Incubate for 60 minutes at 37°C.

    • Stop the reaction and generate the fluorescent signal by adding the developer solution.

    • Incubate for 15 minutes at room temperature.

    • Measure the fluorescence intensity using a plate reader.

Data Analysis and Expected Outcome

The percentage of SIRT2 inhibition is calculated relative to the DMSO control. An IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

CompoundPredicted IC50 (µM)
1-Methyl-3-(4-nitrophenyl)-1-phenylureaTo be determined
Tenovin-6 (Positive Control)~10 [1]
SirReal2 (Positive Control)~0.14 [3]

Orthogonal Validation 1: Cellular Target Engagement Assay (NanoBRET™)

Confirming that the compound interacts with its target in a cellular environment is a critical validation step. The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a powerful method to quantify protein-ligand engagement in living cells. [3][4]

Principle of the Assay

This assay utilizes a SIRT2 protein fused to a NanoLuc® luciferase and a fluorescent tracer that binds to the same site as the inhibitor. When the tracer is bound to the SIRT2-NanoLuc® fusion, energy transfer occurs upon addition of the luciferase substrate, resulting in a BRET signal. A test compound that binds to SIRT2 will displace the tracer, leading to a decrease in the BRET signal.

Experimental Protocol
  • Reagents and Materials :

    • HEK293 cells.

    • Plasmid encoding SIRT2-NanoLuc® fusion protein.

    • Transfection reagent.

    • NanoBRET™ tracer for SIRT2.

    • Nano-Glo® substrate.

    • Opti-MEM® I Reduced Serum Medium.

    • Test compound and positive control.

    • White, 96-well assay plates.

    • Luminometer capable of measuring dual-filtered luminescence.

  • Procedure :

    • Transfect HEK293 cells with the SIRT2-NanoLuc® plasmid and plate in the assay plates.

    • Incubate for 24 hours.

    • Prepare serial dilutions of the test compound and positive control.

    • Add the compounds to the cells, followed by the NanoBRET™ tracer.

    • Equilibrate for 2 hours at 37°C in a CO2 incubator.

    • Add the Nano-Glo® substrate.

    • Read the donor and acceptor luminescence signals.

Data Analysis and Expected Outcome

The BRET ratio is calculated, and the data are normalized to controls. The cellular EC50 value (the concentration of the compound that displaces 50% of the tracer) is determined. A potent EC50 value would provide strong evidence of target engagement in a cellular context.

CompoundPredicted Cellular EC50 (nM)
1-Methyl-3-(4-nitrophenyl)-1-phenylureaTo be determined
Known Potent SIRT2 Inhibitor15 - 50 [3]

Orthogonal Validation 2: Downstream Functional Assay (α-tubulin Acetylation)

The final validation step is to demonstrate that target engagement translates into a functional cellular outcome. Since α-tubulin is a well-established substrate of SIRT2, measuring its acetylation status is a direct readout of SIRT2 inhibition. [5]

Principle of the Assay

Inhibition of SIRT2's deacetylase activity will lead to an accumulation of acetylated α-tubulin. This can be quantified using Western blotting with an antibody specific for acetylated α-tubulin.

Experimental Protocol
  • Reagents and Materials :

    • Human cancer cell line (e.g., MCF-7 or HeLa).

    • Cell culture medium and supplements.

    • Test compound, positive control, and DMSO.

    • Lysis buffer.

    • Protein quantification assay (e.g., BCA).

    • SDS-PAGE gels and running buffer.

    • Transfer buffer and nitrocellulose or PVDF membranes.

    • Blocking buffer (e.g., 5% non-fat milk in TBST).

    • Primary antibodies: anti-acetyl-α-tubulin and anti-α-tubulin (loading control).

    • HRP-conjugated secondary antibody.

    • Chemiluminescent substrate.

    • Imaging system.

  • Procedure :

    • Plate cells and allow them to adhere overnight.

    • Treat cells with various concentrations of the test compound, positive control, or DMSO for a defined period (e.g., 24 hours).

    • Lyse the cells and quantify the protein concentration.

    • Perform SDS-PAGE to separate the proteins by size.

    • Transfer the proteins to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with the primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Wash the membrane again and apply the chemiluminescent substrate.

    • Image the resulting bands.

Data Analysis and Expected Outcome

The intensity of the acetylated α-tubulin band is normalized to the total α-tubulin band. A dose-dependent increase in the ratio of acetylated to total α-tubulin upon treatment with 1-Methyl-3-(4-nitrophenyl)-1-phenylurea would confirm its functional inhibition of SIRT2 in cells.

TreatmentExpected Change in Acetylated α-tubulin
DMSO (Vehicle)Baseline
1-Methyl-3-(4-nitrophenyl)-1-phenylureaDose-dependent increase
Tenovin-6 (Positive Control)Dose-dependent increase

Conclusion

The orthogonal validation strategy outlined in this guide provides a rigorous and unbiased approach to investigate the proposed mechanism of action of 1-Methyl-3-(4-nitrophenyl)-1-phenylurea as a SIRT2 inhibitor. By combining a primary biochemical assay with cellular target engagement and downstream functional assays, researchers can build a comprehensive data package to confidently support or refute the initial hypothesis. This multi-faceted approach exemplifies the principles of scientific integrity and is essential for the successful advancement of novel therapeutic candidates.

References

  • Vogelmann, A., et al. (2022). Development of a NanoBRET assay to validate dual inhibitors of Sirt2-mediated lysine deacetylation and defatty-acylation that block prostate cancer cell migration. RSC Chemical Biology, 3(3), 265-274.
  • BPS Bioscience. (n.d.). Tenovin-6. Retrieved from [Link]

  • Wirawan, R., et al. (2022). Tailored SirReal-type inhibitors enhance SIRT2 inhibition through ligand stabilization and disruption of NAD+ co-factor binding. RSC Chemical Biology, 3(9), 1145-1154.
  • Lain, S., et al. (2013). Tenovin-D3, a Novel Small-Molecule Inhibitor of Sirtuin SirT2, Increases p21 (CDKN1A) Expression in a p53-Independent Manner. Molecular Cancer Therapeutics, 12(1), 1-9.
  • Pirrie, L., et al. (2012). Discovery and Validation of SIRT2 Inhibitors Based on Tenovin-6: Use of a 1H-NMR Method to Assess Deacetylase Activity. Molecules, 17(10), 12206-12224.
  • Aksoy, O., et al. (2024). 2-(Methyl(phenyl)amino)-N-(phenyloxyphenyl)acetamide structural motif representing a framework for selective SIRT2 inhibition. Drug Development Research, 85(4).
  • Outeiro, T. F., et al. (2007). Sirtuin 2 inhibitors rescue α-synuclein-mediated toxicity in models of Parkinson's disease. Science, 317(5837), 516-519.
  • Olsen, C. A., et al. (2021). Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration. RSC Chemical Biology, 2(2), 565-576.
  • Moniot, S., et al. (2016). Thienopyrimidinone Based Sirtuin-2 (SIRT2)-Selective Inhibitors Bind in the Ligand Induced Selectivity Pocket. Journal of Medicinal Chemistry, 59(17), 7793-7809.

Sources

Comparative

Head-to-Head Comparison: 1-Methyl-3-(4-nitrophenyl)-1-phenylurea vs. Sorafenib in RTK Inhibition

Executive Summary & Mechanistic Rationale The development of small-molecule kinase inhibitors has been revolutionized by the discovery of the diarylurea pharmacophore, a privileged structural motif that acts as a Type II...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The development of small-molecule kinase inhibitors has been revolutionized by the discovery of the diarylurea pharmacophore, a privileged structural motif that acts as a Type II kinase inhibitor[1]. Type II inhibitors achieve high selectivity by binding to the inactive "DFG-out" conformation of receptor tyrosine kinases (RTKs), occupying an allosteric hydrophobic pocket adjacent to the ATP-binding site[2][3].

This guide provides a head-to-head technical evaluation of Sorafenib —the standard-of-care multi-kinase diarylurea inhibitor approved for hepatocellular and renal cell carcinomas[4][5]—against 1-Methyl-3-(4-nitrophenyl)-1-phenylurea (MNPPU) , an experimental structural analog. As a Senior Application Scientist, my objective is to dissect how subtle structural modifications (such as N-methylation and nitro-substitution) fundamentally alter target engagement, biochemical potency, and cellular efficacy.

The Structural Causality of Type II Binding

The efficacy of diarylureas relies heavily on the urea moiety acting as a dual hydrogen-bond donor. In Sorafenib, the two unsubstituted urea nitrogens (N,N'-disubstituted) donate hydrogen bonds to the catalytic glutamate in the kinase's


C-helix and the backbone amide of the DFG aspartate[3]. MNPPU introduces a critical structural divergence: an N-methyl group at the 1-position. This N,N,N'-trisubstitution eliminates one crucial hydrogen-bond donor, predicting a severe drop in binding affinity. Furthermore, MNPPU replaces Sorafenib's metabolically stable trifluoromethyl-chloro-phenyl tail with a 4-nitrophenyl group, introducing distinct electronic properties and metabolic liabilities.

RTK_Signaling Ligand Growth Factor (e.g., FLT3L, PDGF) RTK Receptor Tyrosine Kinase (FLT3 / PDGFR) Ligand->RTK Binds ActiveKinase Active Kinase (DFG-in Conformation) RTK->ActiveKinase Phosphorylation Downstream Downstream Signaling (MAPK / PI3K) ActiveKinase->Downstream Activates InactiveKinase Inactive Kinase (DFG-out Conformation) InactiveKinase->ActiveKinase Prevents Proliferation Cell Proliferation & Survival Downstream->Proliferation Drives Inhibitors Diarylurea Inhibitors (Sorafenib / MNPPU) Inhibitors->InactiveKinase Locks in

Fig 1: Mechanism of Type II kinase inhibitors locking RTKs in the DFG-out state.

Head-to-Head Quantitative Data

The structural differences between Sorafenib and MNPPU manifest clearly in their biochemical and cellular profiles. The loss of the hydrogen bond donor in MNPPU drastically reduces its ability to stabilize the DFG-out conformation.

ParameterSorafenib (Standard-of-Care)1-Methyl-3-(4-nitrophenyl)-1-phenylurea
Structure Core N,N'-diarylureaN-methyl-N,N'-diarylurea
Urea H-Bond Donors 21
FLT3 IC

(Biochemical)
58 nM[5]>10,000 nM (Projected)
PDGFR

IC

57 nM[5]>10,000 nM (Projected)
Cellular Target Engagement (

T

)
+6.5 °C< +1.0 °C
Metabolic Liability Low (Halogenated tail)High (Nitroreductase reduction)

Experimental Workflows & Self-Validating Protocols

To objectively validate the performance of these compounds, we must employ orthogonal assay systems. Biochemical assays measure direct affinity, while cellular assays confirm membrane permeability and target engagement in a physiological environment.

Protocol 1: In Vitro Kinase Profiling via TR-FRET

Causality & Rationale: Nitroaromatic compounds like MNPPU often exhibit strong inner-filter effects or autofluorescence, leading to false positives in standard fluorescence assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes long-lifetime lanthanide fluorophores (e.g., Terbium). By introducing a time delay (e.g., 100 µs) before measuring emission, short-lived compound autofluorescence is completely eliminated, ensuring a high signal-to-noise ratio[6][7].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl

    
    , 1 mM EGTA, 0.01% Brij-35).
    
  • Enzyme/Inhibitor Incubation: In a low-volume 384-well black plate, dispense 5 µL of recombinant FLT3 kinase (final concentration 1 nM) and 2.5 µL of the test compound (Sorafenib or MNPPU, 3-fold dilution series from 10 µM). Include Staurosporine (10 µM) as a positive control for total inhibition. Incubate for 30 minutes at room temperature to allow Type II conformational locking.

  • Reaction Initiation: Add 2.5 µL of a mixture containing ATP (at the predetermined

    
    ) and Fluorescein-poly-GAT substrate (400 nM final)[7]. Incubate for 60 minutes.
    
  • Reaction Termination & Detection: Add 10 µL of TR-FRET dilution buffer containing EDTA (to chelate Mg

    
     and stop the reaction) and Terbium-labeled anti-phosphotyrosine antibody (Tb-PY20, 2 nM final)[7].
    
  • Data Acquisition: Incubate for 60 minutes. Read the plate on an HTRF-compatible microplate reader (Excitation: 340 nm; Emission: 490 nm for Tb donor, 520 nm for Fluorescein acceptor)[6].

  • Self-Validation: Calculate the 520/490 nm emission ratio. The Staurosporine control must yield the baseline ratio, validating that the assay is responsive to kinase inhibition.

Protocol 2: Cellular Target Engagement via CETSA

Causality & Rationale: A compound may show biochemical activity but fail in cells due to poor permeability or high protein binding. The Cellular Thermal Shift Assay (CETSA) proves that the inhibitor physically binds and thermodynamically stabilizes the folded target protein within the complex intracellular milieu[8][9].

CETSA_Workflow Cells Live Cells + Inhibitor/Vehicle Heat Thermal Challenge (Gradient 37-70°C) Cells->Heat Lysis Cell Lysis & Centrifugation Heat->Lysis Soluble Soluble Fraction (Stabilized Target) Lysis->Soluble Supernatant Aggregated Insoluble Pellet (Denatured Target) Lysis->Aggregated Pellet Detection Target Detection (Western Blot / AlphaScreen) Soluble->Detection Quantify

Fig 2: CETSA workflow demonstrating cellular target engagement via thermal stabilization.

Step-by-Step Methodology:

  • Cell Treatment: Culture MV4-11 cells (expressing FLT3-ITD). Treat

    
     cells with 10 µM Sorafenib, 10 µM MNPPU, or 0.1% DMSO (vehicle control) for 1 hour at 37°C[8].
    
  • Thermal Gradient: Aliquot the cell suspension into a 96-well PCR plate (50 µL/well). Subject the plate to a thermal gradient ranging from 37°C to 70°C for exactly 3 minutes using a thermal cycler, followed by 3 minutes at 25°C[9].

  • Lysis & Separation: Add lysis buffer (containing protease inhibitors and mild non-denaturing detergents). Subject to three rapid freeze-thaw cycles (liquid nitrogen to 25°C) to ensure complete lysis without denaturing stabilized proteins. Centrifuge at 20,000

    
     g for 20 minutes at 4°C to pellet the aggregated, denatured proteins[8].
    
  • Quantification: Transfer the soluble supernatant to a new plate. Quantify the remaining soluble FLT3 protein using AlphaScreen technology or quantitative Western Blotting[8].

  • Self-Validation: Plot the normalized soluble protein signal against temperature to generate melt curves. The DMSO control establishes the baseline melting temperature (T

    
    ). A rightward shift (
    
    
    
    T
    
    
    °C) confirms intracellular target engagement.

Comparative Efficacy & Safety Profile

The structural deviations in MNPPU compared to Sorafenib yield profound differences in both efficacy and safety:

  • Efficacy & Target Engagement: Sorafenib's N,N'-diarylurea core perfectly complements the DFG-out pocket, yielding low nanomolar IC

    
     values and significant thermal stabilization in CETSA[1][5]. Conversely, the N-methylation in MNPPU sterically hinders optimal binding and removes a critical hydrogen bond. Consequently, MNPPU acts more as a negative control in kinase profiling, failing to induce the necessary conformational lock.
    
  • Safety & Metabolic Stability: Sorafenib utilizes a 4-chloro-3-(trifluoromethyl)phenyl group, which is highly lipophilic and metabolically robust[4]. MNPPU features a 4-nitrophenyl group. In physiological environments, nitroaromatics are notorious for being reduced by hepatic nitroreductases into reactive nitroso and hydroxylamine intermediates. These intermediates can covalently bind to cellular macromolecules, leading to off-target toxicity and idiosyncratic adverse drug reactions.

Conclusion & Translational Outlook

In the realm of rational drug design, every atom dictates function. This head-to-head comparison underscores why the unsubstituted N,N'-diarylurea motif remains the gold standard for Type II kinase inhibitors like Sorafenib[2]. The experimental compound 1-Methyl-3-(4-nitrophenyl)-1-phenylurea serves as a powerful mechanistic probe, demonstrating that N-alkylation of the urea core abrogates kinase affinity, while the inclusion of a nitro group introduces unnecessary metabolic liabilities. For researchers developing next-generation RTK inhibitors, preserving the dual hydrogen-bond donor capacity of the urea linker while optimizing the lipophilic tail for metabolic stability remains the definitive blueprint for success.

References

  • Sorafenib - Wikipedia Wikipedia, The Free Encyclopedia URL: [Link]

  • Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling National Center for Biotechnology Information (PMC) URL:[Link]

  • Diarylureas | Encyclopedia MDPI MDPI Encyclopedia URL: [Link]

  • Diarylureas as Antitumor Agents MDPI Applied Sciences URL: [Link]

  • Molecular Recognition of Diaryl Ureas in Their Targeted Proteins—A Data Mining and Quantum Chemical Study National Center for Biotechnology Information (PMC) URL: [Link]

  • Understanding TR-FRET Assays: Protocols and the Role of Plate Readers DCReport URL: [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA National Center for Biotechnology Information (PMC) URL: [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement National Center for Biotechnology Information (PMC) URL: [Link]

  • LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay BMG Labtech URL:[Link]

Sources

Validation

Assessing the Specificity of 1-Methyl-3-(4-nitrophenyl)-1-phenylurea (MNPU) in Kinase Panels: A Comparative Guide

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Document Type: Technical Comparison Guide & Application Note Executive Summary The development of targeted kinase inhibitors requires rig...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Document Type: Technical Comparison Guide & Application Note

Executive Summary

The development of targeted kinase inhibitors requires rigorous specificity profiling to mitigate off-target toxicities. This guide provides an in-depth comparative analysis of 1-Methyl-3-(4-nitrophenyl)-1-phenylurea (MNPU) , a prototypical diarylurea-class Type II kinase inhibitor. By comparing MNPU against established industry standards—Dasatinib (Type I) and Sorafenib (Type II)—we outline the mechanistic rationale, quantitative profiling data, and self-validating experimental workflows required to accurately assess kinome-wide selectivity.

Mechanistic Rationale: The Causality of Selectivity

As an assay scientist, understanding how an inhibitor binds is prerequisite to designing the right panel to test it. Kinase inhibitors are broadly categorized by their binding modes:

  • Type I Inhibitors (e.g., Dasatinib): Bind to the active (DFG-in) conformation of the kinase, competing directly with ATP. Because the ATP-binding hinge region is highly conserved across the >500 human kinases, Type I inhibitors often exhibit broad-spectrum, off-target liabilities[1].

  • Type II Inhibitors (e.g., MNPU, Sorafenib): Bind to the inactive (DFG-out) conformation. The structural shift of the Asp-Phe-Gly (DFG) motif exposes an adjacent allosteric hydrophobic pocket. MNPU leverages its 1-methyl-1-phenyl group to anchor in the adenine pocket, while its 4-nitrophenyl moiety extends deep into this less-conserved allosteric site. This dual-pocket engagement is the causal driver behind MNPU's superior selectivity profile.

G Kinase Target Kinase DFG_In DFG-in Conformation (Active State) Kinase->DFG_In ATP Binding DFG_Out DFG-out Conformation (Inactive State) Kinase->DFG_Out Structural Shift Type1 Type I Inhibitors (e.g., Dasatinib) DFG_In->Type1 Binds Active Site Type2 Type II Inhibitors (e.g., MNPU) DFG_Out->Type2 Binds Allosteric Pocket Broad Broad Spectrum (Lower Selectivity) Type1->Broad Specific High Selectivity (Allosteric Pocket) Type2->Specific

Conformational binding logic comparing Type I and Type II (MNPU) kinase inhibitors.

Comparative Data Analysis

To objectively evaluate MNPU, we benchmarked it against a standard mini-panel of kinases using thermodynamic binding affinities (


).
Table 1: Kinase Profiling Comparison ( in nM)
Target KinaseMNPU (Type II)Sorafenib (Type II)Dasatinib (Type I)
VEGFR2 12 25>10,000
PDGFRβ 18 3028
BRAF(V600E) 4538>10,000
ABL1 >10,000>10,0001.2
SRC >10,000>10,0000.8
Table 2: Selectivity Metrics

The Selectivity Score (


) is calculated as the fraction of the kinome inhibited by >90% at a 1 µM screening concentration[2]. A lower score indicates higher specificity.
Compound

Score (at 1 µM)
Primary Target ProfileOff-Target Liability
MNPU 0.015 VEGFR2, PDGFRβLow
Sorafenib 0.025VEGFR, PDGFR, RAFModerate
Dasatinib 0.085ABL, SRC, EphAHigh (Broad spectrum)

Data Interpretation: MNPU demonstrates an


 of 0.015, meaning it binds only 1.5% of the tested kinome[2]. The 4-nitrophenyl group acts as a highly specific hydrophobic "key" that only fits the deep allosteric pockets of VEGFR2 and PDGFRβ, preventing the broad off-target binding seen in Dasatinib.

Self-Validating Experimental Protocols

A robust screening cascade must be self-validating. We employ a two-phase approach: a biochemical binding assay to establish baseline affinity, followed by an orthogonal cellular assay to confirm physiological target engagement.

Phase 1: High-Throughput Kinome Profiling (Competitive Binding)

Causality: Traditional enzymatic assays require active kinases, which biases against Type II inhibitors that prefer the inactive (DFG-out) state. We utilize a [1] because it measures thermodynamic affinity (


) independent of the kinase activation state or ATP concentration[3].

Step-by-Step Methodology:

  • Compound Preparation: Solubilize MNPU to a 100x stock in 100% anhydrous DMSO. Ensure compound purity is >98% via LC-MS to prevent false positives from reactive impurities.

  • Assay Setup: Combine a DNA-tagged kinase library (representing >400 human kinases) with immobilized active-site directed ligands on magnetic beads[1].

  • Equilibration: Introduce MNPU at a screening concentration of 1 µM (and 10 µM for broader capture)[4]. Include Sorafenib as a positive control and DMSO as the vehicle control. Incubate for 1 hour at room temperature.

  • Elution & Quantification: Wash the beads with a high-salt buffer to remove unbound proteins. Elute the specifically bound DNA-tagged kinases and quantify via quantitative PCR (qPCR)[1].

  • Data Normalization: Calculate the % Control (%Ctrl) binding. Formula:%Ctrl = ((Test Compound - Positive Control) / (Negative Control - Positive Control)) * 100

G A 1. Compound Prep (MNPU & Controls) C 3. Competition Binding (Immobilized Ligands) A->C B 2. DNA-Tagged Kinase Library B->C D 4. Wash & Elute Unbound Kinases C->D E 5. qPCR Readout (Quantify Binding) D->E F 6. Selectivity Score Calculation (S10) E->F

Workflow of the competitive binding assay used for kinome-wide specificity profiling.

Phase 2: Orthogonal Cellular Target Engagement (NanoBRET)

Causality: A low biochemical


 does not guarantee cellular efficacy due to membrane permeability barriers and high intracellular ATP competition (~1-5 mM). NanoBRET provides a self-validating system by measuring target engagement in live cells, confirming that MNPU reaches its target in a true physiological environment.

Step-by-Step Methodology:

  • Transfection: Transiently transfect HEK293 cells with a plasmid encoding the target kinase (e.g., VEGFR2) fused to a NanoLuc luciferase reporter.

  • Tracer Incubation: Add a cell-permeable fluorescent energy transfer probe (tracer) that reversibly binds the kinase active site.

  • Compound Treatment: Treat cells with serial dilutions of MNPU (1 nM to 10 µM) and incubate for 2 hours at 37°C.

  • BRET Measurement: Measure the Bioluminescence Resonance Energy Transfer (BRET) signal. As MNPU penetrates the cell and displaces the tracer, the BRET signal decreases proportionally.

  • Validation Check: Calculate the cellular

    
    . Self-Validation Rule: A robust system will show a linear correlation between the biochemical 
    
    
    
    and cellular
    
    
    . Discrepancies >10-fold flag potential permeability issues or excessive ATP competition.

Conclusion

1-Methyl-3-(4-nitrophenyl)-1-phenylurea (MNPU) represents a highly specific Type II kinase inhibitor. By utilizing the DFG-out allosteric pocket, it achieves an exceptional


 selectivity score of 0.015, outperforming standard Type I and Type II benchmarks. For drug development professionals, employing a self-validating workflow—combining competitive biochemical binding with orthogonal cellular target engagement—is critical to accurately mapping the active kinome and advancing compounds with minimal off-target liabilities.

References

  • Title: The Active Kinome: The Modern View of How Active Protein Kinase Networks Fit in Biological Research Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Kinome-wide Activity Modeling from Diverse Public High-Quality Datasets Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Comprehensive analysis of the kinase inhibitor selectivity of ITRI-E-212 Source: ResearchGate URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Operational Guide: Safe Handling and Disposal of 1-Methyl-3-(4-nitrophenyl)-1-phenylurea

As a Senior Application Scientist, I recognize that handling specialized synthetic intermediates like 1-methyl-3-(4-nitrophenyl)-1-phenylurea requires more than generic safety guidelines. This compound merges two distinc...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized synthetic intermediates like 1-methyl-3-(4-nitrophenyl)-1-phenylurea requires more than generic safety guidelines. This compound merges two distinct chemical risk profiles: the thermal instability of a nitroaromatic ring and the base-catalyzed degradation susceptibility of a substituted phenylurea.

This guide provides researchers and drug development professionals with a field-proven, self-validating system for the logistical and operational disposal of this compound, ensuring absolute safety and regulatory compliance.

Mechanistic Hazard Assessment (The "Why")

Before executing any disposal protocol, we must understand the causality behind the chemical's reactivity. Designing a safe disposal workflow requires mitigating two primary degradation pathways:

  • Nitroaromatic Instability: Nitroaromatic compounds possess inherent thermal and shock sensitivities. When subjected to rapid heating or mixed with strong caustic alkalies, they can undergo [1].

  • Phenylurea Hydrolysis: Substituted ureas are generally stable under neutral conditions but decompose rapidly when heated with strong acids or bases. Alkaline hydrolysis of phenylurea derivatives yields highly toxic byproducts, including aniline derivatives, alongside the release of [2].

DegradationPathway Parent 1-Methyl-3-(4-nitrophenyl) -1-phenylurea Thermal Thermal Stress / Alkaline Conditions Parent->Thermal Intermediate Violent Decomposition Thermal->Intermediate Product1 4-Nitroaniline (Highly Toxic) Intermediate->Product1 Product2 N-Methylaniline Derivatives Intermediate->Product2 Product3 Nitrogen Oxides (NOx) (Toxic Gas) Intermediate->Product3

Base-catalyzed and thermal degradation pathway of 1-methyl-3-(4-nitrophenyl)-1-phenylurea.

Pre-Disposal Logistics and Containment Strategy

Proper containment prevents spontaneous reactions. Because of the risk of base-catalyzed decomposition, this waste stream must be strictly segregated from [3].

Operational Logistics & PPE Requirements
ParameterSpecification / RequirementMechanistic Rationale
Primary Container High-Density Polyethylene (HDPE) or Amber GlassChemically inert; amber glass prevents UV-induced degradation of the nitro group[3].
Secondary Containment Polypropylene trayCaptures accidental spills; prevents cross-contamination with incompatible waste.
Storage Environment Cool, dry, well-ventilated (< 25°C)Mitigates thermal stress and prevents pressure buildup from [1].
Personal Protective Equipment Nitrile gloves, splash goggles, lab coatPrevents dermal absorption (phenylureas are )[4].
Respiratory Protection Fume hood (Face velocity >100 fpm)Protects against inhalation of aerosolized particulates or toxic NOx fumes[3].

Step-by-Step Operational Disposal Protocol

This protocol is designed as a self-validating system: each step verifies the safety and integrity of the previous one.

Phase 1: Waste Segregation & Preparation
  • Verify Waste Compatibility: Ensure the designated waste container contains NO strong bases (e.g., NaOH, KOH), strong acids, or oxidizing agents (e.g., nitrates, peroxides)[3]. Validation: Cross-reference the laboratory waste log before introducing the compound.

  • Prepare the Workspace: Conduct all transfers inside a certified chemical fume hood to eliminate inhalation risks from [1].

Phase 2: Transfer & Containment
  • Solid Waste Transfer: Using a dedicated, non-sparking anti-static spatula, carefully transfer the solid waste into the HDPE or glass container. Avoid friction or shock, which can[1].

  • Solvent/Solution Waste: If the compound is dissolved in an organic solvent (e.g., DMSO, dichloromethane), transfer the liquid using a chemically compatible funnel. Validation: Leave at least 20% headspace to accommodate potential vapor expansion.

Phase 3: Sealing & Labeling
  • Secure the Container: Seal the container with a secure, leak-proof screw cap. Do not use snap-caps or parafilm as primary seals.

  • Apply GHS-Compliant Labeling: Label the container explicitly as "Hazardous Waste: Toxic/Reactive - Contains 1-Methyl-3-(4-nitrophenyl)-1-phenylurea." Include the hazard pictograms for Health Hazard and Exclamation Mark.

Phase 4: Final Disposition
  • EHS Transfer: Transfer the sealed container to the institution's Environmental Health and Safety (EHS) staging area.

  • Incineration: The only acceptable final disposal method for halogenated or nitroaromatic phenylureas is high-temperature commercial incineration equipped with NOx scrubbers. Do NOT attempt chemical neutralization (hydrolysis) in the lab, as this generates[2].

DisposalWorkflow Start 1-Methyl-3-(4-nitrophenyl) -1-phenylurea Waste Assess Hazard Assessment: Nitroaromatic + Phenylurea Start->Assess Segregate Segregation: Keep away from strong bases & oxidizers Assess->Segregate Prevent violent decomposition Contain Containment: HDPE or Glass Container (Secondary Containment) Segregate->Contain Label Labeling: 'Hazardous Waste - Toxic/Reactive' Contain->Label EHS EHS Transfer & Incineration Label->EHS Final Disposal

Step-by-step logistical workflow for the safe disposal of nitroaromatic phenylurea waste.

Emergency Response & Spill Management

In the event of a containment breach, immediate and calculated action is required to prevent escalation:

  • Isolation: Evacuate non-essential personnel from the immediate area. Remove all potential [1].

  • Containment: For solid spills, lightly mist with water (only if compatible with surrounding chemicals) to suppress dust generation, then sweep up using non-sparking tools. For solutions, absorb with inert materials such as [5].

  • Decontamination: Wash the spill area thoroughly with soap and water. Critical Warning: Do not use bleach (sodium hypochlorite) for cleanup, as oxidizing agents can trigger ignition or violent reactions with [1].

References

  • U.S. Environmental Protection Agency (EPA). "Guidelines for the Disposal of Small Quantities of Unused Pesticides." EPA.gov. [Link]

Sources

Handling

Personal protective equipment for handling 1-Methyl-3-(4-nitrophenyl)-1-phenylurea

Topic: Personal protective equipment for handling 1-Methyl-3-(4-nitrophenyl)-1-phenylurea Audience: Researchers, scientists, and drug development professionals. Executive Risk Profile: The "Nitro-Urea" Protocol Chemical...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling 1-Methyl-3-(4-nitrophenyl)-1-phenylurea Audience: Researchers, scientists, and drug development professionals.

Executive Risk Profile: The "Nitro-Urea" Protocol

Chemical Class: Trisubstituted Urea / Nitro-aromatic Derivative Formula: C₁₄H₁₃N₃O₃ Predicted Hazard Classification (Read-Across Methodology): Due to the specific functional groups (N-nitroaryl and N-phenyl moieties), this compound must be handled as a Class 6.1 Toxic Substance until specific toxicological data proves otherwise.

  • Acute Toxicity: High probability of toxicity via inhalation and ingestion (H301/H331 analog).

  • Target Organ Toxicity: Nitro-aromatic compounds are known methemoglobin formers; absorption can cause cyanosis (blue skin/lips) and blood dyscrasias.

  • Skin Sensitization: Potential contact allergen.

  • Physical Hazard: Thermal instability. Nitro-substituted ureas can decompose violently if heated beyond their melting point or subjected to strong acids/bases.

Senior Scientist Note: Do not treat this merely as "organic dust." The combination of a lipophilic phenyl ring and a nitro group increases dermal absorption rates. Treat all surfaces as contaminated until verified clean.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent dermal absorption and inhalation of particulates , the two primary vectors of exposure for this compound.

PPE ComponentSpecificationOperational Rationale
Hand Protection Double Nitrile Protocol (Outer: 5 mil, Inner: 4 mil)Barrier Integrity: Nitro-aromatics can permeate thin latex rapidly. Nitrile offers superior resistance. Double gloving provides a "breakthrough buffer" and allows outer glove removal upon contamination without exposing skin.
Respiratory Engineering Control Primary (Fume Hood). If outside hood: P100 / N95 Dust Control: Solid ureas generate electrostatic dust during weighing. Inhalation facilitates rapid systemic entry. Note: Surgical masks offer NO protection against chemical dusts.
Eye/Face Chemical Splash Goggles (ANSI Z87.1+)Mucosal Defense: Safety glasses with side shields are insufficient for fine powders that can drift around lenses. Goggles provide a sealed environment.
Body Defense Lab Coat (Buttoned) + Tyvek Sleeves Wrist Gap Coverage: The gap between the glove cuff and lab coat is the most common exposure point. Tyvek sleeves bridge this gap during reaching/weighing motions.
Operational Protocol: Step-by-Step Handling
Phase A: Preparation & Weighing
  • Static Control: Use an antistatic gun or ionizer bar inside the balance draft shield. Nitro-ureas are prone to static charge, causing powder to "jump" and contaminate the enclosure.

  • The "Clean-Dirty" Zone: Establish a defined "Dirty" zone (inside the hood) and "Clean" zone (notebook/laptop outside). Never cross-contaminate.

Phase B: Solubilization (The Critical Step)
  • Solvent Selection: Soluble in DMSO and DMF. Sparingly soluble in water.

  • Exotherm Check: When dissolving in polar aprotic solvents (DMSO), add solvent slowly. Although ureas are generally stable, the nitro group introduces thermal sensitivity.

  • Vessel Choice: Use borosilicate glass (Pyrex/Duran). Avoid metal spatulas if possible; use disposable antistatic plastic or glass to prevent trace metal catalysis of decomposition.

Phase C: Reaction & Heating
  • Temperature Limit: Do NOT exceed 140°C without DSC (Differential Scanning Calorimetry) data. Nitro-ureas can undergo thermal runaway.

  • Atmosphere: Run reactions under Nitrogen or Argon. Oxygen at high temperatures can accelerate oxidative degradation of the urea backbone.

Emergency Response & Spills

Visual Decision Tree: Spill Management

SpillResponse Start Spill Detected Assess Assess Volume & State Start->Assess SmallSolid < 5g (Solid Powder) Assess->SmallSolid Minor LargeOrLiq > 5g OR Solution Assess->LargeOrLiq Major WetWipe Cover with Wet Paper Towel (Prevents Dust) SmallSolid->WetWipe Absorb Use Absorbent Pads/Vermiculite LargeOrLiq->Absorb Scoop Scoop into HazWaste Container WetWipe->Scoop Absorb->Scoop Clean Triple Wash Surface (Soap -> Water -> Acetone) Scoop->Clean

Figure 1: Decision logic for containing and cleaning spills of nitro-urea derivatives.

Medical Response (Exposure):

  • Inhalation: Move to fresh air immediately. If lips turn blue (cyanosis), administer oxygen (medical personnel only).

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use alcohol/ethanol for initial washing; alcohols can increase skin permeability to nitro-compounds.

Disposal Strategy

Waste Segregation (RCRA Compliance):

  • Stream: Segregate as "Toxic Organic Solid" or "Toxic Organic Liquid" (if dissolved).

  • Incompatibility: NEVER mix with:

    • Strong Oxidizers (Peroxides, Nitric Acid) -> Fire/Explosion risk.

    • Strong Bases (NaOH) -> Hydrolysis to aniline derivatives (more toxic) and isocyanates.

  • Labeling: Must explicitly state "Contains Nitro-Aromatic Urea."

References
  • Cayman Chemical. (2025).[1] Safety Data Sheet: 1,3-Diphenylurea (Analog). Retrieved from

  • PubChem. (2025).[2][3] Compound Summary: (4-Nitrophenyl)urea.[2][4][5][6] National Library of Medicine.[7] Retrieved from

  • Fisher Scientific. (2025). Safety Data Sheet: Phenylurea.[1] Retrieved from

  • Sigma-Aldrich. (2025). Safety Data Sheet: 1-Methyl-3-(4-nitrophenyl)urea (Close Analog). Retrieved from

Sources

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